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Core Science & Biosynthesis

Foundational

Unlocking the Gates: A Technical Guide to the Mechanism of Action of SPR741 on Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals Executive Summary The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these patho...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these pathogens acts as a highly effective barrier, preventing many antibiotics from reaching their intracellular targets. SPR741, a novel polymyxin B derivative, represents a promising strategy to overcome this intrinsic resistance. This technical guide provides an in-depth exploration of the mechanism of action of SPR741, its role as a potent antibiotic adjuvant, and the experimental evidence supporting its activity. By disrupting the outer membrane integrity, SPR741 effectively "unlocks the gates" for a broad range of antibiotics, revitalizing their efficacy against clinically relevant Gram-negative pathogens.

Introduction: The Gram-Negative Challenge and the Advent of SPR741

Gram-negative bacteria, characterized by their protective outer membrane (OM), are notoriously difficult to treat. This lipid bilayer, fortified with lipopolysaccharide (LPS), restricts the entry of many antimicrobial agents, particularly large and hydrophobic molecules.[1][2] SPR741, a cationic peptide derived from polymyxin B, has been engineered to address this challenge.[1][3] Unlike its parent compound, SPR741 has minimal intrinsic antibacterial activity but excels as a "potentiator" or "adjuvant."[4][5] Its primary function is to permeabilize the outer membrane, thereby enabling co-administered antibiotics to penetrate the bacterial cell and exert their therapeutic effects.[1][3]

Chemically, SPR741 has been optimized to reduce the nephrotoxicity associated with polymyxins by modifying the N-terminus of the peptide, which lowers both its hydrophobicity and positive charge.[4][6] This structural alteration is key to its specific action on the outer membrane and its improved safety profile.[5][6]

Core Mechanism of Action: Targeted Disruption of the Outer Membrane

The central mechanism of SPR741 revolves around its ability to selectively disrupt the outer membrane of Gram-negative bacteria. This action is distinct from that of polymyxin B and colistin, which disrupt both the outer and cytoplasmic membranes.[2][4]

Interaction with Lipopolysaccharide (LPS)

SPR741, being a cationic peptide, is electrostatically attracted to the anionic phosphate groups of lipid A in the LPS layer of the outer membrane.[4] This interaction displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS molecules, leading to a disorganization of the outer membrane structure.[7] While the LPS binding affinity of SPR741 is lower than that of polymyxin B, it is sufficient to cause significant membrane perturbation.[4]

Outer Membrane Permeabilization

The disruption of the LPS layer creates transient pores and channels in the outer membrane, increasing its permeability.[3] This allows antibiotics that are typically excluded, such as rifampin, macrolides, and certain β-lactams, to traverse the outer membrane and accumulate in the periplasmic space, from where they can reach their respective targets.[5][6]

Evidence of Outer Membrane Perturbation

Several lines of experimental evidence confirm SPR741's effect on the outer membrane:

  • Atomic Force Microscopy (AFM): Studies using AFM on Escherichia coli have visualized substantial disorder and undulations on the bacterial surface following treatment with SPR741, indicating a direct physical disruption of the outer membrane.[2][4]

  • Stress Response Induction: SPR741 has been shown to induce the expression of RcsAB, a key regulator of the cell envelope stress response in Gram-negative bacteria.[2][4] This activation serves as a biological indicator of outer membrane perturbation.

  • Genetic Sensitization: Genetic studies have demonstrated that E. coli strains with a truncated LPS core are uniquely sensitized to SPR741.[2][4] This suggests that the LPS core is crucial for keeping SPR741 at the outer membrane, where it can act as a potentiator.

The following diagram illustrates the proposed mechanism of action of SPR741.

SPR741_Mechanism cluster_OM Gram-Negative Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner (Cytoplasmic) Membrane LPS {Lipopolysaccharide (LPS)|Negatively Charged} MgCa Mg²⁺/Ca²⁺ LPS->MgCa 2. Displacement of Divalent Cations Periplasmic_Space LPS->Periplasmic_Space 3. OM Disruption & Permeabilization Target Intracellular Target Periplasmic_Space->Target 5. Reaches Target IM_space SPR741 SPR741 (Cationic Peptide) SPR741->LPS 1. Electrostatic Interaction Antibiotic Partner Antibiotic Antibiotic->Periplasmic_Space 4. Antibiotic Entry Experimental_Workflow cluster_MIC MIC & Checkerboard Assay cluster_TimeKill Time-Kill Assay cluster_AFM Atomic Force Microscopy MIC_Start Bacterial Culture & Inoculum Prep MIC_Drugs Serial Dilution of Antibiotic & SPR741 MIC_Start->MIC_Drugs MIC_Plate Inoculate 96-well Plate MIC_Drugs->MIC_Plate MIC_Incubate Incubate 16-20h MIC_Plate->MIC_Incubate MIC_Read Determine MIC & Calculate FIC Index MIC_Incubate->MIC_Read TK_Start Bacterial Culture & Inoculum Prep TK_Expose Expose to Drugs TK_Start->TK_Expose TK_Sample Sample at Time Points TK_Expose->TK_Sample TK_Plate Serial Dilution & Plating TK_Sample->TK_Plate TK_Count Count Colonies (CFU/mL) TK_Plate->TK_Count TK_Plot Plot Log10 CFU/mL vs. Time TK_Count->TK_Plot AFM_Start Bacterial Culture AFM_Treat Treat with SPR741 AFM_Start->AFM_Treat AFM_Immobilize Immobilize on Surface AFM_Treat->AFM_Immobilize AFM_Image AFM Imaging AFM_Immobilize->AFM_Image AFM_Analyze Analyze Surface Morphology AFM_Image->AFM_Analyze

References

Exploratory

The Potentiating Power of SPR741: A Technical Guide to its Outer Membrane Permeabilizer Activity

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The intricate and highly selective out...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The intricate and highly selective outer membrane of these pathogens acts as a primary defense mechanism, effectively barring the entry of many potent antibiotics. SPR741, a novel polymyxin B analogue, has emerged as a promising adjuvant therapy. Engineered for reduced toxicity, SPR741 functions as an outer membrane permeabilizer, disrupting this barrier and enabling conventional antibiotics to reach their intracellular targets. This technical guide provides an in-depth analysis of SPR741's mechanism of action, its synergistic activity with various antibiotics, and the experimental methodologies used to characterize its efficacy.

Core Mechanism of Action: Selective Outer Membrane Disruption

SPR741 is a cationic peptide derived from polymyxin B, but with key structural modifications that significantly reduce its hydrophobicity and positive charge.[1] These changes result in a compound with minimal intrinsic antibacterial activity but a retained, potent ability to interact with and disrupt the outer membrane of Gram-negative bacteria.[1][2]

The primary target of SPR741 is the lipopolysaccharide (LPS) layer of the outer membrane.[1][3] By binding to LPS, SPR741 displaces divalent cations that stabilize the membrane, leading to significant disorder and perturbation.[1] Atomic force microscopy has revealed that SPR741 induces substantial undulations and the formation of crevices on the bacterial surface, effectively increasing its permeability.[1] Crucially, at concentrations where it potentiates other antibiotics, SPR741 exhibits very little depolarizing activity on the cytoplasmic membrane, highlighting its selective action on the outer membrane and contributing to its improved safety profile compared to polymyxins.[1][3]

The proposed mechanism of SPR741's potentiation activity is visualized in the following diagram:

SPR741_Mechanism cluster_bacteria Gram-Negative Bacterium cluster_extracellular Extracellular Space OM Outer Membrane (OM) Lipopolysaccharide (LPS) OM->OM 2. Disrupts & Permeabilizes OM Periplasm Periplasm Target Intracellular Target (e.g., Ribosome, DNA) OM->Target IM Inner (Cytoplasmic) Membrane SPR741 SPR741 SPR741->OM 1. Binds to LPS Antibiotic Antibiotic (e.g., Rifampin, Macrolide) Antibiotic->OM 3. Increased Influx

Mechanism of SPR741-mediated antibiotic potentiation.

Quantitative Analysis of Potentiation Activity

The efficacy of SPR741 in potentiating various antibiotics has been extensively documented through in vitro studies. The following tables summarize the significant reduction in Minimum Inhibitory Concentrations (MICs) of several antibiotics when used in combination with SPR741 against key Gram-negative pathogens.

Table 1: Potentiation of Rifampin against Acinetobacter baumannii

StrainRifampin MIC (µg/mL)Rifampin MIC with SPR741 (µg/mL)Fold ReductionReference
AB5075 (XDR)4.00.5 (with 2.0 µg/mL SPR741)8[4][5]
28-strain diversity set>128 (for some strains)Growth inhibited by 1.0 µg/mL Rifampin + 4.0 µg/mL SPR741 for 96% of strains≥4 for most strains[4][5]

Table 2: Potentiation of Macrolides and Other Antibiotics against Escherichia coli

AntibioticE. coli ATCC 25922 MIC (µg/mL)MIC with 8 µg/mL SPR741 (µg/mL)Fold ReductionReference
Rifampin>160.002>8000[6]
Clarithromycin>640.0164096[6]
Erythromycin>320.031024[6]
Azithromycin4<0.008>512[6]

Table 3: Potentiation of Various Antibiotics against Klebsiella pneumoniae

AntibioticK. pneumoniae ATCC 43816 MIC (µg/mL)MIC with 8 µg/mL SPR741 (µg/mL)Fold ReductionReference
Rifampin>160.016>1000[6]
Clarithromycin>640.25>256[6]
Erythromycin>320.5>64[6]
Azithromycin20.0632[6]

In Vivo Efficacy

The potentiation observed in vitro translates to significant efficacy in vivo. Murine infection models have demonstrated the life-saving potential of SPR741 combination therapy.

Table 4: In Vivo Efficacy of SPR741 and Rifampin Combination

Infection ModelPathogenTreatmentOutcomeReference
Murine Pulmonary InfectionA. baumannii AB5075 (XDR)SPR741 (60 mg/kg BID) + Rifampin (5 mg/kg BID)90% survival rate; >2-log10 reduction in bacterial burden compared to rifampin alone.[4][4]
Murine Thigh InfectionE. coli, K. pneumoniae, E. cloacae, A. baumanniiSPR741 (≤20 mg/kg/dose) + RifampinSignificant reduction in bacterial burden below stasis for all isolates.[7][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to evaluate the activity of SPR741.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of SPR741 and the partner antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) at concentrations that are multiples of the highest concentration to be tested.

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute the partner antibiotic along the x-axis and SPR741 along the y-axis. This creates a checkerboard of varying concentrations of both agents.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate the plate and incubate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC Index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

The workflow for a checkerboard assay is depicted below:

Checkerboard_Workflow prep_stocks Prepare Stock Solutions (SPR741 & Partner Antibiotic) serial_dilute_A Serial Dilute Partner Antibiotic (Horizontally) prep_stocks->serial_dilute_A serial_dilute_B Serial Dilute SPR741 (Vertically) prep_stocks->serial_dilute_B inoculate Inoculate with Bacterial Suspension serial_dilute_A->inoculate serial_dilute_B->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Workflow for the checkerboard synergy assay.
Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Methodology:

  • Culture Preparation: Grow a bacterial culture to the logarithmic phase in CAMHB.

  • Exposure: Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing the test agents (SPR741 alone, partner antibiotic alone, and the combination at specific concentrations). Include a growth control without any antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Outer Membrane Permeability Assay

This assay directly assesses the ability of SPR741 to permeabilize the outer membrane.

Methodology:

  • Bacterial Preparation: Grow and wash bacterial cells, then resuspend them in a suitable buffer.

  • Fluorescent Probe: Add a fluorescent probe, such as N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in an aqueous environment but strongly in the hydrophobic environment of a membrane.

  • Treatment: Add varying concentrations of SPR741 to the bacterial suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that NPN has entered the outer membrane, signifying permeabilization.

Conclusion

SPR741 represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. Its unique mechanism of selectively permeabilizing the outer membrane, coupled with a favorable safety profile, allows it to act as a powerful adjuvant, restoring the efficacy of a broad range of existing antibiotics. The robust in vitro and in vivo data underscore the potential of SPR741-based combination therapies to address critical unmet medical needs. Further clinical development and research into novel combinations are warranted to fully realize the therapeutic promise of this innovative approach.

References

Foundational

The Development of SPR741: A Novel Polymyxin Analogue and Antibiotic Potentiator

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract SPR741, a novel, synthetically derived analogue of polymyxin B, represents a significant advancement in the strategy to combat multi...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SPR741, a novel, synthetically derived analogue of polymyxin B, represents a significant advancement in the strategy to combat multidrug-resistant (MDR) Gram-negative bacteria. Unlike its parent compound, SPR741 has been specifically engineered to minimize the inherent nephrotoxicity associated with polymyxins while retaining the ability to disrupt the outer membrane of Gram-negative pathogens.[1][2][3] This targeted modification results in a compound with minimal intrinsic antibacterial activity but a potent capacity to potentiate a wide range of otherwise ineffective antibiotics.[3][4][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of SPR741, presenting key data and experimental methodologies for the scientific community.

Introduction: The Challenge of Gram-Negative Resistance and the Advent of Potentiators

The escalating crisis of antibiotic resistance, particularly among Gram-negative bacteria, has created an urgent need for innovative therapeutic strategies. The complex outer membrane of these pathogens serves as a formidable barrier, preventing many antibiotics from reaching their intracellular targets.[7][8] One promising approach is the use of "potentiators," molecules that can permeabilize this outer membrane, thereby restoring or enhancing the activity of existing antibiotics.[7] SPR741 (also known as NAB741) emerged from this strategy as a clinical-stage candidate.[9][10]

Discovery and Chemical Optimization

SPR741 is a cationic peptide derived from polymyxin B.[10] Key structural modifications were introduced to mitigate the dose-limiting nephrotoxicity of polymyxins, which is primarily attributed to the molecule's positive charge and lipophilic fatty acid side chain.[1][2] In SPR741, the hydrophobic tail of polymyxin B is removed and replaced with an acetylated terminal amine, and a diaminobutyric acid (DAB) residue is substituted with a serine. These changes reduce both the hydrophobicity and the net positive charge of the molecule.[11]

  • Chemical Structure of SPR741

    • Molecular Formula: C44H73N13O13[7][12]

    • Molar Mass: 992.146 g·mol−1[7]

Mechanism of Action: Perturbation of the Outer Membrane

SPR741's primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria.[8][13] It interacts with the lipid A component of lipopolysaccharide (LPS), leading to a disorganization of the outer membrane's integrity.[13] This perturbation creates transient pores or channels, increasing the permeability of the membrane to other molecules, including co-administered antibiotics that would otherwise be excluded.[10][14]

Unlike polymyxin B, SPR741 exhibits minimal activity against the inner cytoplasmic membrane, which is a key factor in its improved safety profile.[8][11] Studies using atomic force microscopy have visualized the undulating and crevice-forming effects of SPR741 on the bacterial surface.[11] Furthermore, gene expression analyses have shown that SPR741 induces the RcsAB stress response, a sensor for outer membrane perturbation.[8][11]

SPR741_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium SPR741 SPR741 LPS Lipopolysaccharide (LPS) SPR741->LPS Binds to Lipid A Antibiotic Partner Antibiotic Periplasm Periplasmic Space Antibiotic->Periplasm Increased Permeability OM Outer Membrane (OM) LPS->OM Disrupts Integrity IM Inner Membrane (IM) Cytoplasm Cytoplasm (Intracellular Target) Periplasm->Cytoplasm Reaches Target

Mechanism of SPR741-mediated antibiotic potentiation.

Preclinical Development

In Vitro Activity

SPR741 has demonstrated the ability to significantly potentiate the activity of a broad range of antibiotics against various Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[6][7] This potentiation is evidenced by substantial reductions in the minimum inhibitory concentrations (MICs) of the partner antibiotics when co-administered with SPR741.

Table 1: In Vitro Potentiation of Various Antibiotics by SPR741 against E. coli

AntibioticE. coli SubsetMIC90 (mg/L) - Antibiotic AloneMIC90 (mg/L) - Antibiotic + SPR741 (8 mg/L)Fold-Decrease in MIC90Reference
MinocyclineAll-0.5 - 24 to 32-fold[15]
AzithromycinNon-AmpC/MBL producers>162 - 4≥8 to 16-fold[16]
Fusidic AcidAll>644 - 8≥16 to 32-fold[15]
TemocillinKPC-producers1628-fold[17]
MecillinamMBL-producers>2564≥64-fold[17]
In Vivo Efficacy

The potentiation effect of SPR741 has been confirmed in various animal models of infection, most notably the neutropenic murine thigh and pulmonary infection models.

Table 2: In Vivo Efficacy of SPR741 in Combination Therapy

Animal ModelPathogenCombination TherapyEfficacy EndpointOutcomeReference
Neutropenic Murine ThighMDR EnterobacteriaceaeAzithromycin + SPR741Change in log10 CFU/thigh at 24h-0.53 ± 0.82 log10 reduction[18]
Murine PulmonaryXDR A. baumanniiRifampin + SPR741Survival Rate90% survival with combination vs. 50% with rifampin alone[2]
Murine PulmonaryXDR A. baumanniiRifampin + SPR741Bacterial Burden2.0-log10 reduction vs. rifampin alone[1]
Neutropenic Murine ThighE. coli, K. pneumoniae, E. cloacae, A. baumanniiRifampin + SPR741Bacterial BurdenSignificant reductions below stasis[19]

Clinical Development

SPR741 has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

Pharmacokinetics

In a Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study (NCT03022175), SPR741 was administered intravenously.[9][20]

Table 3: Pharmacokinetic Parameters of SPR741 in Healthy Volunteers (Single Ascending Dose)

Dose (mg)Cmax (μg/mL) (Mean ± SD)AUC0-inf (μg·h/mL) (Mean ± SD)t1/2 (h) (Mean ± SD)Reference
10010.3 ± 1.518.2 ± 3.42.0 ± 0.4[5]
20020.1 ± 3.537.8 ± 7.22.2 ± 0.3[5]
40041.5 ± 7.180.3 ± 13.92.5 ± 0.4[5]
80085.1 ± 14.2173.0 ± 31.92.8 ± 0.4[5]
  • Key Findings:

    • SPR741 demonstrated a linear and proportional pharmacokinetic profile with increasing single doses up to 800 mg.[5]

    • The mean half-life (t1/2) after single doses ranged from 2.0 to 3.8 hours.[5][21]

    • After multiple doses, the mean half-life was approximately 2.2 hours on day 1 and up to 14.0 hours on day 14, with no evidence of accumulation.[3][4]

    • A significant portion of the administered dose (>50% for doses of 100 to 800 mg) was excreted in the urine within the first 4 hours.[3][4]

Safety and Tolerability

SPR741 was generally well-tolerated in Phase 1 trials at single doses up to 800 mg and multiple doses up to 600 mg every 8 hours for 14 days.[9] A subsequent drug-drug interaction study (NCT03376529) found that the pharmacokinetic profiles of SPR741 and partner β-lactam antibiotics (piperacillin-tazobactam, ceftazidime, and aztreonam) were unchanged upon co-administration.[3][4]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The determination of Minimum Inhibitory Concentrations (MICs) is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M07 document.[5]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of antibiotic in 96-well plate C Inoculate wells with bacterial suspension to final concentration of ~5 x 10^5 CFU/mL A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination via broth microdilution.
Synergy Testing: Checkerboard Assay

The checkerboard assay is used to assess the synergistic effect of SPR741 in combination with a partner antibiotic.

  • Plate Setup: Two-fold serial dilutions of SPR741 are made along the y-axis of a 96-well microtiter plate, and serial dilutions of the partner antibiotic are made along the x-axis.[22]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL).[19]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[23]

    • Synergy: FICI ≤ 0.5

    • No interaction: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[23]

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[24][25]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[9][24]

  • Infection: A defined inoculum of the bacterial pathogen (e.g., 10^6 - 10^7 CFU/mL) is injected into the thigh muscle of the mice.[1]

  • Treatment: Treatment with SPR741, the partner antibiotic, or the combination is initiated at a specified time post-infection (e.g., 2 hours).

  • Assessment: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU counting).

  • Outcome: Efficacy is typically measured as the change in log10 CFU per thigh compared to the starting inoculum or an untreated control group.

Conclusion

SPR741 is a promising antibiotic potentiator that addresses a critical need in the fight against Gram-negative bacterial infections. Through targeted chemical modifications, the toxicity associated with the polymyxin class has been significantly reduced while preserving the crucial outer membrane-disrupting activity. Preclinical and early clinical data have demonstrated its ability to restore the activity of numerous antibiotics against MDR pathogens. The continued development of SPR741 in combination with various antibiotic partners holds the potential to provide valuable new treatment options for serious and life-threatening infections.

References

Exploratory

Revitalizing Antibiotic Efficacy: A Technical Guide to SPR741's Potentiation Against Multidrug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals Executive Summary The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a dwindling pip...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. With a dwindling pipeline of new antibiotics, innovative strategies are crucial to extend the lifespan of our existing antimicrobial arsenal. SPR741, a novel polymyxin B derivative, has emerged as a promising antibiotic potentiator. By selectively disrupting the outer membrane of Gram-negative bacteria, SPR741 facilitates the entry of co-administered antibiotics that would otherwise be ineffective. This in-depth technical guide provides a comprehensive overview of the core science behind SPR741, detailing its mechanism of action, summarizing key quantitative data on its potentiation effects, and providing detailed experimental protocols for the methodologies cited. Visualizations of key pathways and workflows are included to enhance understanding.

Introduction: The Challenge of Gram-Negative Resistance and the Advent of SPR741

Gram-negative bacteria possess a formidable defense in their outer membrane, a lipid bilayer that acts as a highly selective permeability barrier, effectively excluding many classes of antibiotics.[1][2] This intrinsic resistance, coupled with acquired resistance mechanisms, has led to the emergence of "superbugs" such as carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii (CRAB), for which treatment options are severely limited.[2]

SPR741 (formerly NAB741) is a cationic peptide derived from polymyxin B, engineered to address this challenge.[3][4] Unlike its parent compound, SPR741 has minimal intrinsic antibacterial activity, a modification that significantly reduces the nephrotoxicity associated with polymyxins.[3][5] Its primary function is to act as an adjuvant, disrupting the outer membrane and thereby enabling a range of antibiotics to reach their intracellular targets.[5][6]

Mechanism of Action: A Targeted Disruption of the Outer Membrane

SPR741's mechanism of action is centered on its ability to interact with and disrupt the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane.[6][7] This interaction is believed to be initiated by the electrostatic attraction between the cationic peptide and the anionic LPS molecules. This binding displaces divalent cations (Mg2+ and Ca2+) that normally stabilize the LPS layer, leading to a localized disorganization of the outer membrane.[6] This transient disruption creates pores or channels through which co-administered antibiotics can traverse the outer membrane and access their targets within the periplasm or cytoplasm.[5][8]

dot

Caption: Mechanism of SPR741-mediated antibiotic potentiation.

Quantitative Data on Antibiotic Potentiation

The efficacy of SPR741 in potentiating various classes of antibiotics has been demonstrated in numerous in vitro studies. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) for several key antibiotics when combined with SPR741 against challenging Gram-negative pathogens.

Table 1: Potentiation of Rifampin by SPR741 against Acinetobacter baumannii
StrainRifampin MIC (µg/mL)Rifampin + SPR741 (2 µg/mL) MIC (µg/mL)Fold Reduction in MICReference
AB5075 (XDR)4.00.58[9]
Table 2: Potentiation of Various Antibiotics by SPR741 (8 µg/mL) against Escherichia coli ATCC 25922
AntibioticAntibiotic Alone MIC (µg/mL)Antibiotic + SPR741 MIC (µg/mL)Fold Reduction in MICReference
Rifampin>160.002>8000[3]
Clarithromycin640.0164000[3]
Erythromycin320.03>1000[3]
Azithromycin160.532[3]
Fusidic Acid>1280.25>512[3]
Mupirocin>1281>128[3]
Table 3: Potentiation of Azithromycin by SPR741 against MDR Enterobacteriaceae
Isolate TypeNumber of IsolatesAzithromycin MIC Range (µg/mL)Azithromycin + SPR741 MIC Range (µg/mL)Reference
MDR E. coli & K. pneumoniae308 to >1280.125 to >32[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of SPR741's potentiation effects.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of antibiotics and SPR741

  • Multichannel pipette

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate. For combination studies, a fixed concentration of SPR741 is added to each well containing the serially diluted antibiotic.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

dot

start Start prep_plates Prepare serial dilutions of antibiotic in 96-well plate start->prep_plates add_spr741 Add fixed concentration of SPR741 (for potentiation) prep_plates->add_spr741 prep_inoculum Prepare standardized bacterial inoculum add_spr741->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Checkerboard Assay for Synergy Testing

This assay is used to systematically evaluate the interaction between two antimicrobial agents.[4][13]

Objective: To determine if the combination of two agents results in a synergistic, additive, indifferent, or antagonistic effect.

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Standardized bacterial inoculum

  • Stock solutions of two antimicrobial agents (e.g., an antibiotic and SPR741)

Procedure:

  • In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Typically, serial dilutions of Agent A are made along the x-axis, and serial dilutions of Agent B are made along the y-axis.

  • Inoculate all wells with a standardized bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Following incubation, determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Agent A + FIC of Agent B Where FIC of Agent A = (MIC of A in combination) / (MIC of A alone) And FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

Interpretation:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time.[14][15]

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Materials:

  • Culture tubes or flasks

  • CAMHB

  • Standardized bacterial inoculum

  • Antimicrobial agents

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Procedure:

  • Prepare tubes with CAMHB containing the desired concentrations of the antimicrobial agent(s), alone and in combination. Include a growth control tube without any agent.

  • Inoculate each tube with a standardized bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.

  • Incubate the tubes at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquot and plate onto agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

Interpretation:

  • Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

  • Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Neutropenic Murine Thigh Infection Model

This in vivo model is widely used to evaluate the efficacy of antimicrobial agents.[3][6][16]

Objective: To assess the in vivo efficacy of an antimicrobial agent or combination in a localized infection model.

Materials:

  • Mice (typically rendered neutropenic with cyclophosphamide)

  • Standardized bacterial inoculum

  • Antimicrobial agents for injection

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

  • Two to four days later, inoculate the thigh muscle of the mice with a standardized bacterial suspension.

  • At a specified time post-infection (e.g., 2 hours), begin treatment with the antimicrobial agent(s) via a clinically relevant route (e.g., subcutaneous or intravenous injection).

  • Continue treatment for a defined period (e.g., 24 hours).

  • At the end of the treatment period, euthanize the mice, aseptically remove the thighs, and homogenize the tissue.

  • Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

  • Compare the bacterial load in treated groups to that in an untreated control group.

dot

start Start neutropenia Induce neutropenia in mice start->neutropenia infection Infect thigh muscle with MDR bacteria neutropenia->infection treatment Administer SPR741 + - Antibiotic - Vehicle Control infection->treatment euthanasia Euthanize mice after treatment period treatment->euthanasia homogenization Excise and homogenize thigh tissue euthanasia->homogenization plating Plate serial dilutions of homogenate homogenization->plating enumeration Enumerate bacterial colonies (CFU/thigh) plating->enumeration end End enumeration->end

References

Foundational

Intrinsic Antibacterial Activity of SPR741: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction SPR741, a novel polymyxin B analogue, has emerged as a promising potentiator of antibiotics against Gram-negative bacteria.[1][2] Unlike its pa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741, a novel polymyxin B analogue, has emerged as a promising potentiator of antibiotics against Gram-negative bacteria.[1][2] Unlike its parent compound, SPR741 was chemically optimized to reduce toxicity, resulting in a molecule with minimal intrinsic antimicrobial activity but a retained capacity to permeabilize the outer membrane of these challenging pathogens.[1] This technical guide provides an in-depth analysis of the intrinsic antibacterial activity of SPR741, focusing on its mechanism of action, spectrum of activity, and its primary role as a potentiator. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of relevant pathways and workflows.

Core Mechanism of Action: Outer Membrane Disruption

SPR741's primary mechanism of action is the disruption of the Gram-negative outer membrane (OM).[1][3][4][5] This effect is achieved through interaction with the lipopolysaccharide (LPS) layer, a key component of the OM.[1][4] While SPR741 has a reduced positive charge and lacks the lipophilic fatty acid tail of polymyxin B, it retains the ability to interact with and disorganize the LPS, thereby increasing the permeability of the outer membrane.[4][6][7] This disruption allows co-administered antibiotics, which might otherwise be excluded, to gain access to their intracellular targets.[3][8]

Studies have shown that SPR741's interaction is predominantly with the OM, with minimal disruption of the cytoplasmic membrane at concentrations effective for potentiation.[1][2] This targeted activity is a key differentiator from polymyxin B, which exhibits activity at both the outer and cytoplasmic membranes.[1] The unique perturbation of the OM by SPR741 induces the RcsAB stress response, a sensor for OM perturbation, further confirming its specific site of action.[1][2]

Intrinsic Antibacterial Activity

SPR741 exhibits minimal intrinsic antibacterial activity against a wide range of Gram-negative bacteria.[8][9] Its design prioritizes the reduction of toxicity associated with polymyxins, which is linked to their potent bactericidal action.[6][7] The tables below summarize the Minimum Inhibitory Concentrations (MICs) of SPR741 against various bacterial species.

Table 1: Intrinsic Activity of SPR741 Against Key Gram-Negative Pathogens
Bacterial SpeciesStrainMIC (μg/mL)Reference
Escherichia coliATCC 2592216[9]
Klebsiella pneumoniaeATCC 43816>128[9]
Acinetobacter baumanniiNCTC 12156>128[9]
Acinetobacter baumanniiAB5075128[1]

Potentiation of Other Antibiotics

The true therapeutic potential of SPR741 lies in its ability to potentiate the activity of a broad spectrum of antibiotics against multidrug-resistant Gram-negative bacteria.[9][10] By increasing outer membrane permeability, SPR741 effectively lowers the MIC of partner antibiotics, in some cases by over 1000-fold.[10][11]

Table 2: Potentiation of Rifampin Activity by SPR741 against Acinetobacter baumannii
StrainRifampin MIC (μg/mL)Rifampin MIC with SPR741 (2.0 μg/mL) (μg/mL)Fold ReductionReference
AB50754.00.58[1]
Table 3: Potentiation of Various Antibiotics by SPR741 against E. coli ATCC 25922
AntibioticAntibiotic MIC (μg/mL)Antibiotic MIC with SPR741 (8 μg/mL) (μg/mL)Fold ReductionReference
Clarithromycin>1280.015>8000[11]
Rifampin160.0028000[11]
Azithromycin>1280.25>512[10]
Erythromycin>1281>128[10]
Fusidic Acid>1282>64[10]
Table 4: Potentiation of Macrolide Activity by SPR741 against K. pneumoniae
StrainAntibioticFICISynergy InterpretationReference
LH2020 (PDR)Erythromycin≤0.5Synergistic[3]
LH2020 (PDR)Clarithromycin≤0.5Synergistic[3]

FICI: Fractional Inhibitory Concentration Index. Synergy is typically defined as an FICI of ≤ 0.5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the intrinsic activity and potentiation effect of SPR741.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of SPR741 Dilutions:

    • Prepare a stock solution of SPR741 in an appropriate solvent.

    • Perform serial twofold dilutions of SPR741 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 μL.

  • Inoculation and Incubation:

    • Add 50 μL of the prepared bacterial inoculum to each well, bringing the total volume to 100 μL.

    • Include a growth control well (no SPR741) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of SPR741 that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

This assay is used to assess the synergistic effect of SPR741 in combination with another antibiotic.

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of SPR741 along the x-axis and the partner antibiotic along the y-axis in CAMHB.

    • The final volume in each well after adding the inoculum will be 100 μL.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described for the MIC assay.

    • Inoculate each well with 50 μL of the bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4 = Additive/Indifference; FICI > 4 = Antagonism.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of SPR741 alone or in combination over time.

  • Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with SPR741, the partner antibiotic, the combination, or no drug (growth control).

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.

  • Data Analysis:

    • Incubate the plates overnight and count the number of colonies (CFU/mL) for each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the ability of SPR741 to permeabilize the outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

  • Cell Preparation:

    • Grow bacteria to mid-log phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

    • Resuspend the cells in the same buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

  • Assay Procedure:

    • In a black 96-well plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 μM.

    • Measure the baseline fluorescence (excitation ~350 nm, emission ~420 nm).

    • Add SPR741 at various concentrations and immediately monitor the increase in fluorescence over time.

    • An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Cytoplasmic Membrane Depolarization Assay

This assay uses a membrane potential-sensitive dye, such as DiSC₃(5), to assess the effect of SPR741 on the cytoplasmic membrane.

  • Cell Preparation:

    • Prepare bacterial cells as described for the NPN uptake assay.

  • Assay Procedure:

    • Add the bacterial suspension to a cuvette or 96-well plate.

    • Add DiSC₃(5) to a final concentration of ~1-2 μM and allow it to incorporate into the energized membranes, which quenches its fluorescence.

    • Once a stable baseline of low fluorescence is achieved, add SPR741.

    • Monitor the fluorescence (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

Visualizing Workflows and Pathways

Experimental Workflows

Checkerboard_Assay_Workflow A Prepare serial dilutions of Drug A (SPR741) C Dispense into 96-well plate in a checkerboard format A->C B Prepare serial dilutions of Drug B (Antibiotic) B->C E Inoculate plate C->E D Prepare bacterial inoculum (0.5 McFarland) D->E F Incubate at 37°C for 16-20h E->F G Read MICs for each drug alone and in combination F->G H Calculate FICI G->H I Determine Synergy/Additivity/Antagonism H->I

Checkerboard Assay Workflow

Time_Kill_Assay_Workflow A Prepare bacterial culture in log phase C Inoculate flasks to ~5x10^5 CFU/mL A->C B Prepare flasks with media and test agents (SPR741, Antibiotic, Combo, Control) B->C D Incubate with shaking at 37°C C->D E Collect aliquots at specified time points D->E F Perform serial dilutions and plate E->F G Incubate plates and count colonies F->G H Plot log10 CFU/mL vs. time G->H I Analyze for bactericidal activity and synergy H->I

Time-Kill Assay Workflow
Signaling Pathway

Rcs_Signaling_Pathway cluster_OM Outer Membrane cluster_IM Inner Membrane cluster_Cyto Cytoplasm SPR741 SPR741 LPS LPS SPR741->LPS disrupts RcsF RcsF LPS->RcsF activates IgaA IgaA RcsF->IgaA inhibits inhibition of RcsC RcsC IgaA->RcsC de-represses RcsD RcsD RcsC->RcsD phosphorylates RcsB RcsB RcsD->RcsB phosphorylates RcsAB_complex RcsA-RcsB Complex RcsB->RcsAB_complex RcsA RcsA RcsA->RcsAB_complex Target_Genes Target Gene Expression (e.g., capsule synthesis) RcsAB_complex->Target_Genes regulates

SPR741-Induced Rcs Signaling Pathway

Conclusion

SPR741 possesses minimal intrinsic antibacterial activity, a characteristic intentionally designed to enhance its safety profile. Its significant contribution to antimicrobial therapy lies in its potent ability to disrupt the outer membrane of Gram-negative bacteria, thereby sensitizing them to a wide range of existing antibiotics. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand and harness the potential of SPR741 in combating antibiotic resistance. The detailed methodologies and visual workflows offer a practical resource for further investigation into this promising antibiotic potentiator.

References

Exploratory

The Core Interaction: A Technical Guide to SPR741 and Bacterial Lipopolysaccharide

For Researchers, Scientists, and Drug Development Professionals Abstract The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, char...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria, characterized by its lipopolysaccharide (LPS) leaflet, serves as a highly effective permeability barrier, limiting the efficacy of many antibiotics. SPR741, a novel polymyxin B analogue, has emerged as a promising "potentiator" molecule. It is designed to disrupt this outer membrane, thereby increasing its permeability and enabling co-administered antibiotics to reach their intracellular targets. This technical guide provides an in-depth examination of the molecular interactions between SPR741 and bacterial LPS, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. SPR741 acts predominantly on the outer membrane, a mechanism distinct from the dual membrane action of polymyxins like colistin, which contributes to its improved safety profile.[1][2] By understanding this core interaction, researchers can better leverage SPR741's potential in developing combination therapies to combat critical Gram-negative pathogens.

Introduction to SPR741

SPR741 is a cationic peptide derived from polymyxin B, chemically optimized to reduce the toxicity associated with its parent compound.[3][4] Key structural modifications, including the removal of the fatty acyl tail and a reduction in the molecule's net positive charge, result in a compound with minimal intrinsic antibacterial activity.[3][5] Instead, its primary function is to act as an adjuvant or potentiator.[4][6] SPR741 interacts with the outer membrane of Gram-negative bacteria, increasing its permeability and allowing other antibiotics, which would otherwise be ineffective, to enter the cell and exert their therapeutic effects.[2][6][7] This approach broadens the spectrum of activity for many existing antibiotics against challenging pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[4][8]

Mechanism of Action: The SPR741-LPS Interaction

The primary mechanism of SPR741 involves a targeted interaction with the lipopolysaccharide component of the Gram-negative outer membrane.

2.1. Outer Membrane Perturbation As a cationic peptide, SPR741 is electrostatically attracted to the anionic phosphate groups of Lipid A, the anchor of the LPS molecule.[3] This binding displaces the divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to significant disorganization and perturbation of the outer membrane.[1][3] Atomic force microscopy studies have revealed that treatment with SPR741 causes substantial disorder and undulations on the surface of E. coli, creating crevices approximately 20 nm wide.[3] This disruption increases the permeability of the outer membrane, facilitating the influx of co-administered antibiotics.[2]

2.2. Selective Membrane Activity A crucial distinction between SPR741 and polymyxins like polymyxin B (PMB) is its selective action. While PMB disrupts both the outer and the cytoplasmic membranes, SPR741's activity is predominantly focused on the outer membrane.[1][3] At concentrations where it effectively potentiates other antibiotics, SPR741 causes very little depolarization of the cytoplasmic membrane.[1][3] This selectivity is attributed to its reduced positive charge and hydrophobicity, which minimizes the potential for nephrotoxicity commonly associated with polymyxins.[5][9][10]

2.3. Cellular Stress Response The perturbation of the outer membrane by SPR741 triggers a specific cellular stress response. Promoter activity assays have shown that challenging E. coli with SPR741 induces the expression of the RcsAB transcriptional regulator.[1][3] The Rcs phosphorelay system is a known sensor for outer membrane disorder, and its activation provides further evidence that SPR741's primary target is the bacterial envelope.[1][3]

Quantitative Data

The following tables summarize the key quantitative findings related to SPR741's interaction with LPS and its potentiation effects.

Table 1: Relative Binding Affinity to Lipopolysaccharide (LPS) and Lipid A

CompoundBinding TargetRelative Affinity
Polymyxin B (PMB) Rough-type LPS (E. coli)Highest
Polymyxin B Nonapeptide (PMBN) Rough-type LPS (E. coli)Intermediate
SPR741 Rough-type LPS (E. coli)Lowest
Polymyxin B (PMB) Lipid A (E. coli)High
Polymyxin B Nonapeptide (PMBN) Lipid A (E. coli)Similar affinity to PMB, but reduced amplitude
SPR741 Lipid A (E. coli)Reduced affinity compared to PMB

Data derived from BODIPY-cadaverine displacement assays. The rank order of affinity for rough-type LPS was determined to be PMB > PMBN > SPR741. The reduced affinity of SPR741 is presumed to be due to its lower net positive charge.[3]

Table 2: Potentiation of Antibiotics by SPR741 Against Gram-Negative Bacteria

AntibioticOrganismSPR741 ConcentrationFold Reduction in MIC
RifampinA. baumannii (AB5075)2.0 µg/mL8
ClarithromycinE. coli / K. pneumoniaeNot specified32 to 8,000
RifampinE. coli / K. pneumoniaeNot specified32 to 8,000
AzithromycinE. coli / K. pneumoniaeNot specified32 to 8,000
MinocyclineA. baumannii (AB5075)8.0 µg/mL40
MecillinamMBL-producing E. coli8 mg/L>32 (MIC90 from >256 to 4 mg/L)
MinocyclineE. coliNot specified4 to 32
Fusidic AcidE. coliNot specified16 to 32

MIC: Minimum Inhibitory Concentration. The data demonstrates that SPR741 significantly enhances the in vitro efficacy of a diverse range of antibiotics against multidrug-resistant Gram-negative isolates.[5][8][10][11][12]

Table 3: In Vivo Efficacy of SPR741 Combination Therapy

Combination TherapyInfection ModelOrganismEfficacy MetricResult
SPR741 + RifampinMurine Pulmonary InfectionA. baumannii (XDR)SurvivalSignificantly increased survival compared to monotherapy
SPR741 + Clarithromycin + ErythromycinNeutropenic Murine Thigh InfectionK. pneumoniae (PDR)Bacterial Load4.52 Log10 CFU/thigh reduction compared to vehicle
SPR741 + MinocyclineMurine Wound InfectionA. baumanniiBacterial Burden~2-3 Log10 reduction compared to monotherapy

XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant. These studies highlight the translation of in vitro potentiation to in vivo efficacy.[5][9][10][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are central to studying the SPR741-LPS interaction.

4.1. BODIPY-Cadaverine (BC) LPS Displacement Assay

  • Principle: This assay quantifies the binding affinity of compounds to LPS. The fluorescence of the BC probe is quenched upon binding to the phosphate groups of Lipid A. When a test compound displaces the BC probe, its fluorescence is dequenched, resulting in a measurable increase in intensity.[3]

  • Protocol:

    • Prepare concentrated solutions of SPR741, Polymyxin B (positive control), and Polymyxin B Nonapeptide in Tris-HCl buffer (50 mM, pH 7.4).

    • Perform serial dilutions of the test compounds in the same buffer.

    • Use rough-type LPS (from E. coli EH100) or purified Lipid A as the binding target.

    • Add the BC probe to the LPS or Lipid A solution. The probe's fluorescence will be quenched.

    • Add the serially diluted test compounds to the LPS/Lipid A-BC mixture.

    • Measure the fluorescence intensity. The increase in fluorescence corresponds to the displacement of the BC probe and is proportional to the binding of the test compound.

    • Plot the dose-dependent increase in fluorescence to compare the relative binding affinities of the compounds.[3]

4.2. Cytoplasmic Membrane Depolarization Assay

  • Principle: This assay assesses the integrity of the cytoplasmic membrane using the membrane potential-sensitive fluorescent dye DiSC3(5). Depolarization of the membrane leads to the release of the dye from the membrane and an increase in fluorescence.

  • Protocol:

    • Grow bacterial cells (e.g., E. coli) to the mid-logarithmic phase.

    • Harvest and wash the cells, then resuspend them in a suitable buffer.

    • Add the DiSC3(5) dye to the cell suspension and incubate to allow the dye to incorporate into the cytoplasmic membrane, quenching its fluorescence.

    • Add varying concentrations of SPR741 or control compounds (e.g., PMB, PMBN).

    • Monitor the fluorescence over time. A significant increase in fluorescence indicates cytoplasmic membrane depolarization. At concentrations below 32 µg/mL, SPR741 shows only slight disruption, in contrast to the significant depolarization caused by PMB and PMBN.[3]

4.3. Minimum Inhibitory Concentration (MIC) Potentiation Assay

  • Principle: This assay determines the lowest concentration of an antibiotic that inhibits visible bacterial growth, both alone and in the presence of a fixed, sub-inhibitory concentration of a potentiator like SPR741.

  • Protocol:

    • Use the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare a 96-well microtiter plate with serial dilutions of the primary antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare a second plate identical to the first, but supplement the broth in each well with a fixed concentration of SPR741 (e.g., 4 or 8 µg/mL).

    • Inoculate all wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.

    • Calculate the fold reduction in MIC by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of SPR741. A reduction of ≥4-fold is typically considered potentiation.[10][14][15]

4.4. Time-Kill Assay

  • Principle: This dynamic assay measures the rate of bacterial killing over time when exposed to antimicrobial agents, alone or in combination.

  • Protocol:

    • Grow an overnight culture of the test organism and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.

    • Add the test articles at specified concentrations (e.g., SPR741 alone, antibiotic alone, and the combination). Include a growth control without any drug.

    • Incubate the cultures at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), remove aliquots from each culture.

    • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).

    • Plot the Log10 CFU/mL versus time. Synergy is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[10][13]

Visualizing the Mechanisms and Workflows

Diagrams generated using Graphviz DOT language to illustrate key processes.

SPR741_Mechanism_of_Action SPR741 Mechanism of Action cluster_OM Gram-Negative Outer Membrane cluster_Peri Periplasm LPS Lipopolysaccharide (LPS) (Negatively Charged) Disruption OM Disruption & Increased Permeability LPS->Disruption Cations Mg2+, Ca2+ (Stabilizing Ions) Cations->Disruption Target Antibiotic Target (e.g., Ribosome) Potentiation Potentiated Bactericidal Activity Target->Potentiation SPR741 SPR741 (Cationic Peptide) SPR741->LPS Binds to Lipid A, displaces Cations Antibiotic Co-administered Antibiotic Antibiotic->Disruption Blocked Entry Disruption->Target Antibiotic Entry

Caption: SPR741 binds to LPS, disrupting the outer membrane and allowing co-administered antibiotics to enter the cell.

Caption: Workflow of the fluorescence-based assay to measure SPR741 binding affinity to LPS.

Rcs_Signaling_Pathway Rcs Stress Response Pathway Activation SPR741 SPR741 OM Outer Membrane (OM) SPR741->OM Interacts with LPS Perturbation OM Perturbation OM->Perturbation RcsF RcsF (OM Lipoprotein) Senses Damage Perturbation->RcsF Activates RcsCDB RcsCDB Phosphorelay (Signal Transduction) RcsF->RcsCDB Signals to RcsAB RcsAB Transcriptional Regulator RcsCDB->RcsAB Activates Genes Upregulation of Stress Response Genes (e.g., colonic acid production) RcsAB->Genes Induces Expression

Caption: SPR741-induced outer membrane damage activates the Rcs phosphorelay stress response system in E. coli.

Conclusion

SPR741 represents a targeted strategy to overcome the formidable outer membrane barrier of Gram-negative bacteria. Its mechanism is centered on a specific, disruptive interaction with lipopolysaccharide, which, while having a lower binding affinity than its parent compound polymyxin B, is sufficient to permeabilize the membrane to other antibiotics.[3] The key advantage of SPR741 lies in its selective action on the outer membrane, which mitigates the cytoplasmic membrane damage and associated toxicity seen with other polymyxins.[1][3] The quantitative data from in vitro potentiation and in vivo infection models strongly support its development as a combination therapy partner.[5][8][9] The detailed protocols provided herein offer a framework for further investigation into this and other potentiator molecules. By focusing on undermining the bacteria's primary defense, SPR741 offers a promising path to revitalize our existing antibiotic arsenal against some of the most difficult-to-treat infections.

References

Foundational

The Reinvention of a Last-Resort Antibiotic: A Technical Deep Dive into the Structural Modifications of SPR741 from Polymyxin B

For Researchers, Scientists, and Drug Development Professionals The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling the scientific community to revisit and re-en...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, compelling the scientific community to revisit and re-engineer older classes of antibiotics. Polymyxins, while potent, are often relegated to last-resort options due to their significant nephrotoxicity. This guide provides an in-depth technical exploration of SPR741, a novel polymyxin B derivative, detailing the specific structural modifications that enhance its safety profile while repurposing it as a powerful antibiotic potentiator. We will delve into the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and the underlying molecular pathways it modulates.

Structural Evolution: From Potent Antibiotic to Strategic Adjuvant

SPR741 represents a paradigm shift in the application of polymyxin scaffolds. Instead of direct bactericidal activity, its design focuses on disrupting the outer membrane of Gram-negative bacteria, thereby enabling co-administered antibiotics to reach their intracellular targets. This was achieved through targeted structural modifications of the parent molecule, polymyxin B.

The key chemical alterations that transform polymyxin B into SPR741 are:

  • Removal of the N-terminal fatty acid tail: The hydrophobic fatty acyl chain of polymyxin B is replaced with an acetylated terminal amine. This modification significantly reduces the molecule's hydrophobicity.

  • Substitution of a diaminobutyric acid (Dab) residue: A positively charged Dab residue in the peptide core is substituted with a neutral serine residue. This alteration decreases the overall positive charge of the molecule.

These changes collectively result in a molecule with minimal intrinsic antibacterial activity but a significantly improved safety profile, particularly a marked reduction in nephrotoxicity.[1][2] SPR741 acts as an adjuvant, effectively lowering the minimum inhibitory concentration (MIC) of a broad range of antibiotics against challenging Gram-negative pathogens.

Quantitative Efficacy: A Tabular Comparison

The primary function of SPR741 is to potentiate the activity of other antibiotics. The following tables summarize the in vitro efficacy of SPR741 in combination with various antibiotics against key Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentrations (MICs), with lower values indicating greater potency.

Table 1: Potentiation of Rifampin by SPR741 against Acinetobacter baumannii

StrainRifampin MIC (µg/mL)Rifampin + SPR741 (2.0 µg/mL) MIC (µg/mL)Fold Reduction in MIC
AB50754.00.58

Data sourced from a study demonstrating synergy between SPR741 and rifampin.

Table 2: Potentiation of Minocycline by SPR741 against Acinetobacter baumannii

AntibioticMIC (µg/mL)
Minocycline alone>0.5
SPR741 alone>64
Minocycline + SPR7410.125

This represents a greater than 4-fold increase in the activity of minocycline.

Table 3: Potentiation of Various Antibiotics by SPR741 against Diverse Gram-Negative Pathogens

OrganismAntibioticAntibiotic MIC (µg/mL)Antibiotic + SPR741 (8 µg/mL) MIC (µg/mL)
E. coliAzithromycin>160.5
K. pneumoniaeAzithromycin>168
A. baumanniiClarithromycin>322
E. coliMinocycline20.25
K. pneumoniaeMinocycline41

This table showcases the broad-spectrum potentiation effect of SPR741.

Reduced Toxicity: A Safer Polymyxin Derivative

A critical driver for the development of SPR741 was the mitigation of the severe nephrotoxicity associated with polymyxin B. The structural modifications directly address the molecular features linked to renal damage.

Table 4: Comparative Nephrotoxicity Profile of SPR741 and Polymyxin B

CompoundIn Vivo ModelDosageKey Findings
Polymyxin BCynomolgus Monkey12 mg/kg/dayNephrotoxicity observed
SPR741Cynomolgus Monkey>60 mg/kg/dayNo-Observed-Adverse-Effect-Level (NOAEL)

This data highlights the significantly wider therapeutic window of SPR741.

Mechanism of Action: Perturbing the Outer Membrane and Triggering a Stress Response

SPR741's primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria. This is initiated by an electrostatic interaction with the lipid A component of lipopolysaccharide (LPS). This interaction displaces divalent cations that stabilize the LPS layer, leading to increased membrane permeability.

This outer membrane stress activates the Regulator of Capsule Synthesis (Rcs) phosphorelay system , a key signaling pathway that senses and responds to envelope damage.

Rcs_Signaling_Pathway cluster_OM Outer Membrane cluster_P Periplasm cluster_IM Inner Membrane cluster_C Cytoplasm SPR741 SPR741 LPS LPS SPR741->LPS Binds to Lipid A RcsF RcsF LPS->RcsF Perturbation IgaA IgaA RcsF->IgaA Relieves Inhibition RcsC RcsC IgaA->RcsC Activates Autophosphorylation RcsD RcsD RcsC->RcsD Phosphotransfer RcsB RcsB RcsD->RcsB Phosphotransfer RcsA RcsA RcsB->RcsA Forms Heterodimer Gene_Expression Regulation of Capsule Synthesis & Other Stress Responses RcsB->Gene_Expression Modulates Transcription RcsA->Gene_Expression Modulates Transcription

Caption: Rcs phosphorelay pathway activation by SPR741.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of SPR741.

Solid-Phase Synthesis of SPR741 (and Analogs)

The synthesis of SPR741 and other polymyxin B analogs is typically achieved through solid-phase peptide synthesis (SPPS).

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling Fmoc_Deprotection1->Coupling Wash1 4. Washing Coupling->Wash1 Capping 5. Capping (Optional) Wash1->Capping Fmoc_Deprotection2 6. Repeat Fmoc Deprotection Capping->Fmoc_Deprotection2 Elongation 7. Peptide Elongation (Repeat Steps 3-6) Fmoc_Deprotection2->Elongation Side_Chain_Deprotection 8. Side-Chain Deprotection Elongation->Side_Chain_Deprotection Cyclization 9. On-Resin Cyclization Side_Chain_Deprotection->Cyclization Cleavage 10. Cleavage from Resin Cyclization->Cleavage Purification 11. Purification (HPLC) Cleavage->Purification Characterization 12. Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for solid-phase synthesis of SPR741.

Methodology:

  • Resin Preparation: A suitable solid support, such as a rink amide resin, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond.

  • Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

  • Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be capped by acetylation with acetic anhydride.

  • Peptide Elongation: Steps 2-5 are repeated for each amino acid in the linear peptide sequence.

  • Side-Chain Deprotection: Specific protecting groups on the amino acid side chains are selectively removed to allow for cyclization.

  • On-Resin Cyclization: The linear peptide is cyclized while still attached to the solid support. This is a critical step to form the cyclic core of the molecule.

  • Cleavage: The completed peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of SPR741 and the partner antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, the dilutions of SPR741 are added to the wells in increasing concentrations along the x-axis, and the dilutions of the partner antibiotic are added in increasing concentrations along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two agents.

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation of the FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

In Vitro Nephrotoxicity Assessment using HK-2 Cells

Human kidney-2 (HK-2) cells, an immortalized human proximal tubule epithelial cell line, are commonly used to assess the nephrotoxic potential of drug candidates.

Methodology:

  • Cell Culture: HK-2 cells are cultured in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere and grow to a confluent monolayer.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of SPR741, polymyxin B (as a positive control), and a vehicle control. The cells are then incubated for a defined period (e.g., 24 or 48 hours).

  • Assessment of Cytotoxicity:

    • Lactate Dehydrogenase (LDH) Release Assay: The amount of LDH released into the culture medium from damaged cells is quantified using a commercially available kit. Increased LDH levels indicate loss of membrane integrity and cytotoxicity.

    • Gamma-Glutamyl Transferase (GGT) Activity Assay: The activity of GGT, an enzyme present on the apical membrane of proximal tubule cells, is measured in the cell supernatant. A decrease in GGT activity can indicate cellular damage.

  • Data Analysis: The results are expressed as a percentage of the control (untreated cells), and the concentration that causes 50% toxicity (CC50) is calculated.

In Vivo Murine Model for Nephrotoxicity Assessment

Animal models are crucial for evaluating the nephrotoxic potential of polymyxin derivatives in a physiological context.

Methodology:

  • Animal Model: Male C57BL/6 or similar mouse strains are typically used.

  • Drug Administration: Mice are administered with SPR741, polymyxin B, or a vehicle control via a clinically relevant route (e.g., intravenous or subcutaneous injection) for a specified duration (e.g., 3-7 days).

  • Monitoring: Animals are monitored daily for clinical signs of toxicity.

  • Sample Collection: At the end of the study, blood and kidney tissues are collected.

  • Biochemical Analysis:

    • Blood Urea Nitrogen (BUN) and Serum Creatinine (sCr): Levels of these markers in the serum are measured to assess kidney function. Elevated levels are indicative of renal impairment.

    • Kidney Injury Molecule-1 (KIM-1): The level of KIM-1, a sensitive and specific biomarker for kidney injury, can be measured in urine or kidney tissue homogenates.

  • Histopathological Examination: Kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination to assess for signs of tubular damage, such as necrosis, apoptosis, and inflammation.

Conclusion

SPR741 exemplifies a successful drug development strategy where a thorough understanding of structure-activity and structure-toxicity relationships has led to the creation of a novel therapeutic agent. By strategically modifying the polymyxin B scaffold, researchers have developed a molecule that circumvents the dose-limiting nephrotoxicity of its predecessor while retaining the ability to interact with and permeabilize the outer membrane of Gram-negative bacteria. This in-depth guide has provided the quantitative data, mechanistic insights, and detailed experimental protocols that underscore the scientific foundation of SPR741 as a promising antibiotic adjuvant in the fight against antimicrobial resistance. The continued investigation and clinical development of such innovative approaches are paramount to addressing the urgent challenges posed by multidrug-resistant pathogens.

References

Exploratory

Preclinical Safety Profile of SPR741: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction SPR741 is a novel antibiotic potentiator, a derivative of polymyxin B, designed to increase the permeability of the outer membrane of Gram-nega...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel antibiotic potentiator, a derivative of polymyxin B, designed to increase the permeability of the outer membrane of Gram-negative bacteria.[1] This mechanism allows co-administered antibiotics to more effectively reach their intracellular targets, thereby overcoming certain resistance mechanisms.[1] Notably, SPR741 has been engineered to minimize the nephrotoxicity associated with the polymyxin class of antibiotics.[1][2] This document provides a comprehensive overview of the preclinical safety profile of SPR741, detailing key toxicology, safety pharmacology, and pharmacokinetic studies.

Executive Summary of Preclinical Safety Findings

SPR741 has undergone a battery of preclinical safety evaluations in accordance with international regulatory guidelines. The key findings from these studies indicate a favorable safety profile, particularly in comparison to its parent compound, polymyxin B. The preclinical data supported the progression of SPR741 into clinical trials.

General Toxicology

Repeat-dose toxicology studies have been conducted in both rodent and non-rodent species to characterize the potential target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Repeat-Dose Toxicity Studies
Study IDSpeciesDurationRoute of AdministrationDose LevelsKey FindingsNOAEL
TX-021Cynomolgus Monkey14 DaysIntravenous Infusion3, 10, 30 mg/kg/dayNo neurological effects observed. Kidney weight increased in high-dose males without a clear histopathological correlate.>60 mg/kg/day[1]
Not SpecifiedRatNot SpecifiedNot SpecifiedNot SpecifiedData not publicly available in detail.Not Specified

Experimental Protocol: 14-Day GLP Repeat-Dose Intravenous Infusion Toxicity Study in Cynomolgus Monkeys (Based on available data and typical study design)

  • Test System: Cynomolgus monkeys (Macaca fascicularis), typically chosen for their physiological similarity to humans.

  • Group Size: A standard design would include 3-5 animals per sex per group.

  • Dose Administration: SPR741 administered via intravenous infusion once daily for 14 consecutive days. A control group would receive the vehicle.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for any changes in behavior, appearance, or activity.

    • Body Weight and Food Consumption: Measured weekly.

    • Ophthalmology: Examinations performed pre-study and at termination.

    • Electrocardiography (ECG): Conducted at baseline and at specified time points during the study.

    • Clinical Pathology: Blood and urine samples collected at baseline and at termination for hematology, clinical chemistry, and urinalysis.

    • Toxicokinetics: Blood samples collected at various time points to determine the plasma concentrations of SPR741.

  • Terminal Procedures: At the end of the 14-day dosing period, animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Safety Pharmacology

GLP-compliant safety pharmacology studies were conducted to assess the potential effects of SPR741 on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

Core Battery Safety Pharmacology Studies
Organ SystemStudy TypeSpecies/SystemKey Findings
Cardiovascular in vitro hERG assayNot SpecifiedSPR741 did not inhibit the hERG current at the highest concentration tested (300 mg/L).
in vivoCynomolgus MonkeyNo cardiovascular or pulmonary effects at a single dose of 20 mg/kg.
Respiratory in vivoCynomolgus MonkeyNo respiratory effects observed.
Central Nervous System in vivoCynomolgus MonkeyNo neurological effects were found in the 14-day GLP study (up to 80 mg/kg/day).

Experimental Protocol: In Vitro hERG Assay (Typical Protocol)

  • Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.

  • Methodology: Whole-cell patch-clamp technique is used to measure the hERG current in response to a specific voltage clamp protocol.

  • Procedure:

    • Cells are cultured and prepared for electrophysiological recording.

    • A baseline hERG current is established.

    • Cells are exposed to increasing concentrations of SPR741.

    • The effect of each concentration on the hERG current is measured and compared to the baseline and a positive control (e.g., a known hERG blocker).

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 (the concentration at which 50% of the hERG current is inhibited).

Experimental Protocol: In Vivo Cardiovascular, Respiratory, and CNS Safety Pharmacology in Cynomolgus Monkeys (Integrated Study Design)

  • Test System: Conscious, telemetered cynomolgus monkeys.

  • Methodology: A telemetry system is surgically implanted to allow for continuous monitoring of cardiovascular parameters without restraining the animals. Respiratory function is often assessed using whole-body plethysmography, and CNS effects are evaluated through a functional observational battery (FOB).

  • Procedure:

    • Animals are acclimatized to the experimental conditions.

    • Baseline data for cardiovascular, respiratory, and CNS parameters are collected.

    • A single intravenous dose of SPR741 is administered.

    • Parameters are monitored continuously for a specified period post-dose.

  • Parameters Measured:

    • Cardiovascular: Blood pressure, heart rate, and ECG intervals (PR, QRS, QT, QTc).

    • Respiratory: Respiratory rate, tidal volume, and minute volume.

    • CNS (FOB): Changes in posture, gait, behavior, and responses to sensory stimuli.

Genotoxicity

SPR741 was evaluated in a standard battery of in vitro and in vivo genotoxicity assays as per ICH guidelines and was found to be non-genotoxic.

Genotoxicity Assay Battery
AssayTest SystemResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coli strainsNon-mutagenic
In Vitro Chromosomal Aberration AssayMammalian cells (e.g., CHO, human lymphocytes)No increase in chromosomal aberrations
In Vivo Micronucleus TestRodent hematopoietic cells (bone marrow or peripheral blood)No increase in micronuclei formation

Experimental Protocol: In Vivo Micronucleus Test (Typical Rodent Protocol)

  • Test System: Mice or rats.

  • Methodology: The assay assesses the ability of a test substance to induce the formation of micronuclei in polychromatic erythrocytes (immature red blood cells).

  • Procedure:

    • Animals are treated with SPR741, a vehicle control, and a positive control (a known clastogen).

    • Bone marrow or peripheral blood is collected at appropriate time points after dosing.

    • The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

  • Data Analysis: The number of micronucleated cells in the treated groups is compared to the vehicle control group to assess for a statistically significant increase.

Pharmacokinetics and ADME

Pharmacokinetic studies have been conducted in animals and humans to characterize the absorption, distribution, metabolism, and excretion (ADME) of SPR741.

Pharmacokinetic Parameters
SpeciesDoseRouteHalf-life (t½)Key ADME Characteristics
Cynomolgus Monkey80 mg/kg/dayIVDay 1: 1.4 h; Day 14: 2.0 hPrimarily renal excretion.
Human (Healthy Volunteers)Single doses (5-800 mg)IV Infusion (1-h)2.0 - 3.8 h>50% of the dose excreted in urine within the first 4 hours at doses of 100-800 mg.[2]
Human (Healthy Volunteers)Multiple doses (50-600 mg q8h for 14 days)IV Infusion (1-h)Day 1: 2.2 h; Day 14: up to 14.0 hNo evidence of accumulation after 14 days of dosing up to 400 mg.[2]

Experimental Protocol: Preclinical ADME Studies (General Approach)

  • Absorption: Not applicable for intravenous administration. For other routes, bioavailability would be determined by comparing plasma concentrations after extravascular and intravenous administration.

  • Distribution: Tissue distribution studies are typically conducted in rodents using radiolabeled SPR741 to determine the extent of distribution into various organs and tissues.

  • Metabolism: In vitro studies using liver microsomes and hepatocytes from different species (including human) are performed to identify metabolic pathways and potential drug-drug interactions (e.g., cytochrome P450 inhibition/induction). No cytochrome P-mediated drug-drug interactions were found for SPR741.

  • Excretion: Mass balance studies in rodents using radiolabeled SPR741 are conducted to determine the primary routes and extent of excretion (urine and feces).

Visualizations

Mechanism of Action: Outer Membrane Permeabilization

G cluster_bacterium Gram-Negative Bacterium SPR741 SPR741 OM Outer Membrane (Impermeable Barrier) SPR741->OM Disrupts LPS Antibiotic Co-administered Antibiotic Antibiotic->OM Blocked Periplasm Periplasmic Space OM->Periplasm Increased Permeability IM Inner Membrane Target Intracellular Target (e.g., Ribosome, DNA) Periplasm->Target Antibiotic reaches target

Caption: SPR741 disrupts the outer membrane of Gram-negative bacteria, facilitating entry of co-administered antibiotics.

Preclinical Safety Assessment Workflow

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotox_vitro Genotoxicity (Ames, Chromosomal Aberration) IND IND Submission Genotox_vitro->IND hERG hERG Assay hERG->IND Metabolism Metabolism (Microsomes, Hepatocytes) Metabolism->IND PK_ADME Pharmacokinetics/ADME (Rodent, Non-rodent) PK_ADME->IND Safety_Pharm Safety Pharmacology (CV, Resp, CNS) Safety_Pharm->IND Tox_single Single-Dose Toxicology Tox_repeat Repeat-Dose Toxicology (Rodent, Non-rodent) Tox_single->Tox_repeat Tox_repeat->IND Genotox_vivo Genotoxicity (Micronucleus) Genotox_vivo->IND

Caption: A typical workflow for preclinical safety assessment leading to an Investigational New Drug (IND) submission.

Conclusion

The preclinical safety profile of SPR741 demonstrates a significant improvement over polymyxin B, particularly with regard to nephrotoxicity. The comprehensive battery of toxicology, safety pharmacology, and genotoxicity studies revealed no major safety concerns that would preclude its clinical development. The favorable pharmacokinetic properties and the well-characterized safety profile support the continued investigation of SPR741 as a promising antibiotic potentiator for the treatment of multidrug-resistant Gram-negative infections. Further clinical studies are warranted to fully elucidate its safety and efficacy in the intended patient populations.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: SPR741 in Combination with β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals Introduction SPR741 is a novel cationic peptide derived from polymyxin B that acts as a potentiator of antibiotics.[1] Unlike traditional antibiotics, SPR74...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel cationic peptide derived from polymyxin B that acts as a potentiator of antibiotics.[1] Unlike traditional antibiotics, SPR741 has minimal intrinsic antibacterial activity.[2][3][4][5] Instead, it functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other co-administered antibiotics.[1][2][3][4][5] This mechanism allows antibiotics that are normally ineffective against Gram-negative organisms to enter the bacterial cell and reach their targets. This document provides detailed application notes and protocols for utilizing SPR741 in combination with β-lactam antibiotics to combat multidrug-resistant (MDR) Gram-negative infections.

Mechanism of Action

SPR741, a polymyxin B analogue, interacts with the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[2] This interaction leads to a disruption of the membrane's integrity, creating pores and increasing its permeability.[1][2] This allows β-lactam antibiotics, which target penicillin-binding proteins (PBPs) in the periplasmic space, to bypass the outer membrane barrier and accumulate within the bacterium, leading to enhanced bactericidal activity.[3][5] SPR741 has been chemically optimized to reduce the nephrotoxicity associated with polymyxins while retaining its membrane-permeabilizing capabilities.[2]

cluster_bacterium Gram-Negative Bacterium SPR741 SPR741 outer_membrane Outer Membrane Lipopolysaccharide (LPS) SPR741->outer_membrane Binds to LPS & Disrupts Membrane beta_lactam β-lactam Antibiotic beta_lactam->outer_membrane Increased Permeability periplasm Periplasmic Space inner_membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) cytoplasm Cytoplasm

Caption: Mechanism of SPR741 potentiation of β-lactam antibiotics.

Quantitative Data

The combination of SPR741 with various β-lactam antibiotics has demonstrated significant potentiation against a range of Gram-negative pathogens. The following tables summarize the in vitro activity of these combinations.

Table 1: In Vitro Activity of β-Lactam Antibiotics with and without SPR741 (8 mg/L) against ESBL-producing E. coli and K. pneumoniae [6]

Antibiotic CombinationOrganismMetricValue (mg/L) - Antibiotic AloneValue (mg/L) - Antibiotic + SPR741
Mecillinam-SPR741ESBL-producing E. coliMIC50>2561
MIC90>2564
Temocillin-SPR741ESBL-producing E. coliMIC5080.5
MIC90162
Piperacillin-tazobactam-SPR741ESBL-producing K. pneumoniaeMIC50164
MIC90>6416

Table 2: In Vitro Activity of Temocillin and Mecillinam with and without SPR741 (8 mg/L) against Carbapenemase-Producing E. coli [6]

Antibiotic CombinationOrganismMetricValue (mg/L) - Antibiotic AloneValue (mg/L) - Antibiotic + SPR741
Temocillin-SPR741KPC-producing E. coliMIC5080.5
MIC90162
Mecillinam-SPR741MBL-producing E. coliMIC501281
MIC90>2564

Experimental Protocols

Checkerboard Synergy Assay

This protocol is designed to determine the synergistic activity of SPR741 in combination with a β-lactam antibiotic using a checkerboard microdilution method.[7]

start Start prep_reagents Prepare Reagents: - Bacterial Inoculum (0.5 McFarland) - SPR741 Stock Solution - β-lactam Stock Solution - Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_reagents serial_dilute_spr Serial Dilute SPR741 in Microplate prep_reagents->serial_dilute_spr serial_dilute_beta Serial Dilute β-lactam in Microplate prep_reagents->serial_dilute_beta add_inoculum Add Bacterial Inoculum to All Wells serial_dilute_spr->add_inoculum serial_dilute_beta->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret_results Interpret Results: - Synergy (FICI ≤ 0.5) - Additive (0.5 < FICI ≤ 4) - Antagonism (FICI > 4) calc_fici->interpret_results end End interpret_results->end

Caption: Workflow for the checkerboard synergy assay.

Materials:

  • SPR741

  • β-lactam antibiotic of interest

  • Gram-negative bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Sterile pipette tips and reservoirs

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare Drug Dilutions:

    • Prepare stock solutions of SPR741 and the β-lactam antibiotic in CAMHB at four times the highest desired final concentration.

    • In a 96-well plate, add 50 µL of CAMHB to all wells except for the first column and first row.

    • Add 100 µL of the β-lactam stock solution to the first well of each row and perform serial two-fold dilutions across the rows.

    • Add 100 µL of the SPR741 stock solution to the first well of each column and perform serial two-fold dilutions down the columns.

    • This will create a checkerboard of decreasing concentrations of both agents. A fixed concentration of SPR741 (e.g., 8 mg/L) can also be used.[6][8]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Assay

This protocol assesses the bactericidal activity of SPR741 in combination with a β-lactam antibiotic over time.[9][10][11]

start Start prep_cultures Prepare Overnight Bacterial Culture start->prep_cultures dilute_cultures Dilute Culture to ~1 x 10^6 CFU/mL in CAMHB prep_cultures->dilute_cultures add_drugs Add Drugs: - Control (No Drug) - SPR741 Alone - β-lactam Alone - SPR741 + β-lactam dilute_cultures->add_drugs incubate_shaking Incubate at 37°C with Shaking add_drugs->incubate_shaking sample_timepoints Sample at 0, 2, 4, 6, 8, 24 hours incubate_shaking->sample_timepoints serial_dilute_plate Serially Dilute and Plate Samples sample_timepoints->serial_dilute_plate incubate_plates Incubate Plates at 37°C for 18-24 hours serial_dilute_plate->incubate_plates count_colonies Count Colonies and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

References

Application

Application Notes and Protocols: In Vitro Synergy Testing of SPR741 with Rifampin

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global health. A promising strategy to combat...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global health. A promising strategy to combat these pathogens is the use of antibiotic adjuvants, which can restore or enhance the activity of existing antibiotics. SPR741 is a novel cationic peptide, derived from polymyxin B, that acts as a potentiator molecule.[1][2] It increases the permeability of the outer membrane of Gram-negative bacteria, facilitating the entry of other antibiotics that would otherwise be ineffective.[1][3][4] SPR741 itself has minimal intrinsic antibacterial activity but can potentiate the effects of co-administered antibiotics.[1][3]

Rifampin is a potent antibiotic that functions by inhibiting bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[5][6][7][8] However, its utility against Gram-negative bacteria is often limited due to poor penetration of the outer membrane.[9] This application note details the demonstrated in vitro synergy of SPR741 with rifampin, particularly against clinically relevant strains of extensively drug-resistant (XDR) Acinetobacter baumannii.[10][11][12][13][14][15] The combination of SPR741 and rifampin has been shown to significantly reduce the minimum inhibitory concentration (MIC) of rifampin and exhibit bactericidal activity.[10][11]

Mechanism of Action and Synergy

The synergistic interaction between SPR741 and rifampin is based on their complementary mechanisms of action. SPR741 disrupts the integrity of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, creating pores that allow for increased intracellular accumulation of rifampin.[1][3][16] Once inside the cell, rifampin can effectively bind to its target, the bacterial RNA polymerase, and inhibit transcription, leading to cell death.[5][7][8]

cluster_0 Gram-Negative Bacterium cluster_1 Rifampin Action Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm Rifampin Rifampin Rifampin->Periplasm Increased Entry RNA Polymerase RNA Polymerase Rifampin->RNA Polymerase Inhibits Transcription Blocked Transcription Blocked RNA Polymerase->Transcription Blocked Leads to SPR741 SPR741 SPR741->Outer Membrane Permeabilizes A Prepare serial dilutions of SPR741 and Rifampin in a 96-well plate. B Inoculate wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate plates at 37°C for 18-24 hours. B->C D Determine the MIC of each drug alone and in combination by visual inspection of turbidity. C->D E Calculate the FIC index for each well with no growth. D->E F Interpret the synergy based on the lowest FIC index. E->F A Prepare culture tubes with CAMHB containing drugs alone, in combination, and a growth control. B Inoculate tubes with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Incubate tubes at 37°C with shaking. B->C D At specified time points (e.g., 0, 2, 4, 6, 24 hours), collect aliquots from each tube. C->D E Perform serial dilutions and plate on agar plates to determine viable colony counts (CFU/mL). D->E F Plot Log10 CFU/mL versus time and compare the killing kinetics. E->F

References

Method

Application Notes and Protocols: Murine Thigh Infection Model for Evaluating the Efficacy of SPR741

For Researchers, Scientists, and Drug Development Professionals Introduction SPR741 is a novel polymyxin B analogue that functions as an antibiotic adjuvant, potentiating the activity of co-administered antibiotics again...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel polymyxin B analogue that functions as an antibiotic adjuvant, potentiating the activity of co-administered antibiotics against multidrug-resistant Gram-negative bacteria.[1][2] Unlike polymyxin B, SPR741 has been chemically modified to reduce its intrinsic antimicrobial activity and toxicity.[3] Its primary mechanism of action involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[2][3][4] This unique mode of action makes SPR741 a promising candidate for combination therapy against challenging pathogens. The neutropenic murine thigh infection model is a well-established and highly utilized preclinical model for evaluating the in vivo efficacy of antimicrobial agents.[5][6][7] This model allows for the assessment of an antibiotic's activity in a setting of severe immunosuppression, mimicking conditions in critically ill patients. These application notes provide a detailed protocol for utilizing the neutropenic murine thigh infection model to assess the efficacy of SPR741 in combination with other antibiotics.

Mechanism of Action of SPR741

SPR741 acts by binding to the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction leads to a disruption of the outer membrane's integrity, creating pores and increasing its permeability.[2][3] This allows other antibiotics, which may have difficulty penetrating the outer membrane, to enter the periplasmic space and reach their targets. This potentiation effect has been observed with various classes of antibiotics, including macrolides and rifampin.[8][9]

cluster_bacterium Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm SPR741 SPR741 LPS LPS SPR741->LPS Binds to Antibiotic Co-administered Antibiotic Target Bacterial Target Antibiotic->Target Access Granted Inner_Membrane Inner Membrane Antibiotic->Inner_Membrane Blocked by Outer Membrane cluster_setup Model Setup cluster_infection Infection & Treatment cluster_analysis Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infect Thigh Infection (i.m.) Neutropenia->Infect Inoculum Prepare Bacterial Inoculum Inoculum->Infect Treat Administer Treatment (SPR741 + Antibiotic) Infect->Treat Euthanize Euthanize Mice Treat->Euthanize Harvest Harvest Thigh Tissue Euthanize->Harvest Homogenize Homogenize Tissue Harvest->Homogenize Plate Serial Dilution & Plating Homogenize->Plate CFU_Count Determine CFU Count Plate->CFU_Count

References

Application

Application Notes and Protocols: Checkerboard Assay for Determining SPR741 Synergistic Activity

For Researchers, Scientists, and Drug Development Professionals Introduction SPR741 is a novel polymyxin B derivative that functions as an antibiotic potentiator, enhancing the activity of co-administered antibiotics aga...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel polymyxin B derivative that functions as an antibiotic potentiator, enhancing the activity of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Unlike traditional antibiotics, SPR741 exhibits minimal intrinsic antibacterial activity on its own.[2] Its primary mechanism of action involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antimicrobial agents.[3] This potentiation transforms antibiotics that are typically ineffective against Gram-negative pathogens into effective therapeutic agents. The checkerboard assay is a robust in vitro method used to systematically evaluate the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations. This document provides a detailed protocol for performing a checkerboard assay to assess the synergistic activity of SPR741 with a partner antibiotic.

Mechanism of Action of SPR741

SPR741, a cationic peptide, interacts with the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS, leading to a disorganization and permeabilization of the outer membrane. This increased permeability allows other antibiotics, which might otherwise be excluded, to penetrate the bacterial cell and reach their intracellular targets, resulting in a synergistic bactericidal effect.

SPR741_Mechanism cluster_bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane (with LPS) Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Periplasmic_Space->Cytoplasm Transport Target_Site Antibiotic Target Site Cytoplasm->Target_Site Inhibition of cellular processes SPR741 SPR741 SPR741->Outer_Membrane Disrupts LPS, increases permeability Partner_Antibiotic Partner Antibiotic Partner_Antibiotic->Outer_Membrane Blocked by intact outer membrane Partner_Antibiotic->Periplasmic_Space Enhanced entry

Figure 1: Mechanism of SPR741-mediated antibiotic potentiation.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the broth microdilution checkerboard method to determine the synergistic activity of SPR741 and a partner antibiotic.

Materials:

  • SPR741

  • Partner antibiotic

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Stock Solutions:

    • Prepare stock solutions of SPR741 and the partner antibiotic in a suitable solvent at a concentration that is at least 10 times the expected Minimum Inhibitory Concentration (MIC).

    • Perform serial two-fold dilutions of each stock solution in CAMHB to create a range of concentrations to be tested.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of the partner antibiotic in decreasing concentrations. Column 11 will serve as the control for the partner antibiotic alone, and column 12 as the growth control (no antibiotics).

    • Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of SPR741 in decreasing concentrations. Row H will serve as the control for SPR741 alone.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculate each well (except for sterility controls) with 100 µL of the bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.

Calculation of the Fractional Inhibitory Concentration (FIC) Index:

The FIC index is calculated using the following formula:

FIC Index = FIC of SPR741 + FIC of Partner Antibiotic

Where:

  • FIC of SPR741 = (MIC of SPR741 in combination) / (MIC of SPR741 alone)

  • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

Interpretation of the FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Checkerboard_Workflow Start Start: Prepare Reagents Prep_SPR741 Prepare serial dilutions of SPR741 Start->Prep_SPR741 Prep_Partner_Ab Prepare serial dilutions of Partner Antibiotic Start->Prep_Partner_Ab Dispense_Media Dispense 50 µL CAMHB to all wells Start->Dispense_Media Add_SPR741 Add 50 µL of SPR741 dilutions to rows A-G Prep_SPR741->Add_SPR741 Add_Partner_Ab Add 50 µL of Partner Antibiotic dilutions to columns 1-10 Prep_Partner_Ab->Add_Partner_Ab Dispense_Media->Add_SPR741 Dispense_Media->Add_Partner_Ab Inoculate Inoculate wells with 100 µL of bacterial suspension Add_SPR741->Inoculate Add_Partner_Ab->Inoculate Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland, then dilute) Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MICs by visual inspection for turbidity Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret End End Interpret->End

Figure 2: Experimental workflow for the checkerboard assay.

Data Presentation

The following tables summarize the synergistic activity of SPR741 with various antibiotics against different Gram-negative bacteria as determined by the checkerboard assay in published studies.

Table 1: Synergistic Activity of SPR741 and Rifampin against Acinetobacter baumannii

Bacterial StrainMIC of SPR741 alone (µg/mL)MIC of Rifampin alone (µg/mL)MIC of SPR741 in combination (µg/mL)MIC of Rifampin in combination (µg/mL)FIC IndexInterpretationReference
AB50751284.02.00.50.14Synergy[4][5][6]

Table 2: Synergistic Activity of SPR741 with Macrolides against Klebsiella pneumoniae

Bacterial StrainPartner AntibioticMIC of SPR741 alone (µg/mL)MIC of Partner Antibiotic alone (µg/mL)FIC Index (Dual Combination)InterpretationReference
KPLUOClarithromycin>128>1280.187Synergy[7]
KPLUOErythromycin>128>1280.156Synergy[7]
KPWANGClarithromycin>128>128-Synergy[7]
KPWANGErythromycin>128>128-Synergy[7]
ATCC 700603Clarithromycin>128>128-Synergy[7]
ATCC 700603Erythromycin>128>128-Synergy[7]

Table 3: Synergistic Activity of Triple Combination of SPR741, Clarithromycin, and Erythromycin against Klebsiella pneumoniae

Bacterial StrainFIC Index (SPR741 + Clarithromycin)FIC Index (SPR741 + Erythromycin)FIC Index (SPR741 + Clarithromycin + 8 µg/mL Erythromycin)Interpretation of Triple CombinationReference
KPLUO0.1870.1560.0468Potent Synergy[7]

Table 4: Potentiation of Azithromycin by SPR741 against Escherichia coli

Bacterial StrainFold Reduction in Azithromycin MIC with SPR741InterpretationReference
ATCC 2592232Potentiation[8]

Conclusion

The checkerboard assay is a valuable tool for quantifying the synergistic potential of SPR741 in combination with various antibiotics against clinically relevant Gram-negative pathogens. The data consistently demonstrate that SPR741 can significantly enhance the efficacy of antibiotics like rifampin and macrolides, reducing their MICs to clinically achievable levels. These application notes and protocols provide a framework for researchers to effectively design and execute checkerboard assays to explore novel SPR741-based combination therapies, which hold promise for addressing the challenge of antimicrobial resistance.

References

Method

Application Notes and Protocols for SPR741 in Treating Acinetobacter baumannii Infections

For Researchers, Scientists, and Drug Development Professionals Introduction Extensively drug-resistant (XDR) Acinetobacter baumannii poses a significant global health threat, contributing to high mortality rates in noso...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extensively drug-resistant (XDR) Acinetobacter baumannii poses a significant global health threat, contributing to high mortality rates in nosocomial infections such as ventilator-associated pneumonia.[1][2][3][4][5] The urgent need for novel therapeutic strategies has led to the exploration of antibiotic adjuvants, which can restore the efficacy of existing antibiotics.[1][2] SPR741 is a novel polymyxin B derivative designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound.[1][2][6][7][8][9] Its primary mechanism of action is to permeabilize the outer membrane of Gram-negative bacteria, thereby increasing the intracellular concentration and potentiating the activity of co-administered antibiotics.[1][2][3][5][8][9][10][11][12]

These application notes provide a comprehensive overview of the use of SPR741 in combination therapies against A. baumannii, summarizing key quantitative data and detailing relevant experimental protocols for in vitro and in vivo studies.

Mechanism of Action

SPR741, a synthetic analog of polymyxin B, has been engineered to reduce the positive charge and remove the lipophilic fatty acid tail, two features associated with the nephrotoxicity of polymyxins.[1][2][6][7] While this modification significantly diminishes its direct bactericidal capabilities, SPR741 retains the ability to interact with and disrupt the lipopolysaccharide (LPS) of the bacterial outer membrane.[6][12] This disruption creates transient pores and increases membrane fluidity, allowing antibiotics that are typically excluded by the outer membrane to penetrate the periplasmic space and reach their intracellular targets.[3][6][10][11][12]

SPR741_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Acinetobacter baumannii cluster_2 Acinetobacter baumannii (Post-SPR741) SPR741 SPR741 OM Outer Membrane (OM) (Impermeable) SPR741->OM Binds to LPS, disrupts membrane cluster_2 cluster_2 Antibiotic Partner Antibiotic Antibiotic->OM Blocked OM_p Permeabilized Outer Membrane Antibiotic->OM_p Penetrates OM IM Inner Membrane (IM) Target Intracellular Target IM_p Inner Membrane Target_p Intracellular Target OM_p->Target_p Antibiotic reaches target

Caption: SPR741-mediated potentiation of antibiotics against A. baumannii.

Data Presentation

In Vitro Potentiation of Antibiotics by SPR741

SPR741 demonstrates significant synergy with various classes of antibiotics against XDR A. baumannii. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) and the Fractional Inhibitory Concentration Indices (FICIs) from checkerboard assays. An FICI of ≤0.5 is indicative of synergy.

Table 1: Potentiation of Rifampin against A. baumannii AB5075

CompoundMIC (µg/mL)FICIReference
Rifampin alone4.0-[2]
SPR741 alone>64-[6]
Rifampin + SPR741 (2.0 µg/mL)0.50.14[2]

Table 2: Potentiation of Minocycline against A. baumannii AB5075

CompoundMIC (µg/mL)Fold-Increase in ActivityReference
Minocycline alone5.0-[6]
SPR741 alone>64-[6]
Minocycline + SPR7410.12540-fold[6]

Table 3: Potentiation of Macrolides against XDR A. baumannii

StrainCombination (SPR741/Clarithromycin/Erythromycin in µg/mL)FICIReference
XDR AB10698/10/10<0.5[8][10][11]
XDR AB120810/16/10<0.5[8][10][11]
In Vivo Efficacy of SPR741 Combination Therapy

In vivo studies in murine infection models have confirmed the therapeutic potential of SPR741 combinations.

Table 4: Efficacy in a Murine Pulmonary Infection Model with A. baumannii AB5075

Treatment Group (dosage, BID)Survival Rate (%)Bacterial Load Reduction in Lungs (log10 CFU/g)Reference
Saline (Vehicle Control)0-[1][7]
SPR741 alone (60 mg/kg)0No significant reduction[1][7]
Rifampin alone (5.0 mg/kg)50-[7]
SPR741 (60 mg/kg) + Rifampin (5.0 mg/kg)90Significant reduction (P=0.0029)[1][3][7]
Minocycline (1.0 mg/kg) + SPR741 (60 mg/kg)80Significant reduction[13]

Table 5: Efficacy in a Murine Thigh Infection Model

PathogenCombinationBacterial Burden ReductionReference
A. baumannii ATCC BAA 747SPR741 (≤20 mg/kg/dose) + Rifampicin2.9 Log10 CFU/g below stasis[14]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

This protocol is used to determine the synergistic activity between SPR741 and a partner antibiotic.

  • Bacterial Strain and Culture Conditions: Use a clinically relevant strain of A. baumannii (e.g., AB5075). Grow the bacteria overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.[7]

  • Inoculum Preparation: Dilute the overnight culture to achieve a final concentration of 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.

  • Drug Dilutions: Prepare serial twofold dilutions of SPR741 and the partner antibiotic in a 96-well plate. The concentrations should span the expected MIC values.

  • Incubation: Inoculate the plates with the bacterial suspension and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI ≤ 0.5.[2]

In Vivo Efficacy Testing: Murine Pulmonary Infection Model

This protocol assesses the efficacy of SPR741 combination therapy in a lethal pneumonia model.

Murine_Pulmonary_Infection_Workflow cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoints a Day -1: Acclimatize Mice (e.g., ICR mice) b Day 0: Intranasal Inoculation (5.0 × 10^6 CFU A. baumannii AB5075) a->b c 4h Post-Infection: Initiate Treatment Regimen (BID for 3 days) b->c d Treatment Groups: 1. Vehicle (Saline) 2. SPR741 alone (e.g., 60 mg/kg) 3. Antibiotic alone (e.g., Rifampin 5 mg/kg) 4. Combination Therapy e Daily Monitoring: Survival, Morbidity, Weight Loss c->e f Day 2-3 Post-Infection: Euthanize subset for bacterial load (Lungs, Spleen, etc.) e->f g Endpoint Analysis: - Survival Curves (Kaplan-Meier) - Bacterial Burden (CFU/g tissue) - Statistical Analysis (e.g., Mantel-Cox test) f->g

Caption: Workflow for a murine pulmonary infection model to test SPR741 efficacy.
  • Animal Model: Use a suitable mouse strain (e.g., male ICR mice).[14]

  • Infection: Anesthetize mice and intranasally inoculate with a lethal dose of A. baumannii (e.g., 5.0 x 10^6 CFU of strain AB5075).[1]

  • Treatment Groups: Establish multiple treatment groups (n=10-20 mice per group), including a vehicle control (sterile saline), SPR741 monotherapy, partner antibiotic monotherapy, and the combination therapy.[1]

  • Dosing: Initiate treatment approximately 4 hours post-infection. Administer drugs via an appropriate route (e.g., intraperitoneal or subcutaneous injection) twice daily (BID) for 3-5 days. A typical efficacious dose for SPR741 in mice is 60 mg/kg.[1][7][13]

  • Monitoring: Monitor the mice daily for survival and signs of morbidity.

  • Bacterial Burden Assessment: At a predetermined time point (e.g., day 2 post-infection), euthanize a subset of mice from each group. Harvest lungs, homogenize the tissue, and perform serial dilutions for quantitative culture on agar plates to determine the bacterial load (CFU/g of tissue).[3]

  • Data Analysis: Analyze survival data using the Mantel-Cox test. Compare bacterial loads between groups using a non-parametric test such as the Mann-Whitney U test.[1][3]

Conclusion

SPR741 acts as a potent antibiotic adjuvant, effectively restoring the activity of several classes of antibiotics against extensively drug-resistant Acinetobacter baumannii. Both in vitro and in vivo data strongly support its development as part of a combination therapy for treating serious Gram-negative infections.[1][3][13] The protocols outlined above provide a framework for researchers to further evaluate the potential of SPR741 and similar potentiator molecules against multidrug-resistant pathogens.

References

Application

Application Notes and Protocols: Overcoming Antibiotic Resistance in Klebsiella pneumoniae with SPR741

For Researchers, Scientists, and Drug Development Professionals Introduction The rise of multidrug-resistant (MDR) Klebsiella pneumoniae poses a significant threat to global public health. The outer membrane of Gram-nega...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Klebsiella pneumoniae poses a significant threat to global public health. The outer membrane of Gram-negative bacteria like K. pneumoniae acts as a formidable barrier, preventing many antibiotics from reaching their intracellular targets. SPR741 is a novel, investigational antibiotic potentiator designed to overcome this challenge. A derivative of polymyxin B, SPR741 has been chemically modified to reduce its intrinsic antibacterial activity and toxicity while retaining its ability to disrupt the outer membrane of Gram-negative bacteria.[1][2][3][4] This disruption increases the permeability of the bacterial cell wall, allowing co-administered antibiotics to penetrate the cell and exert their therapeutic effects against otherwise resistant strains.[1][3][5] These application notes provide a summary of key data and detailed protocols for researchers investigating the use of SPR741 to combat antibiotic-resistant K. pneumoniae.

Mechanism of Action

SPR741 acts as an antibiotic adjuvant by targeting the outer membrane of Gram-negative bacteria.[4] Unlike polymyxin B, which exhibits a dual action on both the outer and cytoplasmic membranes, SPR741's activity is predominantly focused on the outer membrane.[1][5] It interacts with the lipopolysaccharide (LPS) in the outer leaflet, causing significant disorganization and perturbation of the membrane structure.[1] This disruption creates openings in the outer membrane, thereby increasing its permeability to other molecules, including antibiotics that would typically be excluded.[2][3] This potentiation mechanism allows for the resensitization of resistant K. pneumoniae strains to a range of antibiotics.

Mechanism of Action of SPR741 cluster_0 Klebsiella pneumoniae Cell Envelope Outer_Membrane Outer Membrane (Impermeable to certain antibiotics) Inner_Membrane Inner (Cytoplasmic) Membrane Disrupted_OM Disrupted Outer Membrane (Increased Permeability) Outer_Membrane->Disrupted_OM Target_Site Antibiotic Target Site (e.g., Ribosome, DNA) Cell_Death Bacterial Cell Death Target_Site->Cell_Death Inhibition of cellular processes SPR741 SPR741 SPR741->Outer_Membrane Binds to LPS and disrupts membrane Antibiotic Antibiotic Antibiotic->Outer_Membrane Blocked Entry Antibiotic->Disrupted_OM Antibiotic Penetration Disrupted_OM->Target_Site Access to target

Caption: Mechanism of SPR741 in potentiating antibiotic activity.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of SPR741 in combination with various antibiotics against Klebsiella pneumoniae.

Table 1: In Vitro Synergy of SPR741 with Macrolides against Drug-Resistant K. pneumoniae[6][7]
K. pneumoniae StrainAntibioticMIC Alone (µg/mL)MIC in Combination with SPR741 (µg/mL)Fold Reduction in MIC
XDR KPWANG Erythromycin>102416>64
Clarithromycin>102432>32
XDR KPLUO Erythromycin>102432>32
Clarithromycin>102432>32
PDR LH2020 Erythromycin>102416>64
Clarithromycin>102432>32
ATCC 700603 Erythromycin>10247>146
Clarithromycin>10245>204

XDR: Extensively Drug-Resistant; PDR: Pandrug-Resistant. SPR741 concentration was variable in the checkerboard assay, the MIC of the combination is reported.

Table 2: In Vivo Efficacy of SPR741 and Rifampicin in a Murine Thigh Infection Model[8]
K. pneumoniae StrainTreatment GroupBacterial Burden (Log10 CFU/g) Reduction vs. Control
IR60 (blaNDM-1) SPR741 (40mg/kg) + Rifampicin3.7
ATCC BAA 2146 (blaNDM-1) SPR741 (≤20mg/kg) + Rifampicin1.6
Table 3: In Vitro Activity of SPR741 in Combination with Beta-Lactams against K. pneumoniae[9]
K. pneumoniae PhenotypeAntibioticMIC90 Alone (mg/L)MIC90 with SPR741 (8 mg/L) (mg/L)
ESBL-producing Piperacillin-tazobactam>6416
KPC-producing Temocillin16>32
MBL-producing Mecillinam>256>256
OXA-48-like-producing Piperacillin-tazobactam>64>64

ESBL: Extended-Spectrum Beta-Lactamase; KPC: Klebsiella pneumoniae Carbapenemase; MBL: Metallo-beta-lactamase.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Checkerboard Synergy Assay

This protocol is used to determine the synergistic activity of SPR741 with a partner antibiotic against K. pneumoniae.

Checkerboard Synergy Assay Workflow Prep_Bacteria Prepare bacterial inoculum of K. pneumoniae to 0.5 McFarland standard Inoculate Inoculate all wells with the prepared bacterial suspension Prep_Bacteria->Inoculate Serial_Dilute_A Prepare serial dilutions of Antibiotic A (SPR741) in a 96-well plate (horizontally) Serial_Dilute_A->Inoculate Serial_Dilute_B Prepare serial dilutions of Antibiotic B (partner antibiotic) in the same 96-well plate (vertically) Serial_Dilute_B->Inoculate Incubate Incubate the plate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection of turbidity Incubate->Read_MIC Calculate_FIC Calculate the Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Interpret Interpret the results: FIC ≤ 0.5: Synergy 0.5 < FIC ≤ 4: Additive/Indifference FIC > 4: Antagonism Calculate_FIC->Interpret

Caption: Workflow for the checkerboard synergy assay.

Materials:

  • K. pneumoniae isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • SPR741

  • Partner antibiotic

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the K. pneumoniae isolate on an appropriate agar plate overnight. Prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of SPR741 and the partner antibiotic.

    • In a 96-well plate, perform serial twofold dilutions of SPR741 along the x-axis and the partner antibiotic along the y-axis in CAMHB.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of SPR741 in combination with a partner antibiotic over time.

Materials:

  • K. pneumoniae isolate

  • CAMHB

  • SPR741

  • Partner antibiotic

  • Sterile culture tubes

  • Shaking incubator

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a mid-logarithmic phase culture of K. pneumoniae in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple sterile tubes.

  • Treatment Groups: Prepare the following treatment groups in the culture tubes:

    • Growth control (no antibiotic)

    • SPR741 alone (at a specific concentration, e.g., 1x or 2x MIC)

    • Partner antibiotic alone (at a specific concentration)

    • SPR741 and partner antibiotic in combination

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates overnight at 37°C.

  • Data Analysis: Count the number of colonies (CFU/mL) for each time point and treatment group. Plot the log10 CFU/mL against time. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Protocol 3: Neutropenic Murine Thigh Infection Model

This in vivo model evaluates the efficacy of SPR741 combinations in a mammalian system.[6][7]

Murine Thigh Infection Model Workflow Induce_Neutropenia Induce neutropenia in mice (e.g., with cyclophosphamide) Infect_Mice Infect the thigh muscle of mice with a standardized inoculum of K. pneumoniae Induce_Neutropenia->Infect_Mice Initiate_Treatment Initiate treatment with different regimens (e.g., vehicle control, SPR741 alone, partner antibiotic alone, combination) Infect_Mice->Initiate_Treatment Continue_Treatment Continue treatment for a specified duration (e.g., 24 hours) Initiate_Treatment->Continue_Treatment Euthanize_Harvest Euthanize mice and harvest the thigh tissue Continue_Treatment->Euthanize_Harvest Homogenize_Plate Homogenize the thigh tissue and plate serial dilutions to determine bacterial burden (CFU/g) Euthanize_Harvest->Homogenize_Plate Analyze_Data Analyze the data to compare the efficacy of different treatment groups Homogenize_Plate->Analyze_Data

Caption: Workflow for the neutropenic murine thigh infection model.

Materials:

  • Specific pathogen-free mice

  • Cyclophosphamide (or other neutropenia-inducing agent)

  • K. pneumoniae isolate

  • SPR741

  • Partner antibiotic

  • Sterile saline and other necessary reagents for injection

  • Tissue homogenizer

  • Agar plates for colony counting

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.

  • Infection: On day 0, inject a standardized inoculum of K. pneumoniae (e.g., 10^6 CFU) into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the different regimens (vehicle control, SPR741 alone, partner antibiotic alone, and the combination) administered via a clinically relevant route (e.g., intravenous or subcutaneous).

  • Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice and aseptically remove the infected thigh muscle.

  • Determination of Bacterial Burden: Weigh the thigh tissue, homogenize it in sterile saline, and perform serial dilutions. Plate the dilutions onto appropriate agar to determine the number of CFU per gram of tissue.

  • Data Analysis: Compare the bacterial burden in the different treatment groups. A significant reduction in the bacterial load in the combination group compared to the single-agent and control groups indicates in vivo efficacy.

Conclusion

SPR741 represents a promising approach to combatting antibiotic resistance in Klebsiella pneumoniae. By disrupting the outer membrane, it potentiates the activity of a wide range of antibiotics, potentially restoring their efficacy against multidrug-resistant strains. The protocols and data presented here provide a framework for researchers to further explore the potential of SPR741 in preclinical and clinical development. Further investigation into the optimal antibiotic partners and the clinical utility of SPR741-based combination therapies is warranted.

References

Method

Application Notes and Protocols for Time-Kill Assays of SPR741 Combination Therapy

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and protocol for conducting time-kill assays to evaluate the synergistic and bactericidal activity of SP...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting time-kill assays to evaluate the synergistic and bactericidal activity of SPR741 in combination with other antibiotics against Gram-negative bacteria.

Introduction

SPR741 is a novel antibiotic adjuvant, a cationic peptide derived from polymyxin B, designed to have minimal intrinsic antibacterial activity and reduced toxicity compared to its parent compound.[1][2][3] Its primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria.[1][4][5] This perturbation of the outer membrane increases its permeability, thereby facilitating the entry of co-administered antibiotics that would otherwise be excluded, a concept known as potentiation.[3][6] This approach is a promising strategy to overcome multidrug resistance in clinically significant pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.[3][6] Time-kill assays are a crucial in vitro pharmacodynamic method to assess the synergistic and bactericidal effects of antimicrobial combinations over time.[7][8]

Mechanism of Action of SPR741

SPR741 interacts with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, causing significant disorder and creating crevices on the bacterial surface.[1] Unlike polymyxin B, SPR741's action is predominantly on the outer membrane with minimal disruption of the cytoplasmic membrane at potentiating concentrations.[1][4][5] This targeted disruption allows other antibiotics to bypass the permeability barrier and reach their intracellular targets, leading to enhanced antimicrobial activity.[3][9]

cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane (Impermeable) Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm (Antibiotic Target) SPR741 SPR741 SPR741->Outer_Membrane Disrupts LPS Antibiotic Partner Antibiotic Antibiotic->Outer_Membrane Blocked Antibiotic->Periplasm Enhanced Entry

Mechanism of SPR741 Potentiation.

Data Presentation: Summary of In Vitro Synergy

The following tables summarize the potentiation effects of SPR741 in combination with various antibiotics against different Gram-negative pathogens as reported in the literature.

Table 1: Synergistic Activity of SPR741-Rifampin Combination against Acinetobacter baumannii

Bacterial StrainSPR741 Conc. (µg/mL)Rifampin Conc. (µg/mL)Time (hours)Log10 CFU/mL Reduction vs. Most Active Single AgentReference
AB5075 (XDR)2.01.02> 2[10][11]
AB5075 (XDR)2.01.04> 2[10][11]
AB5075 (XDR)2.01.06> 2[10][11]

XDR: Extensively Drug-Resistant

Table 2: Synergistic Activity of SPR741-Macrolide Combinations against Klebsiella pneumoniae

Bacterial StrainCombinationTime (hours)Log10 CFU/mL Reduction vs. ControlReference
ATCC 700603SPR741 (7µg/mL) + Clarithromycin (5µg/mL) + Erythromycin (7µg/mL)62.88[12]
KPLUO (XDR)SPR741 (2µg/mL) + Clarithromycin (2µg/mL) + Erythromycin (4µg/mL)24~3[12]
KPWANG (XDR)SPR741 (2µg/mL) + Clarithromycin (2µg/mL) + Erythromycin (4µg/mL)24~3[12]
LH2020 (PDR)SPR741 (8µg/mL) + Clarithromycin (8µg/mL) + Erythromycin (16µg/mL)24~3[12]

PDR: Pandrug-Resistant

Table 3: Potentiation of Minocycline by SPR741 against Acinetobacter baumannii

Bacterial StrainSPR741 Conc. (µg/mL)Minocycline Conc. (µg/mL)Time (hours)ObservationReference
AB50758.00.56~3 log10 decrease, rebound by 24h for minocycline alone[13]
AB50758.00.256~3 log10 decrease, rebound by 24h for minocycline alone[13]

Experimental Protocols

A generalized protocol for performing a time-kill assay with SPR741 combinations is provided below. This protocol is based on methodologies described in several research articles.[10][11][12][13][14]

Start Start: Bacterial Culture Preparation Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Inoculum Treatment Add Antimicrobial Agents (SPR741, Antibiotic, Combination) Inoculum->Treatment Incubation Incubate at 37°C with Shaking Treatment->Incubation Sampling Collect Aliquots at Pre-determined Time Points (e.g., 0, 2, 4, 6, 8, 24h) Incubation->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Incubate_Plates Incubate Plates Overnight at 37°C Plating->Incubate_Plates Counting Count Colonies (CFU) Incubate_Plates->Counting Analysis Analyze Data: Plot Log10 CFU/mL vs. Time Counting->Analysis End End: Determine Synergy and Bactericidal Activity Analysis->End

Time-Kill Assay Experimental Workflow.
Materials

  • Bacterial strain of interest (e.g., A. baumannii, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • SPR741 (stock solution)

  • Partner antibiotic (stock solution)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Microcentrifuge tubes

Procedure
  • Bacterial Culture Preparation:

    • From a fresh agar plate, inoculate a single colony of the test organism into a tube containing 5 mL of CAMHB.

    • Incubate overnight at 37°C with shaking (e.g., 180-200 rpm).

  • Inoculum Preparation:

    • The next day, dilute the overnight culture into fresh, pre-warmed CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an optical density at 600 nm of ~0.5).

    • Dilute the log-phase culture in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL. The exact dilution factor should be determined empirically for each strain.

  • Treatment Setup:

    • Prepare culture tubes or flasks for each condition to be tested:

      • Growth control (no antimicrobial agent)

      • SPR741 alone

      • Partner antibiotic alone

      • SPR741 in combination with the partner antibiotic

    • Add the appropriate concentrations of SPR741 and/or the partner antibiotic to the respective tubes. The concentrations used are typically based on previously determined minimum inhibitory concentrations (MICs).

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate all tubes at 37°C with shaking.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a small volume (e.g., 20-100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.

    • Plot the mean log10 CFU/mL versus time for each treatment group.

    • Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).[15]

    • Bactericidal activity is defined as a ≥3 log10 decrease in CFU/mL from the initial inoculum.[15]

    • Antagonism is defined as a ≥2 log10 increase in CFU/mL between the combination and the most active single agent.[15]

Conclusion

Time-kill assays are a robust method for characterizing the pharmacodynamics of SPR741 combination therapies. The ability of SPR741 to potentiate the activity of a wide range of antibiotics against multidrug-resistant Gram-negative bacteria highlights its potential as a valuable component of future antimicrobial regimens. The detailed protocol and data provided in these notes serve as a comprehensive resource for researchers investigating the synergistic interactions of SPR741.

References

Application

Application Notes and Protocols: Pharmacokinetics of SPR741 in Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a summary of the available pharmacokinetic data and experimental protocols for SPR741 in various animal models. This informa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available pharmacokinetic data and experimental protocols for SPR741 in various animal models. This information is intended to guide further preclinical research and drug development efforts.

Introduction

SPR741 is a novel polymyxin B analog that acts as an antibiotic potentiator. It disrupts the outer membrane of Gram-negative bacteria, thereby increasing their permeability to other antibiotics. Understanding the pharmacokinetic profile of SPR741 in preclinical animal models is crucial for designing efficacy and toxicology studies and for predicting human pharmacokinetics.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for SPR741 in mice. While pharmacokinetic and toxicokinetic studies have been conducted in rats and cynomolgus monkeys, specific quantitative data from these studies are not publicly available.

Table 1: Pharmacokinetic Parameters of SPR741 in Mice

ParameterValueAnimal ModelDosingSource
Volume of Distribution (V)0.35 L/kgNeutropenic ICR mice thigh infection modelSubcutaneous[1]
Absorption Rate Constant (k₀₁)16.15 h⁻¹Neutropenic ICR mice thigh infection modelSubcutaneous[1]
Elimination Rate Constant (k₁₀)1.56 h⁻¹Neutropenic ICR mice thigh infection modelSubcutaneous[1]

Table 2: Toxicokinetic Studies of SPR741 in Rats

Dose LevelsRoute of AdministrationDurationStudy TypeAvailable DataSource
5, 15, and 30 mg/kg/dayIntravenous (1-hour infusion, twice daily)14 daysRepeat-dose toxicologyBlood samples collected at 0, ~0.08, 0.5, 1, 2, 4, and 12 hours post-dose on days 1 and 14 for toxicokinetic assessment. Data was fit to a 1-compartmental model. Specific PK parameters (Cmax, AUC) not publicly available.[1]

Table 3: Toxicokinetic Studies of SPR741 in Cynomolgus Monkeys

Dose LevelsRoute of AdministrationDurationStudy TypeAvailable DataSource
20, 40, 60, and 80 mg/kg/dayIntravenous (1-hour infusion, three times daily)14 daysRepeat-dose toxicologyNo-Observed-Adverse-Effect-Level (NOAEL) was determined to be 40 mg/kg/day. Pharmacokinetic data were collected and used for modeling. Specific PK parameters not publicly available.[1][2]
5, 10, and 20 mg/kgIntravenous (single 1-hour infusion)Single doseCardiopulmonary safetyPharmacokinetic data were collected. Specific PK parameters not publicly available.[2]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Murine Thigh Infection Model for Pharmacokinetic Analysis

This protocol is based on studies evaluating the pharmacokinetics and efficacy of SPR741 in neutropenic mice.

Objective: To determine the pharmacokinetic parameters of SPR741 in an infected mouse model.

Materials:

  • SPR741

  • Female ICR mice

  • Cyclophosphamide

  • Bacterial strain of interest (e.g., multidrug-resistant Enterobacteriaceae)

  • Anesthetic

  • Standard laboratory equipment for animal handling, injection, and blood collection.

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection: Inoculate the thigh muscle of anesthetized mice with a suspension of the bacterial strain.

  • Drug Administration: Administer SPR741 subcutaneously at the desired dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours). Plasma is then separated for analysis.

  • Bioanalysis: Determine the concentration of SPR741 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using pharmacokinetic modeling software (e.g., Phoenix® WinNonlin®) to determine parameters such as V, k₀₁, and k₁₀.[1]

Rat 14-Day Repeat-Dose Toxicology and Toxicokinetic Study

This protocol is based on the description of a GLP-compliant study to assess the safety and toxicokinetics of SPR741 in rats.[1]

Objective: To evaluate the toxicity and toxicokinetic profile of SPR741 after repeated intravenous administration in rats.

Materials:

  • SPR741

  • Sprague-Dawley rats

  • Standard laboratory equipment for intravenous infusion, clinical observation, and sample collection.

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals to the laboratory conditions and randomize them into dose groups.

  • Drug Administration: Administer SPR741 via a one-hour intravenous infusion twice daily, 12 hours apart, for 14 consecutive days at dose levels of 5, 15, and 30 mg/kg/day.[1]

  • Clinical Observations: Monitor animals for clinical signs of toxicity, body weight changes, and food consumption.

  • Toxicokinetic Sampling: On days 1 and 14, collect blood samples prior to dosing, immediately after the end of the infusion (within 5 minutes), and at approximately 30 minutes, 1, 2, 4, and 12 hours post-infusion.[1]

  • Bioanalysis: Analyze plasma samples for SPR741 concentrations using a validated bioanalytical method.

  • Pathology: At the end of the study, perform a complete necropsy, record gross observations, measure organ weights, and conduct histopathological examinations.

Cynomolgus Monkey 14-Day Repeat-Dose Toxicology and Toxicokinetic Study

This protocol is based on the description of a GLP-compliant study to assess the safety and toxicokinetics of SPR741 in non-human primates.[1][2]

Objective: To evaluate the toxicity and toxicokinetic profile of SPR741 after repeated intravenous administration in cynomolgus monkeys.

Materials:

  • SPR741

  • Cynomolgus monkeys

  • Standard laboratory equipment for intravenous infusion, clinical observation, and sample collection.

Procedure:

  • Animal Acclimation and Grouping: Acclimate animals and assign them to dose groups.

  • Drug Administration: Administer SPR741 via a one-hour intravenous infusion three times per day, 8 hours apart, for 14 consecutive days at dose levels of 20, 40, 60, and 80 mg/kg/day.[2]

  • Clinical and Safety Monitoring: Conduct regular clinical observations, neurological examinations, electrocardiography (ECG), and ophthalmology assessments. Monitor food consumption and body weight.

  • Toxicokinetic Sampling: Collect blood and urine samples for toxicokinetic analysis at predetermined time points.

  • Bioanalysis: Analyze plasma and urine samples for SPR741 concentrations.

  • Pathology: Perform complete necropsy, organ weight measurements, and histopathological examinations at the end of the study.

Visualizations

Mechanism of Action: SPR741 Signaling Pathway

SPR741_Mechanism cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium SPR741 SPR741 Outer_Membrane Outer Membrane (LPS) SPR741->Outer_Membrane Disrupts LPS Antibiotic Antibiotic Antibiotic->Outer_Membrane Limited Permeability Periplasm Periplasm Antibiotic->Periplasm Enhanced Entry Outer_Membrane->Periplasm Increased Permeability Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Transport Target Bacterial Target Inner_Membrane->Target Inhibition

Caption: Mechanism of SPR741-mediated antibiotic potentiation in Gram-negative bacteria.

Experimental Workflow: Animal Pharmacokinetic Study

PK_Workflow Start Start Animal_Model Select Animal Model (Mouse, Rat, Monkey) Start->Animal_Model Dosing Administer SPR741 (IV or SC) Animal_Model->Dosing Sampling Collect Blood Samples (Time Course) Dosing->Sampling Bioanalysis Quantify SPR741 in Plasma (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental) Bioanalysis->PK_Analysis Parameters Determine PK Parameters (Cmax, AUC, t1/2, etc.) PK_Analysis->Parameters End End Parameters->End

Caption: General experimental workflow for a pharmacokinetic study of SPR741 in animal models.

References

Method

Application Notes and Protocols: SPR741 for Potentiation of Antibiotics Against E. coli

For Researchers, Scientists, and Drug Development Professionals Introduction SPR741 is a novel cationic peptide derived from polymyxin B that acts as an antibiotic potentiator.[1][2] It functions by disrupting the outer...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR741 is a novel cationic peptide derived from polymyxin B that acts as an antibiotic potentiator.[1][2] It functions by disrupting the outer membrane of Gram-negative bacteria, including Escherichia coli, thereby increasing its permeability to other antibiotics.[1][3] This action allows antibiotics that are normally ineffective against these bacteria, due to the outer membrane barrier, to enter the cell and reach their intracellular targets.[1][4] SPR741 itself has minimal intrinsic antibacterial activity but has been shown to significantly reduce the Minimum Inhibitory Concentrations (MICs) of a wide range of antibiotics against E. coli and other Gram-negative pathogens.[4][5] These application notes provide a summary of the quantitative data on SPR741's potentiation effects and detailed protocols for key in vitro experiments.

Data Presentation

The following tables summarize the potentiation effect of SPR741 on various antibiotics against E. coli. The data illustrates the fold reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotics when used in combination with SPR741.

Table 1: Potentiation of Various Antibiotics by SPR741 against E. coli ATCC 25922

Antibiotic ClassAntibioticSPR741 Concentration (µg/mL)Fold Reduction in MICReference
MacrolideAzithromycin8≥32[4]
MacrolideClarithromycin8≥32[4]
MacrolideErythromycin8≥32[4]
FusidaneFusidic Acid8≥32[4]
MupirocinMupirocin8≥32[4]
PleuromutilinRetapamulin8≥32[4]
RifamycinRifampin8≥32[4]
KetolideTelithromycin8≥32[4]

Table 2: Potentiation of Selected Antibiotics against Resistant E. coli Subsets in the Presence of SPR741 (8 mg/L)

AntibioticResistant E. coli SubsetMIC90 (mg/L) without SPR741MIC90 (mg/L) with SPR741Fold Reduction in MIC90Reference
AzithromycinESBL-producing>162-4≥4 to ≥8
Fusidic AcidAll subsets>644-8≥8 to ≥16
MinocyclineAll subsets8-320.5-24 to 32
MecillinamMBL-producing>2564≥64
TemocillinKPC-producing1628

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies involving SPR741.

Objective: To determine the MIC of an antibiotic alone and in combination with a fixed concentration of SPR741 against E. coli.

Materials:

  • E. coli strain (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • SPR741

  • Antibiotic of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Streak the E. coli strain onto a suitable agar plate and incubate overnight at 37°C.

    • Pick 3-4 colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation:

    • Prepare a stock solution of the antibiotic of interest and SPR741 in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the antibiotic in CAMHB to achieve a range of concentrations.

    • For the combination testing, add a fixed concentration of SPR741 (e.g., 8 µg/mL) to each well containing the serially diluted antibiotic.

    • Include control wells:

      • Growth control (CAMHB + inoculum, no antibiotic or SPR741)

      • Sterility control (CAMHB only)

      • SPR741 control (CAMHB + inoculum + fixed concentration of SPR741)

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

    • Incubate the plates at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Checkerboard Assay for Synergy Testing

Objective: To assess the synergistic effect of SPR741 and an antibiotic against E. coli.

Materials:

  • Same as for the broth microdilution MIC assay.

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of concentrations for both SPR741 and the antibiotic.

    • Typically, serial two-fold dilutions of the antibiotic are made along the x-axis, and serial two-fold dilutions of SPR741 are made along the y-axis.

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared E. coli suspension (final concentration of ~5 x 10⁵ CFU/mL).

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

      • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the FICI values:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Time-Kill Assay

Objective: To evaluate the bactericidal activity of an antibiotic in combination with SPR741 over time.

Materials:

  • E. coli strain

  • CAMHB

  • SPR741

  • Antibiotic of interest

  • Sterile culture tubes

  • Incubator with shaking capabilities (37°C)

  • Apparatus for colony counting (e.g., agar plates, spreader)

Procedure:

  • Preparation:

    • Grow an overnight culture of E. coli in CAMHB.

    • Dilute the overnight culture into fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Treatment:

    • Prepare culture tubes with the following conditions (at desired concentrations):

      • Growth control (no drug)

      • Antibiotic alone

      • SPR741 alone

      • Antibiotic + SPR741

    • Inoculate the tubes with the prepared bacterial suspension.

  • Sampling and Plating:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

  • Colony Counting and Analysis:

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies (CFU/mL) for each time point and treatment condition.

    • Plot the log10 CFU/mL versus time to generate time-kill curves.

    • Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

G cluster_membrane E. coli Outer Membrane cluster_cell E. coli Cell LPS Lipopolysaccharide (LPS) Potentiation Potentiation & Increased Efficacy LPS->Potentiation Disrupts Outer Membrane Integrity Target Antibiotic Target (e.g., Ribosome, DNA Gyrase) SPR741 SPR741 SPR741->LPS Binds to LPS Antibiotic Antibiotic Antibiotic->Potentiation Increased Permeability Potentiation->Target Antibiotic reaches target G start Start prep_inoculum Prepare E. coli Inoculum (~5x10^5 CFU/mL) start->prep_inoculum setup_mic Setup 96-well Plate: Serial Dilutions of Antibiotic +/- Fixed SPR741 prep_inoculum->setup_mic setup_checkerboard Setup 96-well Plate: 2D Gradient of Antibiotic and SPR741 prep_inoculum->setup_checkerboard setup_timekill Setup Culture Tubes: - Control - Antibiotic alone - SPR741 alone - Combination prep_inoculum->setup_timekill inoculate Inoculate Plates/Tubes setup_mic->inoculate setup_checkerboard->inoculate setup_timekill->inoculate incubate Incubate at 37°C (16-20h for MIC/Checkerboard) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic For MIC calc_fici Calculate FICI (Assess Synergy) incubate->calc_fici For Checkerboard sample_timekill Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample_timekill For Time-Kill end End read_mic->end calc_fici->end plate_count Plate Dilutions and Count CFUs sample_timekill->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves plot_curves->end

References

Application

Application Notes and Protocols: In Vivo Efficacy of SPR741 Combinations

These application notes provide a comprehensive overview of the in vivo efficacy of SPR741 in combination with various antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. The protocols outlined below ar...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vivo efficacy of SPR741 in combination with various antibiotics against multidrug-resistant (MDR) Gram-negative bacteria. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical antimicrobial research.

Introduction

SPR741 is a novel polymyxin B derivative that acts as an antibiotic adjuvant.[1] It functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability and allowing co-administered antibiotics to more effectively reach their cellular targets.[2][3][4] This potentiation strategy aims to restore the activity of existing antibiotics against resistant strains and broaden their spectrum of activity.[2] SPR741 itself exhibits minimal intrinsic antibacterial activity and has been designed to have a better safety profile compared to polymyxins, with reduced nephrotoxicity.[5][6]

Mechanism of Action: SPR741-Mediated Antibiotic Potentiation

SPR741 interacts with the lipopolysaccharide (LPS) of the bacterial outer membrane, leading to its destabilization. This disruption creates pores in the membrane, facilitating the entry of other antibiotics that would otherwise be excluded.

cluster_ext Extracellular Space cluster_cell Gram-Negative Bacterium SPR741 SPR741 Outer_Membrane Outer Membrane (LPS) SPR741->Outer_Membrane Binds to LPS & Disrupts Membrane Antibiotic Antibiotic Antibiotic->Outer_Membrane Blocked by intact membrane Periplasm Periplasmic Space Antibiotic->Periplasm Enhanced Entry Outer_Membrane->Periplasm Increased Permeability Cytoplasm Cytoplasm (Target Site) Periplasm->Cytoplasm Inner_Membrane Inner Membrane

Mechanism of SPR741 potentiation.

In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of SPR741 in combination with various antibiotics from murine infection models.

Table 1: SPR741 and Rifampin Combination Therapy
Bacterial StrainInfection ModelTreatment RegimenEfficacy EndpointOutcome
Acinetobacter baumannii (XDR, AB5075)Murine PulmonarySPR741 (60 mg/kg, BID) + Rifampin (5.0 mg/kg, BID)3-day survival90% survival with combination vs. 50% with rifampin alone.[5]
A. baumannii (XDR, AB5075)Murine PulmonarySPR741 (60 mg/kg, BID) + Rifampin (5.0 mg/kg, BID)Bacterial burden (log10 CFU/g of lung tissue)6.0-log10 reduction vs. vehicle control; 2.0-log10 reduction vs. rifampin alone.[5][6]
Escherichia coli (ATCC 25922)Neutropenic Murine ThighSPR741 (≤20 mg/kg/dose) + RifampinBacterial burden (log10 CFU/g)2.2-log10 reduction below stasis.
Klebsiella pneumoniae (IR60, NDM-1)Neutropenic Murine ThighSPR741 (≤20 mg/kg/dose) + RifampinBacterial burden (log10 CFU/g)3.7-log10 reduction below stasis.[7]
Enterobacter cloacae (Kp114, KPC)Neutropenic Murine ThighSPR741 (≤20 mg/kg/dose) + RifampinBacterial burden (log10 CFU/g)4.7-log10 reduction below stasis.[7]
Table 2: SPR741 and Macrolide Combination Therapy
Bacterial StrainInfection ModelTreatment RegimenEfficacy EndpointOutcome
MDR Enterobacteriaceae (AZM MICs ≤16 mg/liter)Neutropenic Murine ThighHuman-simulated regimen of SPR741 + AzithromycinBacterial burden (log10 CFU/thigh)-0.53 ± 0.82 average reduction; stasis to 1-log kill in 81.8% of isolates.[8]
Pandrug-resistant K. pneumoniaeNeutropenic Murine ThighSPR741 (30 mg/kg) + Erythromycin (30 mg/kg) + Clarithromycin (40 mg/kg)Bacterial burden (log10 CFU/thigh)4.52-log10 reduction compared to vehicle group.[9]
Pandrug-resistant K. pneumoniaeNeutropenic Murine ThighSPR741 (30 mg/kg) + Clarithromycin (40 mg/kg)Bacterial burden (log10 CFU/thigh)1.58-log10 reduction.[9]
Table 3: SPR741 and Minocycline Combination Therapy
Bacterial StrainInfection ModelTreatment RegimenEfficacy EndpointOutcome
A. baumannii (XDR)Murine PulmonarySPR741 (60 mg/kg, BID) + Minocycline (1.0 mg/kg, BID)SurvivalSignificantly improved survival compared to monotherapy.[10]
A. baumannii (XDR)Murine WoundSPR741 (60 mg/kg, BID) + Minocycline (1.0 mg/kg, BID)Bacterial burden in woundSignificant decrease in bacterial numbers.[10]

Experimental Protocols

The following are generalized protocols for conducting in vivo efficacy studies with SPR741 combinations based on published methodologies.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is suitable for evaluating the efficacy of antimicrobial agents against a localized bacterial infection.

1. Animal Preparation:

  • Use specific pathogen-free female ICR mice (or other suitable strain) weighing approximately 20-22 g.[8]

  • Induce neutropenia by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.[7]

2. Bacterial Inoculum Preparation:

  • Grow the desired bacterial strain to mid-logarithmic phase in appropriate broth media.

  • Wash and resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

3. Infection:

  • Inject a 0.1 mL volume of the bacterial suspension into the lateral thigh muscle of each mouse.[7]

4. Treatment:

  • Initiate treatment at a specified time post-infection (e.g., 1-2 hours).

  • Administer SPR741 and the partner antibiotic via the desired route (e.g., subcutaneous, intravenous). Dosing regimens should be based on pharmacokinetic studies to simulate human exposures where possible.[8]

5. Efficacy Assessment:

  • At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically remove the thigh muscle and homogenize it in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).

  • Efficacy is typically expressed as the change in log10 CFU/thigh compared to the 0-hour control group.[8]

A Animal Acclimatization B Induce Neutropenia (Cyclophosphamide) A->B D Thigh Muscle Infection (Intramuscular Injection) C Prepare Bacterial Inoculum C->D E Initiate Treatment (SPR741 + Partner Antibiotic) D->E F Euthanasia at 24h E->F G Thigh Homogenization F->G H Quantitative Culture (CFU Count) G->H I Data Analysis (Δ log10 CFU/thigh) H->I

Workflow for neutropenic murine thigh infection model.

Protocol 2: Murine Pulmonary Infection Model

This model is used to assess the efficacy of treatments for bacterial pneumonia.

1. Animal Preparation:

  • Use an appropriate mouse strain (e.g., female ICR).

  • Anesthetize the mice prior to infection.

2. Bacterial Inoculum Preparation:

  • Prepare the bacterial suspension as described in Protocol 1.

3. Infection:

  • Administer the bacterial inoculum intranasally to the anesthetized mice.

4. Treatment:

  • Begin treatment at a set time after infection (e.g., 4 hours).[5][6]

  • Administer SPR741 and the partner antibiotic for a specified duration (e.g., 3 days).[5][6]

5. Efficacy Assessment:

  • Survival: Monitor the mice daily for morbidity and mortality over a defined period (e.g., 7 days).[5][6]

  • Bacterial Burden: At a predetermined time point (e.g., day 2), euthanize a subset of mice.[5][6] Aseptically remove the lungs, homogenize, and perform quantitative culture to determine the CFU/g of lung tissue.[5][6]

Conclusion

The in vivo studies consistently demonstrate that SPR741 can significantly potentiate the activity of various classes of antibiotics against MDR Gram-negative pathogens. Combination therapies with SPR741 have been shown to increase survival rates and reduce bacterial burdens in established murine infection models. These findings support the continued clinical development of SPR741 as a valuable tool in combating antimicrobial resistance.[7][11]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming SPR741 Resistance Mechanisms

Welcome to the technical support center for SPR741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing SPR741 effectively in experimental settings.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SPR741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing SPR741 effectively in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and questions that may arise during your research.

Understanding SPR741 and "Resistance"

SPR741 is a novel polymyxin B derivative that acts as an antibiotic potentiator. It functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics. It is crucial to understand that, to date, there are no documented cases of bacteria developing resistance to the potentiating effects of SPR741 itself. Instead, the focus of this guide is on overcoming the intrinsic or acquired resistance of bacteria to the partner antibiotic being used in combination with SPR741.

This support center will help you troubleshoot experiments designed to evaluate the synergistic activity of SPR741 and address potential reasons for observing a lack of potentiation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SPR741?

A1: SPR741 is a cationic peptide that interacts with and disrupts the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria.[1][2][3] This disruption increases the permeability of the outer membrane, allowing other antibiotics, which might otherwise be excluded, to penetrate the cell and reach their intracellular targets.[1][2][3]

Q2: Against which types of bacteria is SPR741 expected to be effective?

A2: SPR741 is designed to potentiate the activity of other antibiotics against Gram-negative bacteria, including multidrug-resistant strains of Acinetobacter baumannii, Klebsiella pneumoniae, and other Enterobacteriaceae.[4]

Q3: What are some antibiotics that have shown synergy with SPR741?

A3: SPR741 has demonstrated synergistic activity with a range of antibiotics, including macrolides (e.g., azithromycin, clarithromycin, erythromycin), rifampin, minocycline, and fusidic acid.[5][6][7][8]

Q4: We are not observing the expected synergistic effect between SPR741 and our partner antibiotic. What are the potential reasons?

A4: Several factors could contribute to a lack of observed synergy:

  • Bacterial Strain-Specific Factors: The specific strain you are testing may possess resistance mechanisms that are not overcome by the partner antibiotic, even with increased intracellular access. These could include target modification, enzymatic inactivation of the partner drug, or robust efflux pump activity.

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect media, pH, or inoculum density, can significantly impact the results of synergy assays. Please refer to the troubleshooting guides for detailed recommendations.

  • Partner Antibiotic Choice: The chosen partner antibiotic may not be effective against the target bacterium, regardless of intracellular concentration.

  • SPR741 Concentration: The concentration of SPR741 used may not be optimal for potentiation. A dose-response experiment is recommended to determine the optimal concentration for your specific bacterial strain and partner antibiotic.

Q5: Could modifications to the bacterial outer membrane, such as changes in LPS, affect SPR741's activity?

A5: Yes, theoretically. Since SPR741's primary target is the LPS of the outer membrane, modifications that alter the net negative charge of the LPS could potentially reduce the binding of the cationic SPR741 peptide.[9][10][11][12][13] Common LPS modifications that confer resistance to polymyxins include the addition of phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A moiety.[11][12][13][14] If you suspect this to be an issue, you can investigate the LPS structure of your test strain.

Q6: Can efflux pumps contribute to a lack of synergy when using SPR741?

A6: While SPR741 helps to bypass the outer membrane barrier, it does not directly inhibit efflux pumps.[15][16] If the partner antibiotic is a substrate for a highly expressed efflux pump in your test strain, the bacterium may still be able to effectively remove the antibiotic from the cell, thus diminishing the synergistic effect.[17][18][19]

Troubleshooting Guides

Checkerboard Synergy Assays

The checkerboard assay is a common method to assess antibiotic synergy. Below are some common issues and troubleshooting steps.

Problem Possible Cause Troubleshooting Steps
Inconsistent MIC values for individual drugs Inoculum density is not standardized.Ensure your bacterial suspension is standardized to 0.5 McFarland before dilution.
Improperly prepared antibiotic stock solutions.Prepare fresh stock solutions and verify their concentrations.
Contamination of media or reagents.Use sterile techniques and check for contamination in your controls.
Fractional Inhibitory Concentration (FIC) index indicates no synergy (0.5 < FIC ≤ 4) The bacterial strain may have a resistance mechanism that is not overcome by the partner antibiotic.Consider investigating the resistance mechanisms of your strain (e.g., target gene mutations, enzymatic inactivation).
The chosen partner antibiotic is not effective against the target.Test a panel of different classes of antibiotics in combination with SPR741.
Suboptimal concentration of SPR741.Perform a dose-response checkerboard with varying concentrations of SPR741.
FIC index indicates antagonism (FIC > 4) This is a rare but possible outcome. It suggests that the combination of drugs is less effective than the individual drugs.Carefully re-run the experiment to confirm the result. If consistent, this indicates a negative interaction between the compounds for your specific strain.
"Skipped wells" or erratic growth patterns Inadequate mixing of reagents in the wells.Ensure thorough mixing after adding the bacterial inoculum.
Contamination.Repeat the assay with fresh, sterile reagents.
Time-Kill Assays

Time-kill assays provide a dynamic view of antibiotic synergy. Here are some troubleshooting tips.

Problem Possible Cause Troubleshooting Steps
No difference in killing between the combination and the most active single agent The concentration of one or both agents is too high, leading to maximal killing by one agent alone.Test a range of concentrations, including sub-MIC values for the partner antibiotic.
The bacterial strain is highly resistant to the partner antibiotic.Confirm the MIC of the partner antibiotic alone.
Bacterial regrowth after initial killing Emergence of a resistant subpopulation.Plate the regrown bacteria on antibiotic-containing agar to check for resistance.
Degradation of the antibiotic over the 24-hour period.Ensure the stability of the antibiotics under your experimental conditions.
High variability between replicates Inaccurate dilutions or plating.Use precise pipetting techniques and ensure proper mixing before plating.
Inconsistent sampling times.Adhere to a strict time schedule for sampling.

Quantitative Data Summary

The following tables summarize the potentiation effect of SPR741 in combination with various antibiotics against different Gram-negative pathogens.

Table 1: Potentiation of Rifampin by SPR741 against Acinetobacter baumannii

A. baumannii StrainRifampin MIC (µg/mL)Rifampin MIC with SPR741 (2 µg/mL) (µg/mL)Fold Reduction in MIC
AB50754.00.58-fold[4][5]

Data from Zurawski et al., 2017[4][5]

Table 2: Potentiation of Minocycline by SPR741 against Acinetobacter baumannii

A. baumannii StrainMinocycline MIC (µg/mL)Minocycline MIC with SPR741Fold Increase in Activity
AB50750.50.125 (with SPR741)40-fold[8]

Data from an in-vitro analysis of Minocycline and SPR741[8]

Table 3: Potentiation of Various Antibiotics by SPR741 against E. coli and K. pneumoniae

AntibioticFold Reduction in MIC against E. coliFold Reduction in MIC against K. pneumoniae
Azithromycin32-fold-
Clarithromycin>8,000-fold32-fold
Erythromycin>8,000-fold>128-fold
Fusidic Acid>128-fold>128-fold
Mupirocin32-fold>128-fold
Retapamulin>128-fold>128-fold
Rifampin>128-fold>128-fold
Telithromycin32-fold32-fold

Data from a study on the potentiation of antibiotics by SPR741[6]

Experimental Protocols

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeability

This assay measures the disruption of the outer membrane by detecting the fluorescence of NPN, which increases in a hydrophobic environment.

Materials:

  • Bacterial culture in mid-log phase

  • 5 mM HEPES buffer (pH 7.2)

  • 10 µM NPN solution in acetone

  • SPR741 solution at desired concentrations

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Harvest bacterial cells by centrifugation and wash with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD600 of 0.5.[20]

  • Add the SPR741 solution to the cell suspension at the desired final concentration.

  • Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Add NPN to a final concentration of 10 µM.[21]

  • Immediately measure the fluorescence intensity. An increase in fluorescence compared to untreated cells indicates outer membrane permeabilization.[20][21]

Nitrocefin Hydrolysis Assay for Outer Membrane Permeability

This assay measures the entry of the chromogenic cephalosporin, nitrocefin, into the periplasm, where it is hydrolyzed by periplasmic β-lactamases, resulting in a color change.

Materials:

  • Bacterial culture expressing a periplasmic β-lactamase

  • 10 mM HEPES buffer (pH 7.0) with 5 mM MgCl2

  • Nitrocefin stock solution (1 mg/mL in DMSO)

  • SPR741 solution at desired concentrations

  • Spectrophotometer (495 nm)

Procedure:

  • Grow bacterial cells to mid-log phase, harvest, and resuspend in HEPES buffer to a standardized OD600 (e.g., 1.0).[22]

  • Add SPR741 to the cell suspension at the desired concentration.

  • Incubate for a defined period.

  • Add nitrocefin to a final concentration of 0.1 mg/mL.[22]

  • Monitor the change in absorbance at 495 nm over time. An increased rate of nitrocefin hydrolysis in the presence of SPR741 indicates increased outer membrane permeability.[22]

Visualizations

SPR741_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Gram-Negative Bacterium SPR741 SPR741 Outer_Membrane Outer Membrane (LPS) SPR741->Outer_Membrane 1. Binds to LPS Antibiotic Antibiotic Periplasm Periplasm Antibiotic->Periplasm 3. Increased Permeability Outer_Membrane->Periplasm 2. Disrupts OM Cytoplasm Cytoplasm Periplasm->Cytoplasm 4. Enters Cytoplasm Inner_Membrane Inner Membrane Target Antibiotic Target Cytoplasm->Target 5. Binds to Target

Caption: Mechanism of SPR741 potentiation of antibiotics.

Troubleshooting_Workflow Start No Synergy Observed Check_Controls Are controls (single drugs, no drug) behaving as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot basic assay parameters (inoculum, media, etc.) Check_Controls->Troubleshoot_Assay No Vary_Concentrations Have you tested a range of SPR741 and antibiotic concentrations? Check_Controls->Vary_Concentrations Yes Troubleshoot_Assay->Start Optimize_Concentrations Perform dose-response experiment to find optimal concentrations. Vary_Concentrations->Optimize_Concentrations No Consider_Resistance Is the bacterial strain known to have specific resistance mechanisms? Vary_Concentrations->Consider_Resistance Yes Optimize_Concentrations->Start Investigate_Resistance Investigate potential resistance mechanisms (LPS modification, efflux, target mutation). Consider_Resistance->Investigate_Resistance Yes Select_New_Antibiotic Select a different class of partner antibiotic. Consider_Resistance->Select_New_Antibiotic No / Unsure Investigate_Resistance->Select_New_Antibiotic

Caption: Troubleshooting workflow for lack of synergy.

Potential_Resistance_Mechanisms cluster_extracellular Extracellular cluster_cell Gram-Negative Bacterium SPR741 SPR741 LPS_Modification LPS Modification (e.g., pEtN, L-Ara4N addition) SPR741->LPS_Modification Reduced Binding Antibiotic Antibiotic Periplasm Periplasm Antibiotic->Periplasm Enters via permeabilized OM Efflux_Pump Efflux Pump Efflux_Pump->Antibiotic Expels antibiotic Periplasm->Efflux_Pump Antibiotic is substrate Cytoplasm Cytoplasm

Caption: Potential mechanisms for lack of SPR741 potentiation.

References

Optimization

Technical Support Center: Optimizing SPR741 Dosage for In Vivo Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of SPR741 in in vivo experimental settings. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of SPR741 in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is SPR741 and what is its primary mechanism of action?

A1: SPR741 is a novel cationic peptide derived from polymyxin B. It functions as an antibiotic potentiator. Unlike traditional antibiotics, SPR741 has minimal intrinsic antibacterial activity on its own.[1][2][3] Its primary mechanism of action is to interact with and disrupt the outer membrane of Gram-negative bacteria.[1][2][4] This disruption increases the permeability of the outer membrane, allowing co-administered antibiotics to more effectively penetrate the bacterial cell and reach their targets.[1][3][5]

Q2: Why should I use SPR741 in my in vivo studies?

A2: SPR741 is designed to enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[6][7] By increasing the spectrum of activity or enhancing the potency of a partner antibiotic, SPR741 can make resistant bacteria susceptible to conventional treatments.[6][7] It has shown significant synergistic effects when combined with various classes of antibiotics, including rifampin, macrolides, and β-lactams, in murine infection models.[6][8][9]

Q3: Is SPR741 toxic? What are the safety considerations?

A3: SPR741 was specifically engineered to have a better safety profile than its parent compound, polymyxin B.[1][8] It has a reduced positive charge and lacks the highly lipophilic fatty acid side chain, which are structural features associated with the nephrotoxicity of polymyxins.[8][10] Preclinical studies in rodents and non-human primates, as well as Phase 1 clinical trials in healthy volunteers, have shown that SPR741 is generally well-tolerated with a significantly lower risk of nephrotoxicity compared to polymyxin B.[1][11][12]

Q4: What is a typical starting dose for SPR741 in a murine model?

A4: The optimal dose of SPR741 will depend on the specific infection model, the bacterial strain, and the partner antibiotic. However, based on published studies, a common dosage range for SPR741 in murine models is between 10 mg/kg and 60 mg/kg per dose, administered intravenously or subcutaneously.[6][8][11] It is often administered multiple times a day (e.g., twice daily or every 8 hours) to maintain effective concentrations.[6][11]

Q5: How does the pharmacokinetics of SPR741 influence dosing strategy?

A5: In human studies, SPR741 has a mean half-life of approximately 2.2 hours after the first dose, which can extend up to 14.0 hours after multiple doses.[3][12] More than 50% of the dose is excreted in the urine within the first 4 hours.[3][12] This relatively short half-life suggests that multiple dosing regimens are necessary to maintain plasma concentrations above the threshold required for potentiation. Human-simulated regimens in mice have utilized multiple doses administered over an 8-hour period to mimic the human pharmacokinetic profile.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of synergy with partner antibiotic. Sub-optimal dosage of SPR741 or the partner antibiotic.Perform a dose-ranging study for both SPR741 and the partner antibiotic to identify the optimal combination. In a murine thigh infection model, SPR741 has been tested at 10, 20, and 40 mg/kg/dose.[6]
Inappropriate partner antibiotic.SPR741 is most effective with antibiotics that are typically excluded by the Gram-negative outer membrane. Review the literature to select a partner antibiotic with a known synergistic relationship with SPR741.
Bacterial resistance to the partner antibiotic is not overcome by SPR741.The mechanism of resistance may not be related to outer membrane permeability. Consider using a different class of partner antibiotic.
Observed toxicity or adverse effects in animal models. SPR741 dosage is too high.While SPR741 has a good safety profile, high doses may still lead to adverse effects. Reduce the dose of SPR741 and re-evaluate efficacy. Doses up to 80 mg/kg administered twice daily have been associated with some mortality in aggressive infection models.[11]
Interaction with the partner antibiotic.Evaluate the toxicity of the partner antibiotic alone at the intended dose. Consider reducing the dose of the partner antibiotic, as SPR741 may increase its effective concentration.
Variability in experimental results. Inconsistent drug administration.Ensure accurate and consistent administration of SPR741 and the partner antibiotic, particularly with intravenous injections.
Differences in animal health status.Use healthy, age- and weight-matched animals for all experimental groups.
Instability of the reconstituted SPR741 solution.Prepare fresh solutions of SPR741 for each experiment. For storage of stock solutions, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Quantitative Data Summary

Table 1: In Vivo Efficacy of SPR741 Combinations in Murine Infection Models

Infection Model Bacterial Strain SPR741 Dose Partner Antibiotic & Dose Outcome Reference
Neutropenic ThighE. coli, K. pneumoniae, E. cloacae, A. baumannii10, 20, 40 mg/kg/doseRifampicin (0.376-64 mg/kg/dose)Significant reduction in bacterial burden below stasis with ≤20 mg/kg/dose of SPR741.[6]
Neutropenic ThighPandrug-resistant K. pneumoniae30 mg/kgErythromycin (30 mg/kg) + Clarithromycin (40 mg/kg)4.52 Log10 CFU/thigh reduction in bacterial load compared to vehicle.[8]
Neutropenic ThighMultidrug-resistant EnterobacteriaceaeHuman-simulated regimen (equivalent to 400 mg q8h)Azithromycin (human-simulated regimen)Stasis to 1-log kill observed in 9/11 isolates with AZM MICs of ≤16 mg/liter.[9]
PulmonaryExtensively drug-resistant A. baumannii60 mg/kg BIDRifampin (5.0 mg/kg)90% survival rate compared to 50% with rifampin alone and 0% with SPR741 alone.[11]

Table 2: Human Pharmacokinetic Parameters of SPR741 (Single Dose)

Dose Mean Cmax (ng/mL) Mean AUC (ng*h/mL) Mean Half-life (h) Reference
100 mg3,1106,3602.0[3]
200 mg6,31012,9002.2[3]
400 mg12,80028,1002.5[3]
800 mg28,40063,1003.8[3]

Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This protocol is adapted from studies evaluating the efficacy of SPR741 in combination with other antibiotics.[6][8]

1. Animal Model:

  • Use male ICR mice (or a similar strain), typically weighing 24-26g.

2. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally at two doses: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic.

3. Infection:

  • On day 0, inject a logarithmic-phase culture of the test bacterium (e.g., E. coli, K. pneumoniae) intramuscularly into the lateral thigh muscle. The inoculum volume is typically 0.1 mL containing a specific CFU count (e.g., 10^6 CFU).

4. Treatment:

  • Initiate treatment 1-2 hours post-infection.

  • Administer SPR741 and the partner antibiotic via the desired route (e.g., subcutaneous or intravenous).

  • Dosing schedules can vary. For example, SPR741 can be administered at 1, 3.5, and 7 hours post-infection, while the partner antibiotic is given at 1 and 5 hours post-infection.[6]

5. Efficacy Evaluation:

  • Euthanize mice at a predetermined time point (e.g., 9 or 24 hours post-infection).

  • Aseptically remove the thigh muscle, homogenize it in a sterile saline solution.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Efficacy is measured by the reduction in log10 CFU/g compared to the vehicle control group.

Visualizations

SPR741_Mechanism_of_Action cluster_ext Extracellular Space cluster_membrane Gram-Negative Bacterium SPR741 SPR741 LPS Lipopolysaccharide (LPS) SPR741->LPS 1. Binds to LPS Antibiotic Partner Antibiotic OM Outer Membrane (OM) Antibiotic->OM 3. Increased Permeability IM Inner Membrane (IM) OM->IM 4. Antibiotic Entry LPS->OM 2. Disrupts OM Integrity Target Bacterial Target (e.g., Ribosome, DNA Gyrase) IM->Target 5. Reaches Target

Caption: Mechanism of action of SPR741 as an antibiotic potentiator.

Experimental_Workflow start Start: Select Animal Model (e.g., ICR Mice) neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia Day -4 and -1 infection Infect with Pathogen (e.g., Intramuscular Thigh Injection) neutropenia->infection Day 0 treatment Administer Treatment (SPR741 + Partner Antibiotic) infection->treatment 1-2 hours post-infection evaluation Efficacy Evaluation (e.g., 24h post-infection) treatment->evaluation endpoint Endpoint: Quantify Bacterial Load (CFU/g tissue) evaluation->endpoint

Caption: Workflow for a murine thigh infection model.

References

Troubleshooting

Potential for SPR741-induced nephrotoxicity at high doses

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for SPR741-induced nephrotoxicity at high doses. Frequently Asked Ques...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for SPR741-induced nephrotoxicity at high doses.

Frequently Asked Questions (FAQs)

Q1: What is SPR741 and how is it related to polymyxins?

A1: SPR741 is a novel, fully synthetic analog of polymyxin B.[1][2] It is designed as a potentiator molecule, meaning it has minimal direct antibacterial activity on its own.[1][2][3] Instead, it interacts with the outer membrane of Gram-negative bacteria, increasing its permeability.[1][3] This action enhances the penetration and effectiveness of co-administered antibiotics.[1][3]

Q2: Has SPR741 been designed to be less nephrotoxic than polymyxin B?

A2: Yes, SPR741 was specifically designed to minimize the dose-limiting nephrotoxicity associated with the polymyxin class of antibiotics.[4][5] Structural modifications, including a reduced positive charge and the absence of the highly lipophilic fatty acid side chain found in polymyxin B, are intended to reduce its potential for kidney damage.[4][5][6]

Q3: What is the known mechanism of polymyxin-induced nephrotoxicity?

A3: Polymyxin-induced nephrotoxicity is primarily due to its accumulation in the proximal tubule cells of the kidneys.[7][8] This process is mediated by megalin, an endocytic receptor, and other transporters.[7] The high intracellular concentration of polymyxins can lead to cellular apoptosis through several pathways, including the activation of death receptors, mitochondrial damage, and endoplasmic reticulum stress.[7] This cellular damage manifests as acute tubular necrosis, leading to decreased renal function.[7]

Q4: What do non-clinical and preclinical studies show about the nephrotoxicity of SPR741?

A4: Non-clinical studies have indicated that SPR741 has a significantly improved safety profile compared to polymyxin B.[3][6] In multiday rodent and nonhuman primate studies, polymyxin B demonstrated nephrotoxicity at much lower exposure-normalized doses than SPR741.[3] For instance, in cynomolgus monkeys, the No-Observed-Adverse-Effect-Level (NOAEL) for SPR741 was determined to be 40 mg/kg/day, with reversible nephrotoxicity observed at higher doses.[9] In contrast, nephrotoxicity with polymyxin B was seen at 12 mg/kg/day in the same model.[4][10]

Q5: What is the available clinical data on SPR741 and renal function in humans?

A5: In a Phase 1 study involving single and multiple ascending doses in healthy adult subjects, SPR741 was generally well-tolerated at doses up to 1,800 mg/day.[1][2] While most treatment-emergent adverse events were mild, a decrease in creatinine renal clearance was reported in the 600 mg SPR741 multiple-dose group.[1] The pharmacokinetic data from this study showed that a significant fraction of SPR741 is excreted in the urine.[1][11]

Troubleshooting Guide

Q1: We are observing elevated serum creatinine and blood urea nitrogen (BUN) in our animal models treated with high doses of SPR741. What could be the cause and what should we do?

A1: Elevated serum creatinine and BUN are biomarkers of potential kidney damage. In non-clinical studies with cynomolgus monkeys, dose levels of SPR741 greater than 40 mg/kg/day were associated with mild to moderate increases in these markers, accompanied by histopathological changes in the kidney such as tubular regeneration, degeneration/necrosis, and casts.[9]

Recommended Actions:

  • Confirm Dose-Dependency: First, confirm if the observed effects are dose-dependent by including a lower-dose group in your study.

  • Histopathology: Conduct a histopathological examination of the kidneys to identify any structural changes like acute tubular necrosis.

  • Reversibility Study: The nephrotoxicity observed in non-clinical studies was reversible.[9] Consider including a recovery period in your experimental design to assess the reversibility of the observed renal effects.

Q2: How can we monitor for potential nephrotoxicity in our in vitro cell culture experiments?

A2: When assessing the direct cytotoxic effects of SPR741 on renal cells in vitro, it is crucial to use appropriate cell lines and assays.

Recommended Cell Lines:

  • LLC-PK1 cells: A porcine kidney epithelial cell line that shows similarities to human proximal tubule cells.

  • HK-2 cells: A human kidney proximal tubule cell line.

  • NRK-52E cells: A rat kidney proximal tubule cell line.[7]

Recommended Assays:

  • Cell Viability Assays: Use assays such as MTT or LDH release to quantify cytotoxicity.

  • Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining followed by flow cytometry to detect and quantify apoptosis.

  • Mitochondrial Function Assays: Assess mitochondrial health using assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or the production of reactive oxygen species.

Q3: We are designing a new preclinical study with SPR741. What are the key parameters to include for monitoring renal safety?

A3: A robust preclinical study design should include a comprehensive assessment of renal function and structure.

Key Monitoring Parameters:

  • Serum Chemistry: Regularly monitor serum creatinine and BUN levels.

  • Urinalysis: Analyze urine for markers of kidney injury such as proteinuria and glucosuria.

  • Histopathology: At the end of the study, perform a thorough histopathological evaluation of the kidneys, focusing on the proximal tubules.

  • Pharmacokinetics: Characterize the pharmacokinetic profile of SPR741 to understand the exposure levels associated with any observed renal effects.

Data Presentation

Table 1: Summary of Non-Clinical Nephrotoxicity Data for SPR741

SpeciesDosing RegimenObservationsNOAELReference
Cynomolgus Monkey20, 40, 60, and 80 mg/kg/day via a one-hour infusion three times per day for 14 daysDoses >40 mg/kg/day were associated with mild to moderate increases in BUN and serum creatinine, pale kidneys, higher kidney weight, and histopathological changes (tubular regeneration, degeneration/necrosis, casts, and dilation). Effects were fully reversible after a 28-day recovery period.40 mg/kg/day[9]
Cynomolgus MonkeyNot specifiedNephrotoxicity with polymyxin B was observed at 12 mg/kg/day.>60 mg/kg/day for SPR741[4][10]

Table 2: Pharmacokinetic Parameters of SPR741 in Healthy Human Subjects (Single Ascending Dose)

DoseCmax (ng/mL)AUC0-inf (ng*h/mL)t1/2 (h)Renal Clearance (L/h)
5 mg2806602.01.23
25 mg1,4803,1102.32.94
100 mg5,69011,8002.23.39
200 mg10,70022,7002.33.52
400 mg20,90045,7002.23.63
800 mg40,30085,2003.83.80
Data adapted from Eckburg et al., 2019.[1]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

  • Cell Seeding: Seed renal proximal tubule cells (e.g., HK-2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of SPR741 for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of polymyxin B).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

  • Cell Treatment: Treat renal cells with SPR741 as described in Protocol 1.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Polymyxin_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell Polymyxin_B Polymyxin B Megalin Megalin Receptor Polymyxin_B->Megalin Binds Endocytosis Endocytosis Megalin->Endocytosis Intracellular_Polymyxin High Intracellular Polymyxin B Concentration Endocytosis->Intracellular_Polymyxin Mitochondrion Mitochondrial Damage Intracellular_Polymyxin->Mitochondrion ER Endoplasmic Reticulum Stress Intracellular_Polymyxin->ER Death_Receptor Death Receptor Activation Intracellular_Polymyxin->Death_Receptor Apoptosis Apoptosis Mitochondrion->Apoptosis ER->Apoptosis Death_Receptor->Apoptosis Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Lines Select Renal Cell Lines (e.g., HK-2, LLC-PK1) Dose_Response SPR741 Dose-Response Treatment Cell_Lines->Dose_Response Viability Cell Viability Assays (MTT, LDH) Dose_Response->Viability Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Dose_Response->Apoptosis_Assay Mitochondrial_Tox Mitochondrial Toxicity Assays Dose_Response->Mitochondrial_Tox Animal_Model Select Animal Model (e.g., Cynomolgus Monkey) Dosing Administer High Doses of SPR741 Animal_Model->Dosing Monitoring Monitor Serum Creatinine & BUN Dosing->Monitoring Histopathology Kidney Histopathology Dosing->Histopathology PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis

References

Optimization

Technical Support Center: Troubleshooting Checkerboard Assays with SPR741

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SPR741 in checkerboard assays. The information is designed to address common issues and prov...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SPR741 in checkerboard assays. The information is designed to address common issues and provide clear protocols and data interpretation strategies.

Frequently Asked Questions (FAQs)

Q1: What is SPR741 and what is its primary mechanism of action?

SPR741 is a novel polymyxin B analog that acts as a potentiator molecule.[1][2][3] It has minimal intrinsic antibacterial activity on its own.[1][2][4] Its primary mechanism of action is to disrupt the outer membrane of Gram-negative bacteria by interacting with lipopolysaccharide (LPS).[1][5] This disruption increases the permeability of the outer membrane, allowing co-administered antibiotics to more effectively penetrate the bacterial cell and reach their targets.[2][3][4] Unlike polymyxin B, SPR741 shows reduced toxicity, specifically lower nephrotoxicity.[6][7]

Q2: What is a checkerboard assay and how is it used to assess synergy with SPR741?

A checkerboard assay is a common in vitro method used to evaluate the interaction between two antimicrobial agents, such as SPR741 and a partner antibiotic.[8][9][10] The assay involves preparing a two-dimensional array of serial dilutions of both compounds in a microtiter plate.[10] This allows for the testing of numerous concentration combinations simultaneously. The goal is to determine the minimum inhibitory concentration (MIC) of each agent alone and in combination, which is then used to calculate the Fractional Inhibitory Concentration (FIC) index.[9][11]

Q3: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?

The FIC index is calculated to quantify the synergy, additivity, indifference, or antagonism between two drugs.[9][11] The calculation is as follows:

FIC Index = FICA + FICB

Where:

  • FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index is generally as follows:

  • Synergy: FIC Index ≤ 0.5[6][9]

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[9][11]

  • Antagonism: FIC Index > 4.0[9][11]

Troubleshooting Guide

Problem 1: No synergy observed between SPR741 and the partner antibiotic.

  • Possible Cause 1: Inappropriate concentration range of SPR741.

    • Troubleshooting: SPR741's potentiation effect is concentration-dependent. A representative checkerboard assay showed that the optimal concentration for co-drug potentiation in vitro with SPR741 is 8 μg/mL.[1] Ensure your dilution series for SPR741 includes concentrations around this optimal range.

  • Possible Cause 2: The partner antibiotic is not effective against the target organism.

    • Troubleshooting: Confirm the intrinsic activity of the partner antibiotic against the test organism by determining its MIC independently. SPR741 potentiates the activity of other antibiotics but does not confer activity to a drug that is completely ineffective.

  • Possible Cause 3: The mechanism of resistance of the test organism is not overcome by SPR741.

    • Troubleshooting: SPR741 primarily overcomes the outer membrane barrier.[2][5] If the bacterium possesses other resistance mechanisms, such as drug efflux pumps or target modification, the potentiation by SPR741 may be limited.[2] Consider using strains with well-characterized resistance mechanisms to understand the spectrum of SPR741's potentiation.

Problem 2: High variability or inconsistent results between replicate checkerboard assays.

  • Possible Cause 1: Inaccurate pipetting and dilution preparation.

    • Troubleshooting: Checkerboard assays involve numerous dilutions, and small errors can be magnified.[10] Use calibrated pipettes and consider using multichannel pipettes for consistency. Prepare stock solutions of SPR741 and the partner antibiotic carefully.

  • Possible Cause 2: Issues with bacterial inoculum preparation.

    • Troubleshooting: The final inoculum concentration in the wells is critical. Prepare the bacterial suspension to the correct turbidity standard (e.g., 0.5 McFarland) and ensure it is well-mixed before addition to the microtiter plate.[9]

  • Possible Cause 3: Limitations of the twofold dilution method.

    • Troubleshooting: The standard twofold serial dilution in checkerboard assays can lead to instability in FIC index calculations.[12] If high precision is required, consider using smaller dilution steps or alternative synergy testing methods like time-kill assays for confirmation.[6]

Problem 3: Observed antagonism between SPR741 and the partner antibiotic.

  • Possible Cause 1: Misinterpretation of the FIC index.

    • Troubleshooting: Double-check your calculations for the FIC index. Ensure you are using the correct MIC values for the drugs alone and in combination.

  • Possible Cause 2: True antagonistic interaction.

    • Troubleshooting: While uncommon with SPR741's known mechanism, antagonism is a possible outcome of drug interactions. If the results are reproducible, this may be a genuine finding that warrants further investigation into the underlying mechanism.

Problem 4: Discrepancy between checkerboard results and in vivo efficacy.

  • Possible Cause 1: Pharmacokinetic and pharmacodynamic differences.

    • Troubleshooting: In vitro checkerboard assays do not account for the complex pharmacokinetic and pharmacodynamic properties of drugs in a living system.[13] Factors like drug distribution, metabolism, and protein binding can significantly influence in vivo efficacy.[14]

  • Possible Cause 2: Different experimental conditions.

    • Troubleshooting: The growth medium, incubation time, and bacterial growth phase can differ between in vitro and in vivo settings, potentially affecting antibiotic efficacy.[15]

Experimental Protocols

Checkerboard Assay Protocol

This protocol provides a general framework for performing a checkerboard assay with SPR741. Specific concentrations and bacterial strains should be optimized for your experimental needs.

  • Preparation of Reagents:

    • Prepare stock solutions of SPR741 and the partner antibiotic in a suitable solvent and sterilize by filtration.

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB) or another appropriate broth medium.[6][10]

    • Culture the bacterial strain overnight on an appropriate agar plate.

  • Preparation of Bacterial Inoculum:

    • From the overnight culture, pick several colonies and suspend them in saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[9]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • In the first column, prepare serial twofold dilutions of the partner antibiotic.

    • In the first row, prepare serial twofold dilutions of SPR741.

    • Fill the remaining wells with combinations of the two agents by adding the corresponding concentrations of each from the first row and column.

    • Include wells with each drug alone to determine their individual MICs, as well as a growth control well without any antibiotic and a sterility control well with only broth.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Reading and Interpreting Results:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

    • Calculate the FIC index for each well showing no growth. The lowest FIC index is reported as the result for the combination.

Data Presentation

Table 1: Example Checkerboard Assay Results for SPR741 in Combination with Rifampin against Acinetobacter baumannii

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
SPR7411282.00.14Synergy
Rifampin4.00.5

Data adapted from Zurawski et al., 2017.[6]

Visualizations

SPR741_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium SPR741 SPR741 Outer_Membrane Outer Membrane Lipopolysaccharide (LPS) SPR741->Outer_Membrane:f1 Interacts with LPS Antibiotic Antibiotic Periplasm Periplasm Antibiotic->Periplasm Increased Permeability Outer_Membrane:f1->Outer_Membrane:f0 Inner_Membrane Inner Membrane Target Site Periplasm->Inner_Membrane:f1 Reaches Target Cytoplasm Cytoplasm Checkerboard_Assay_Workflow A Prepare Stock Solutions (SPR741 & Antibiotic) C Set up 96-well Plate (Serial Dilutions) A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Plate with Bacteria B->D C->D E Incubate at 37°C for 16-20h D->E F Read MICs (Visual Inspection) E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additivity, Antagonism) G->H

References

Troubleshooting

Technical Support Center: Improving the Efficacy of SPR741 Against Specific Bacterial Strains

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR741. The information is designed to ad...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SPR741. The information is designed to address common issues encountered during experiments aimed at enhancing the efficacy of antibiotics against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: What is SPR741 and what is its primary mechanism of action?

A1: SPR741 is a novel antibiotic potentiator, a synthetic analogue of polymyxin B.[1] Unlike traditional antibiotics, SPR741 has minimal direct antibacterial activity on its own.[2] Its primary function is to disrupt the outer membrane of Gram-negative bacteria.[2][3] This disruption increases the permeability of the membrane, allowing other antibiotics, which might otherwise be ineffective against these pathogens, to penetrate the cell and reach their intracellular targets.[2][4]

Q2: Against which bacterial strains is SPR741 most effective?

A2: SPR741 has demonstrated significant potentiation activity against a range of multidrug-resistant (MDR) Gram-negative bacteria. Notably, it has shown efficacy in combination with various antibiotics against clinically relevant strains of Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.[1]

Q3: What class of antibiotics can be potentiated by SPR741?

A3: SPR741 can potentiate a broad range of antibiotics with diverse mechanisms of action. Synergy has been observed with macrolides (e.g., azithromycin, clarithromycin, erythromycin), rifamycins (e.g., rifampin), tetracyclines (e.g., minocycline), and some β-lactams.[2][5][6]

Q4: Is SPR741 toxic?

A4: SPR741 was specifically designed to have a better safety profile than polymyxin B. It has a reduced positive charge and lacks the highly lipophilic fatty acid side chain associated with the nephrotoxicity of polymyxins.[2] Preclinical studies have shown that it has significantly reduced nephrotoxicity compared to polymyxin B.[2]

Troubleshooting Guide

Issue 1: No synergistic effect observed in a checkerboard assay.

  • Possible Cause 1: Suboptimal concentration of SPR741.

    • Troubleshooting Step: The potentiation effect of SPR741 is concentration-dependent. A fixed concentration of 8 µg/mL has been shown to be effective for in vitro potentiation in some studies.[7] However, the optimal concentration can vary. It is recommended to perform a dose-response experiment with SPR741 to determine the optimal concentration for your specific bacterial strain and partner antibiotic.

  • Possible Cause 2: Inappropriate partner antibiotic.

    • Troubleshooting Step: While SPR741 potentiates a wide range of antibiotics, the synergy is not universal. The partner antibiotic must have a target within the bacterial cell that becomes accessible after outer membrane permeabilization. If no synergy is observed, consider testing a different class of antibiotics.

  • Possible Cause 3: Bacterial resistance mechanisms.

    • Troubleshooting Step: The target bacterium may possess resistance mechanisms, such as efflux pumps, that can expel the partner antibiotic even after it enters the cell.[8] While SPR741 can help overcome outer membrane impermeability, it may not inhibit all resistance mechanisms.[8] Consider investigating the presence of specific resistance genes in your bacterial strain.

Issue 2: Inconsistent results in time-kill assays.

  • Possible Cause 1: Bacterial inoculum size.

    • Troubleshooting Step: The starting inoculum of the bacteria can significantly impact the outcome of a time-kill assay. Ensure that the bacterial culture is in the logarithmic growth phase and that the inoculum is standardized, typically to around 5 x 10^5 CFU/mL.

  • Possible Cause 2: Instability of the compounds.

    • Troubleshooting Step: Ensure that SPR741 and the partner antibiotic are stable in the chosen broth medium for the duration of the experiment. Prepare fresh solutions for each experiment and consider the half-life of the compounds under your experimental conditions.

  • Possible Cause 3: Sampling and plating errors.

    • Troubleshooting Step: Inaccurate serial dilutions and plating can lead to high variability. Ensure proper mixing of the culture before taking samples and use calibrated pipettes. Plate a sufficient volume to obtain countable colonies.

Data on SPR741 Potentiation

The following tables summarize the potentiation effect of SPR741 in combination with various antibiotics against specific bacterial strains.

Table 1: In Vitro Synergy of SPR741 and Rifampin against Acinetobacter baumannii AB5075

CompoundMIC (µg/mL) AloneMIC (µg/mL) in CombinationFold Reduction in MICFractional Inhibitory Concentration (FIC) Index
Rifampin4.00.5 (with 2.0 µg/mL SPR741)80.14
SPR7411282.0 (with 0.5 µg/mL Rifampin)64

Data sourced from Zurawski et al., 2017.[6] An FIC index of ≤ 0.5 is indicative of synergy.

Table 2: In Vitro Synergy of SPR741 and Minocycline against Acinetobacter baumannii AB5075

CompoundMIC (µg/mL) AloneMIC (µg/mL) in Combination
Minocycline0.5Not specified
SPR741>64Not specified
Minocycline + SPR741 (8.0 µg/mL)0.125

Data sourced from Reinhart et al., 2022.[5]

Table 3: In Vivo Efficacy of SPR741 and Rifampin against A. baumannii AB5075 in a Murine Pulmonary Infection Model

Treatment GroupBacterial Burden (log10 CFU/g of lung tissue)Reduction in Bacterial Burden vs. Control
Vehicle Control~8.0-
Rifampin (5.0 mg/kg)~6.0~2.0
SPR741 (60 mg/kg) + Rifampin (5.0 mg/kg)~2.0~6.0

Data sourced from Zurawski et al., 2017.[9]

Experimental Protocols

1. Checkerboard Assay for Synergy Testing

This protocol is a standard method to determine the synergistic interaction between two antimicrobial agents.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • SPR741 and partner antibiotic stock solutions

    • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard and then diluted to a final concentration of ~5 x 10^5 CFU/mL in CAMHB.

  • Procedure:

    • Prepare serial twofold dilutions of the partner antibiotic horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of SPR741 vertically down the microtiter plate.

    • The result is a matrix of wells containing various concentrations of both agents.

    • Inoculate each well with the prepared bacterial suspension.

    • Include wells with each agent alone for MIC determination and a growth control well without any antimicrobial agents.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC for each agent alone and in combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

      • FIC ≤ 0.5: Synergy

      • 0.5 < FIC ≤ 4.0: Additive/Indifference

      • FIC > 4.0: Antagonism

2. Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Materials:

    • Culture tubes or flasks with CAMHB

    • SPR741 and partner antibiotic at desired concentrations (e.g., based on MIC values from the checkerboard assay)

    • Bacterial culture in logarithmic growth phase, adjusted to a starting inoculum of ~5 x 10^5 CFU/mL.

  • Procedure:

    • Set up culture tubes with:

      • Growth control (no drug)

      • SPR741 alone

      • Partner antibiotic alone

      • SPR741 and partner antibiotic in combination

    • Inoculate each tube with the bacterial suspension.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Luria-Bertani agar).

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

    • Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizations

Experimental_Workflow start Start: Select Bacterial Strain and Partner Antibiotic checkerboard Perform Checkerboard Assay to Determine MICs and FIC Index start->checkerboard evaluate_synergy Evaluate Synergy (FIC ≤ 0.5?) checkerboard->evaluate_synergy time_kill Perform Time-Kill Assay (using concentrations from checkerboard) evaluate_synergy->time_kill Yes no_synergy Troubleshoot: - Vary SPR741 concentration - Change partner antibiotic evaluate_synergy->no_synergy No evaluate_bactericidal Evaluate Bactericidal/Bacteriostatic Activity time_kill->evaluate_bactericidal in_vivo Optional: In Vivo Efficacy Studies (e.g., murine infection model) evaluate_bactericidal->in_vivo end End: Characterize SPR741 Potentiation in_vivo->end no_synergy->checkerboard Re-test Troubleshooting_Tree start Issue: No Synergy Observed check_conc Is SPR741 concentration optimal? start->check_conc optimize_conc Action: Perform dose-response for SPR741 (e.g., 2-16 µg/mL) check_conc->optimize_conc No check_antibiotic Is the partner antibiotic appropriate? check_conc->check_antibiotic Yes protocol_review Action: Review experimental protocol (inoculum, media, incubation) optimize_conc->protocol_review change_antibiotic Action: Test a different class of antibiotic check_antibiotic->change_antibiotic No check_strain Does the strain have other resistance mechanisms (e.g., efflux)? check_antibiotic->check_strain Yes change_antibiotic->protocol_review investigate_resistance Action: Characterize resistance profile of the strain check_strain->investigate_resistance Possibly check_strain->protocol_review No synergy_expected Synergy may be strain or drug class dependent investigate_resistance->synergy_expected

References

Optimization

SPR741 Technical Support Center: Troubleshooting and FAQ Guide

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides detailed information on the limitations of SPR741 in clinical applications. It is intended to assist researchers in un...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the limitations of SPR741 in clinical applications. It is intended to assist researchers in understanding the challenges and troubleshooting potential issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the current clinical development status of SPR741?

A1: The clinical development of SPR741 was discontinued by Spero Therapeutics as of January 1, 2020.[1] The decision was based on commercial reasons and a strategic shift to prioritize the development of SPR206, a next-generation polymyxin analogue with standalone antibiotic activity.[1] Spero Therapeutics suggested that SPR206 may have a superior potency and safety profile, as well as a more straightforward path to pivotal clinical trials as a single agent.[1]

Q2: What is the primary mechanism of action of SPR741, and what are its inherent limitations?

A2: SPR741 is a synthetic analogue of polymyxin B that functions as an antibiotic potentiator.[2][3] Its primary mechanism is the disruption of the outer membrane of Gram-negative bacteria, which increases the permeability to other co-administered antibiotics.[2][3] A significant limitation is that SPR741 has minimal to no intrinsic antibacterial activity on its own.[2][4] Its efficacy is entirely dependent on the synergistic activity with a partner antibiotic.

Q3: Is SPR741 effective against all Gram-negative bacteria when combined with a partner antibiotic?

A3: The potentiation effect of SPR741 is not universal and can be limited by the intrinsic resistance of the bacterial strain to the partner antibiotic. For instance, in studies with azithromycin, the combination of SPR741 and azithromycin showed promising in vivo activity against multidrug-resistant Enterobacteriaceae isolates with azithromycin MICs of ≤16 mg/liter.[5][6] However, for isolates with azithromycin MICs of ≥32 mg/liter, the combination was significantly less effective.[5]

Q4: What are the known safety and toxicity concerns with SPR741?

A4: While Phase 1 clinical trials in healthy human volunteers showed that SPR741 was generally well-tolerated at doses up to 1,800 mg/day, some preclinical data raises potential safety concerns at higher doses.[7][8] In a murine pulmonary infection model, higher doses of SPR741 (80 mg/kg BID) resulted in increased mortality, the cause of which was not determined.[9] This suggests a potential for a narrow therapeutic window or uncharacterized dose-dependent toxicity. However, SPR741 was designed to have reduced nephrotoxicity compared to polymyxin B due to its lower positive charge and lack of a lipophilic fatty acid side chain.[4][10][11]

Q5: Is there a potential for bacteria to develop resistance to SPR741?

A5: While specific studies on resistance development to SPR741 are limited, the potential for resistance is a concern for any antimicrobial agent. As a polymyxin derivative, it is plausible that bacteria could develop resistance through mechanisms that affect the outer membrane, such as modifications to the lipid A component of lipopolysaccharide (LPS). Long-term exposure to outer membrane permeabilizers like SPR741 could lead to the selection of resistant mutants.[12]

Troubleshooting Experimental Issues

Issue Potential Cause Troubleshooting Steps
Lack of potentiation observed in vitro (e.g., checkerboard assay) The intrinsic MIC of the partner antibiotic against the test strain is too high.Select a partner antibiotic with a lower intrinsic MIC for the target organism. The potentiation effect of SPR741 is limited when intrinsic resistance to the partner drug is high.[5]
The concentration of SPR741 is suboptimal.Perform a dose-response experiment to determine the optimal concentration of SPR741 for potentiation with your specific partner antibiotic and bacterial strain.
The bacterial strain possesses efflux pumps that actively remove the partner antibiotic.While SPR741 can help overcome outer membrane permeability barriers, its ability to counteract potent efflux pump activity may be limited.[2] Consider using an efflux pump inhibitor as an additional control or selecting a partner antibiotic that is not a strong substrate for known efflux pumps in your test organism.
High variability in in vivo efficacy studies (e.g., murine infection models) The chosen dose of SPR741 may be approaching a toxic level, leading to adverse effects in the animals.In a murine model of A. baumannii infection, an 80 mg/kg BID dose of SPR741 led to increased mortality.[9] It is crucial to perform a dose-ranging toxicity study for SPR741 alone in your specific animal model before proceeding with efficacy studies. Consider using a lower, well-tolerated dose in combination with the partner antibiotic.
The pharmacokinetics of SPR741 and the partner antibiotic are not optimally matched.Phase 1 studies in humans showed no significant pharmacokinetic interactions between SPR741 and several β-lactam antibiotics.[7][8] However, it is important to consider the pharmacokinetic profiles of both agents in your specific animal model to ensure adequate exposure at the site of infection.
Unexpected bacterial growth in the presence of SPR741 and a partner antibiotic Development of resistance to the combination during the experiment.Analyze the bacteria recovered from the experiment for any changes in susceptibility to SPR741 and the partner antibiotic, both alone and in combination.

Data Presentation

Table 1: In Vivo Efficacy of SPR741 in Combination with Rifampin against Extensively Drug-Resistant Acinetobacter baumannii in a Murine Pulmonary Infection Model

Treatment GroupDosageSurvival Rate (%)
Untreated ControlSaline0
SPR741 alone60 mg/kg BID0
Rifampin alone5.0 mg/kg BID50
SPR741 + Rifampin 60 mg/kg + 5.0 mg/kg BID 90
Data adapted from Zurawski et al., 2017.[9][10]

Table 2: In Vivo Efficacy of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae in a Neutropenic Murine Thigh Infection Model

Azithromycin MIC of IsolateTreatment GroupAverage Change in Bacterial Burden (log10 CFU/thigh at 24h)
≤16 mg/literAzithromycin alone+2.60
≤16 mg/literAzithromycin + SPR741 -0.53
≥32 mg/literAzithromycin alone-
≥32 mg/literAzithromycin + SPR741 +1.80
Data adapted from Stainton et al., 2018.[5][6]

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is a generalized procedure for determining the synergistic activity of SPR741 with a partner antibiotic.

  • Preparation of Reagents:

    • Prepare stock solutions of SPR741 and the partner antibiotic in an appropriate solvent.

    • Prepare a 2x concentrated cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare a bacterial inoculum of the test organism adjusted to a 0.5 McFarland standard and then diluted to the final desired concentration (typically ~5 x 10^5 CFU/mL).

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, perform serial dilutions of the partner antibiotic in CAMHB.

    • Along the y-axis, perform serial dilutions of SPR741 in CAMHB.

    • The resulting plate will have a gradient of concentrations for both compounds, with wells containing each agent alone and in combination.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include appropriate controls: wells with no drugs (growth control), wells with no bacteria (sterility control), and wells with each drug alone.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Neutropenic Murine Thigh Infection Model

This protocol provides a general workflow for evaluating the in vivo efficacy of SPR741 in combination with a partner antibiotic.

  • Animal Preparation:

    • Use immunocompromised mice (e.g., rendered neutropenic by cyclophosphamide treatment).[5][13][14][15] The specific dosing regimen for cyclophosphamide should be optimized for the mouse strain used.[5][13][14][15]

  • Infection:

    • Prepare a mid-logarithmic phase culture of the bacterial pathogen.

    • Inject a defined inoculum (e.g., 10^6 - 10^7 CFU) into the thigh muscle of each mouse.[13]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer SPR741 and the partner antibiotic via the desired route (e.g., subcutaneous or intravenous injection).

    • Include control groups: untreated, vehicle control, SPR741 alone, and partner antibiotic alone.

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the infected thigh muscle and homogenize it in a sterile buffer.

    • Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh or CFU/gram of tissue).

  • Data Analysis:

    • Compare the bacterial burden in the treated groups to the control groups.

    • A significant reduction in bacterial load in the combination therapy group compared to the single-agent and control groups indicates in vivo efficacy.

Visualizations

SPR741_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Target Site Antibiotic Target Outer Membrane->Target Site Enhanced Entry Inner Membrane Inner Membrane Cytoplasm Cytoplasm SPR741 SPR741 SPR741->Outer Membrane Disruption & Permeabilization Antibiotic Partner Antibiotic Antibiotic->Outer Membrane Blocked Entry

Caption: Mechanism of SPR741 as an antibiotic potentiator.

SPR741_Development_Limitations SPR741 SPR741 Potentiator Strategy Potentiator Strategy SPR741->Potentiator Strategy Potential Toxicity at High Doses Potential Toxicity at High Doses SPR741->Potential Toxicity at High Doses No Intrinsic Activity No Intrinsic Activity Potentiator Strategy->No Intrinsic Activity Partner Drug Dependency Partner Drug Dependency Potentiator Strategy->Partner Drug Dependency Commercial Viability Concerns Commercial Viability Concerns Potentiator Strategy->Commercial Viability Concerns Development Discontinued Development Discontinued No Intrinsic Activity->Development Discontinued Variable Efficacy Variable Efficacy Partner Drug Dependency->Variable Efficacy Variable Efficacy->Development Discontinued Potential Toxicity at High Doses->Development Discontinued Commercial Viability Concerns->Development Discontinued

Caption: Key limitations leading to the discontinuation of SPR741 development.

References

Troubleshooting

SPR741 Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Models

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting potential off-target effects of SPR741 in cellular models. Frequently...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating and troubleshooting potential off-target effects of SPR741 in cellular models.

Frequently Asked Questions (FAQs)

Q1: Is SPR741 expected to be toxic to mammalian cell lines?

A1: SPR741 was specifically designed to have a significantly improved safety profile compared to its parent molecule, polymyxin B, which is known for its dose-limiting nephrotoxicity.[1][2] Studies have shown that SPR741 has substantially lower cytotoxicity towards mammalian cell lines, including proximal tubular kidney cells.[2][3] While high concentrations may eventually lead to some level of cytotoxicity, at the typical concentrations used for its antibiotic potentiation effect, minimal toxicity to mammalian cells is expected. If you observe significant cytotoxicity, it is advisable to consult the troubleshooting guide below.

Q2: What is the mechanistic difference between SPR741 and polymyxin B that leads to lower toxicity?

A2: The reduced toxicity of SPR741 stems from key structural modifications. The N-terminus of the peptide was altered to decrease both its hydrophobicity and positive charge.[4] This modification results in SPR741 primarily interacting with and disrupting the outer membrane of Gram-negative bacteria, facilitating the entry of other antibiotics.[1][4][5] Unlike polymyxin B, SPR741 has minimal interaction with the bacterial cytoplasmic membrane and, by extension, mammalian cell membranes, which are a primary target for polymyxin-induced toxicity.[4][5]

Q3: How can I confirm that the observed cellular effects are due to the partner antibiotic and not an off-target effect of SPR741?

A3: To dissect the effects of SPR741 from your partner antibiotic, it is crucial to include the proper controls in your experimental setup. You should always run parallel experiments with:

  • Vehicle control (the solvent used to dissolve SPR741 and the partner antibiotic).

  • SPR741 alone at the concentration used in the combination treatment.

  • The partner antibiotic alone at the concentration used in the combination treatment.

  • The combination of SPR741 and the partner antibiotic.

By comparing the results from these four groups, you can attribute the observed effects to either agent alone or to the synergistic potentiation effect.

Q4: Are there any known off-target signaling pathways in eukaryotic cells affected by SPR741?

A4: Based on available preclinical and Phase 1 clinical trial data, SPR741 is generally well-tolerated with minimal adverse effects.[6][7] The primary mechanism is targeted at the outer membrane of Gram-negative bacteria, a structure not present in eukaryotic cells.[4][5] While comprehensive screening against all possible eukaryotic signaling pathways may not be publicly available, its design and mechanism of action suggest a low probability of specific off-target pathway modulation at typical working concentrations. Any observed cellular effects are more likely to be related to general cytotoxicity at very high concentrations.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing unexpected cytotoxicity in your cellular model, follow these steps to diagnose the issue.

G start Start: Unexpected Cytotoxicity Observed check_conc 1. Verify SPR741 Concentration - Is it within the recommended range for potentiation? - Check calculations and dilutions. start->check_conc check_purity 2. Assess Purity of SPR741 Stock - Has the stock been stored correctly? - Consider a fresh preparation. check_conc->check_purity control_exp 3. Run Control Experiments - Test SPR741 alone on your cells. - Compare with vehicle control and partner antibiotic alone. check_purity->control_exp is_spr741_toxic Is SPR741 alone toxic? control_exp->is_spr741_toxic high_conc Potential Issue: Concentration is too high. Action: Perform a dose-response curve to find the non-toxic concentration range. is_spr741_toxic->high_conc Yes partner_drug_issue Potential Issue: The partner antibiotic is the source of toxicity (potentiated by SPR741). Action: Lower the concentration of the partner antibiotic. is_spr741_toxic->partner_drug_issue No contam Potential Issue: Stock contamination or degradation. Action: Prepare fresh SPR741 solution from a new vial. cell_sensitivity Potential Issue: Your cell line may have unusual sensitivity. Action: - Lower SPR741 concentration. - Test on a different cell line (e.g., a standard line like HEK293 or HepG2). other_issue Issue Unresolved: Contact technical support for further assistance. partner_drug_issue->other_issue

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Quantitative Data Summary

The following tables summarize the comparative data on the activity and toxicity of SPR741 and Polymyxin B.

Table 1: Comparative Cytotoxicity in a Porcine Renal Proximal Tubular Cell Line (LLC-PK1)

CompoundConcentration for >85% NecrosisReference
Polymyxin B0.016 mM[2]
SPR741 (NAB741)>0.512 mM (32-fold higher than Polymyxin B)[2]

Table 2: In Vivo No-Observed-Adverse-Effect-Level (NOAEL)

CompoundSpeciesNOAELReference
Polymyxin BCynomolgus Monkey<12 mg/kg/day (nephrotoxicity observed at this dose)[8]
SPR741Cynomolgus Monkey>60 mg/kg/day[8]

Key Experimental Protocols

1. Mammalian Cell Cytotoxicity Assay (Resazurin-based)

  • Objective: To determine the concentration at which SPR741 induces cytotoxicity in a mammalian cell line.

  • Materials:

    • Human kidney proximal tubule cell line (e.g., HK-2)

    • Appropriate cell culture medium and supplements

    • 96-well cell culture plates

    • SPR741 stock solution

    • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed HK-2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of SPR741. Include a vehicle-only control. A typical top concentration to test could be 1000 or 3000 µg/mL with semi-log dilutions.

    • Incubate the cells with the compound for 24 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, remove the medium containing the compound.

    • Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the control wells.

    • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the CC50 (50% cytotoxic concentration).

2. Cytoplasmic Membrane Depolarization Assay

  • Objective: To assess whether SPR741 disrupts the cytoplasmic membrane potential of bacterial or eukaryotic cells.

  • Materials:

    • Bacterial or mammalian cell suspension

    • DiSC3(5) fluorescent dye (a membrane potential-sensitive probe)

    • Buffer solution (e.g., HEPES)

    • SPR741 stock solution

    • Polymyxin B (as a positive control)

    • DMSO (as a negative control)

  • Procedure:

    • Prepare a suspension of cells in the appropriate buffer.

    • Add DiSC3(5) to the cell suspension and allow it to incorporate into the cell membranes until the fluorescence signal stabilizes (this indicates maximal quenching).

    • Add SPR741 at the desired concentration. As controls, add Polymyxin B (positive control) or DMSO (negative control) to separate cell suspensions.

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the cytoplasmic membrane, as the dye is released from the membrane into the cytoplasm.

    • Compare the fluorescence change induced by SPR741 to that of the positive and negative controls. At potentiating concentrations, SPR741 is expected to cause minimal fluorescence increase compared to Polymyxin B.[4]

Visualizations

G cluster_pmb Polymyxin B cluster_spr741 SPR741 pmb_om Outer Membrane Disruption pmb_im Cytoplasmic Membrane Depolarization pmb_om->pmb_im leads to pmb_tox Bacterial Death & Mammalian Cell Toxicity pmb_im->pmb_tox causes spr_om Outer Membrane Disruption spr_potent Potentiation of Partner Antibiotic spr_om->spr_potent leads to spr_im Minimal Cytoplasmic Membrane Interaction spr_safe Improved Safety Profile spr_im->spr_safe results in

Caption: Differential mechanisms of Polymyxin B and SPR741.

G cluster_workflow Experimental Workflow for Off-Target Assessment cluster_assays prep 1. Prepare Cell Cultures (e.g., HK-2 kidney cells) treat 2. Treatment Groups - Vehicle Control - SPR741 alone - Partner Antibiotic alone - SPR741 + Partner Antibiotic prep->treat incubate 3. Incubate for 24-48 hours treat->incubate assay 4. Perform Assays incubate->assay analyze 5. Data Analysis - Calculate CC50 - Compare treatment groups assay->analyze cyto_assay Cytotoxicity Assay (e.g., Resazurin) mech_assay Mechanistic Assay (e.g., Apoptosis, Oxidative Stress)

Caption: General workflow for assessing off-target effects.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Nephrotoxicity Profiles of SPR741 and Polymyxin B

For Researchers, Scientists, and Drug Development Professionals The re-emergence of polymyxin antibiotics as a last resort for multidrug-resistant Gram-negative infections has been hampered by their significant nephrotox...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The re-emergence of polymyxin antibiotics as a last resort for multidrug-resistant Gram-negative infections has been hampered by their significant nephrotoxicity. This has spurred the development of novel polymyxin derivatives with improved safety profiles. One such candidate, SPR741, has been engineered to mitigate the renal toxicity associated with its parent compound, polymyxin B. This guide provides an objective comparison of the nephrotoxicity of SPR741 and polymyxin B, supported by experimental data, to inform research and development efforts in infectious diseases.

Executive Summary

SPR741, a novel polymyxin B derivative, demonstrates a significantly improved renal safety profile compared to polymyxin B. This is attributed to key structural modifications that reduce its interaction with and accumulation in renal proximal tubule cells. Preclinical studies consistently show that SPR741 is substantially less nephrotoxic than polymyxin B, both in vivo and in vitro. The primary mechanism of polymyxin B-induced nephrotoxicity involves binding to the megalin receptor on proximal tubule cells, leading to cellular uptake, accumulation, and subsequent apoptosis and mitochondrial dysfunction. SPR741's altered structure, specifically the removal of the fatty acyl tail and a reduction in positive charge, is believed to disrupt this interaction, thereby reducing its nephrotoxic potential.[1][2]

Data Presentation: Quantitative Comparison of Nephrotoxicity

The following tables summarize the key quantitative data from preclinical studies comparing the nephrotoxicity of SPR741 and polymyxin B.

Table 1: In Vivo Comparative Nephrotoxicity

ParameterSPR741Polymyxin BAnimal ModelReference
No-Observed-Adverse-Effect-Level (NOAEL)>60 mg/kg/day12 mg/kg/dayCynomolgus Monkey[3]

Table 2: In Vitro Comparative Cytotoxicity in Renal Cells

Cell LineIC50 (SPR741 analogue - PMBN*)IC50 (Polymyxin B)Fold DifferenceReference
Human Kidney 2 (HK-2)>1000 µM20 µM>50-fold less toxic[4]

*Data for Polymyxin B nonapeptide (PMBN), a close structural analogue of SPR741 that also lacks the fatty acyl tail.

Mechanisms of Nephrotoxicity and the Protective Modifications of SPR741

Polymyxin B's nephrotoxicity is primarily initiated by its accumulation in the proximal tubule cells of the kidneys.[5] This process is mediated by the endocytic receptor megalin.[6][7] Once inside the cells, polymyxin B induces a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death).[3][8][9]

SPR741 was designed to circumvent this toxicity. Its key structural modifications are:

  • Removal of the Fatty Acyl Tail: This lipophilic tail in polymyxin B is crucial for its interaction with the cell membrane. Its absence in SPR741 is a primary reason for its reduced cytotoxicity.[1]

  • Reduced Positive Charge: SPR741 has a lower net positive charge compared to polymyxin B, which is thought to decrease its affinity for the negatively charged components of the renal cell membrane and the megalin receptor.[1][2]

These modifications are believed to significantly reduce the binding and uptake of SPR741 into renal proximal tubule cells, thereby preventing the initiation of the downstream toxic effects seen with polymyxin B.

Signaling Pathway of Polymyxin B-Induced Nephrotoxicity

The following diagram illustrates the key signaling events involved in polymyxin B-induced renal cell injury.

PolymyxinB_Nephrotoxicity cluster_uptake Cellular Uptake cluster_cellular_effects Intracellular Toxic Effects PolymyxinB Polymyxin B Megalin Megalin Receptor PolymyxinB->Megalin Binds to ProximalTubuleCell Proximal Tubule Cell Megalin->ProximalTubuleCell Mediates uptake into Accumulation Intracellular Accumulation ProximalTubuleCell->Accumulation ROS Reactive Oxygen Species (ROS) Generation Accumulation->ROS MitochondrialDysfunction Mitochondrial Dysfunction Accumulation->MitochondrialDysfunction Apoptosis Apoptosis ROS->Apoptosis MitochondrialDysfunction->Apoptosis CellDeath Cell Death & Kidney Injury Apoptosis->CellDeath

Caption: Signaling pathway of polymyxin B-induced nephrotoxicity.

Experimental Protocols

The assessment of polymyxin-induced nephrotoxicity typically involves a combination of in vitro and in vivo models.

In Vitro Cytotoxicity Assays
  • Objective: To determine the direct cytotoxic effect of the compounds on renal cells.

  • Cell Lines: Commonly used renal proximal tubular epithelial cell lines include human-derived HK-2 cells and porcine-derived LLC-PK1 cells.[3][4][10]

  • Methodology:

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are then exposed to a range of concentrations of SPR741 and polymyxin B for a defined period (e.g., 24 or 48 hours).

    • Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[9][10]

    • The concentration that causes 50% inhibition of cell viability (IC50) is then calculated and compared between the compounds.

In Vivo Animal Models of Nephrotoxicity
  • Objective: To evaluate the renal toxicity of the compounds in a whole-organism setting.

  • Animal Models: Rodent (rats, mice) and non-rodent (e.g., cynomolgus monkeys) models are utilized.[3][11][12]

  • Methodology:

    • Animals are administered single or multiple doses of SPR741 or polymyxin B via a clinically relevant route (e.g., intravenous or subcutaneous).

    • Blood and urine samples are collected at various time points to measure markers of kidney function, including serum creatinine (SCr) and blood urea nitrogen (BUN).[13] Newer biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) may also be assessed.[4]

    • At the end of the study, animals are euthanized, and their kidneys are collected for histopathological examination to assess for signs of tubular damage, such as acute tubular necrosis.[13]

    • The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no significant adverse effects are observed, is determined for each compound.

Logical Workflow for Nephrotoxicity Assessment

The following diagram outlines the typical workflow for comparing the nephrotoxicity of a new drug candidate like SPR741 with an established drug like polymyxin B.

Nephrotoxicity_Workflow Start New Drug Candidate (SPR741) vs. Reference Drug (Polymyxin B) InVitro In Vitro Cytotoxicity Assays (e.g., HK-2, LLC-PK1 cells) Start->InVitro InVivo In Vivo Animal Models (Rodent, Non-rodent) Start->InVivo DataAnalysis Comparative Data Analysis (IC50, NOAEL) InVitro->DataAnalysis Biomarkers Measure Kidney Injury Biomarkers (SCr, BUN, KIM-1, NGAL) InVivo->Biomarkers Histopathology Histopathological Examination of Kidney Tissue InVivo->Histopathology Biomarkers->DataAnalysis Histopathology->DataAnalysis Conclusion Conclusion on Comparative Nephrotoxicity DataAnalysis->Conclusion

Caption: Workflow for comparative nephrotoxicity assessment.

Conclusion

References

Comparative

Unlocking the Power of Combination Therapy: Validating the Synergistic Effect of SPR741 with Novel Antibiotics

For Researchers, Scientists, and Drug Development Professionals The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the face of dwindling antibiotic pipelines...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the face of dwindling antibiotic pipelines, innovative strategies are crucial to combat these resilient pathogens. One promising approach is the use of potentiators, agents that can restore or enhance the activity of existing antibiotics. SPR741, a novel polymyxin B derivative, has emerged as a significant contender in this arena. By disrupting the outer membrane of Gram-negative bacteria, SPR741 facilitates the entry of other antibiotics, leading to a powerful synergistic effect. This guide provides a comprehensive comparison of SPR741's synergistic activity with various novel and conventional antibiotics, supported by experimental data and detailed methodologies.

Mechanism of Action: A "One-Two Punch" Against Gram-Negative Bacteria

SPR741 is a synthetic analog of polymyxin B, engineered to minimize the nephrotoxicity associated with its parent compound while retaining its ability to interact with the bacterial outer membrane.[1][2] It acts primarily by binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS layer, leading to increased membrane permeability.[1][3] This disruption of the outer membrane barrier allows antibiotics that are normally excluded to penetrate the cell and reach their intracellular targets, resulting in a synergistic bactericidal effect.[1][4]

dot

cluster_0 Gram-Negative Bacterium cluster_1 Synergistic Action OM Outer Membrane (Impermeable to certain antibiotics) IM Inner Membrane Target Intracellular Target (e.g., Ribosome, DNA) SPR741 SPR741 SPR741->OM Disrupts LPS, increases permeability Antibiotic Partner Antibiotic Antibiotic->OM Blocked OM_p Permeabilized Outer Membrane IM_p Inner Membrane Target_p Intracellular Target OM_p->Target_p Reaches Target Antibiotic_p Partner Antibiotic Antibiotic_p->OM_p Penetrates

Caption: Mechanism of SPR741-mediated antibiotic synergy.

In Vitro Synergistic Activity of SPR741

The synergistic effect of SPR741 with various antibiotics has been extensively evaluated in vitro against a range of clinically significant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[5] The most common methods to assess this synergy are checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI) and time-kill assays to evaluate the rate of bacterial killing.

Experimental Protocols

1. Checkerboard Assay:

  • Objective: To determine the minimal inhibitory concentration (MIC) of antibiotics alone and in combination with SPR741 and to calculate the FICI.

  • Methodology:

    • A two-dimensional checkerboard titration is prepared in a 96-well microtiter plate.

    • Serial dilutions of the partner antibiotic are made along the x-axis, and serial dilutions of SPR741 are made along the y-axis.

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the drug(s) that inhibits visible bacterial growth.

    • The FICI is calculated as follows: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of SPR741 in combination / MIC of SPR741 alone). Synergy is typically defined as an FICI of ≤ 0.5.[6]

2. Time-Kill Assay:

  • Objective: To assess the bactericidal or bacteriostatic activity of antibiotic combinations over time.

  • Methodology:

    • Bacterial cultures are grown to the logarithmic phase and then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Antibiotics, alone or in combination with SPR741, are added at specified concentrations (e.g., 1x or 2x the MIC).

    • Cultures are incubated at 37°C with shaking.

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on agar plates.

    • Colony forming units (CFU) are counted after overnight incubation.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[6]

dot

cluster_0 In Vitro Synergy Testing Workflow start Bacterial Isolate checkerboard Checkerboard Assay (Determine MIC & FICI) start->checkerboard time_kill Time-Kill Assay (Assess bactericidal activity) start->time_kill data_analysis Data Analysis (Synergy Determination) checkerboard->data_analysis time_kill->data_analysis end Synergistic Combination Identified data_analysis->end

Caption: In Vitro Synergy Experimental Workflow.

Quantitative Data Summary

The following tables summarize the in vitro synergistic activity of SPR741 with selected novel and conventional antibiotics against various Gram-negative pathogens.

Table 1: Synergistic Activity of SPR741 with Macrolides against K. pneumoniae [7]

AntibioticStrainMIC Alone (µg/mL)MIC in Combination with SPR741 (µg/mL)Fold Reduction in MICFICI
ErythromycinXDR K. pneumoniae>2568>32≤0.5
ClarithromycinXDR K. pneumoniae>25616>16≤0.5
AzithromycinMDR Enterobacteriaceae>640.5-16≥4N/A

Table 2: Synergistic Activity of SPR741 with Rifampin against A. baumannii [6][8]

StrainRifampin MIC Alone (µg/mL)SPR741 Concentration (µg/mL)Rifampin MIC in Combination (µg/mL)Fold Reduction in MICFICI
AB5075 (XDR)4.02.00.580.14
Diversity Set (28 strains)Varied4.0≤1.0 for 96% of strains≥4N/A

Table 3: Synergistic Activity of SPR741 with Minocycline against A. baumannii [2]

StrainMinocycline MIC Alone (µg/mL)SPR741 Concentration (µg/mL)Minocycline MIC in Combination (µg/mL)Fold Reduction in MIC
AB50750.58.00.12540

In Vivo Efficacy of SPR741 Combinations

The promising in vitro results have been translated into in vivo animal models, demonstrating the therapeutic potential of SPR741 combination therapy.

Experimental Protocols

1. Murine Thigh Infection Model:

  • Objective: To evaluate the efficacy of SPR741 combinations in reducing bacterial burden in a localized infection.

  • Methodology:

    • Mice are rendered neutropenic by cyclophosphamide injections.

    • A defined inoculum of the test organism is injected into the thigh muscle.

    • Treatment with SPR741, the partner antibiotic, or the combination is initiated at a specified time post-infection (e.g., 2 hours).

    • Human-simulated regimens of the drugs are often administered to mimic clinical exposure.

    • After 24 hours of therapy, mice are euthanized, and the thigh muscles are homogenized and quantitatively cultured to determine the bacterial burden (CFU/g).

    • Efficacy is measured by the change in log10 CFU/thigh compared to the 0-hour control.[9][10]

2. Murine Pneumonia Model:

  • Objective: To assess the efficacy of SPR741 combinations in a systemic infection model and evaluate survival.

  • Methodology:

    • Mice are infected intranasally or via intratracheal instillation with the bacterial pathogen.

    • Treatment is initiated at a set time post-infection.

    • In addition to bacterial burden in the lungs, animal survival is monitored over a period of several days.[6]

dot

cluster_0 In Vivo Efficacy Testing Workflow start Animal Model (e.g., Murine Thigh/Pneumonia) infection Bacterial Infection start->infection treatment Treatment Groups: - Vehicle Control - SPR741 Alone - Antibiotic Alone - Combination Therapy infection->treatment outcome Outcome Assessment: - Bacterial Burden (CFU) - Survival Rate treatment->outcome analysis Statistical Analysis outcome->analysis result In Vivo Efficacy Determined analysis->result

Caption: In Vivo Efficacy Experimental Workflow.

Quantitative Data Summary

Table 4: In Vivo Efficacy of SPR741 with Rifampin in a Murine Pneumonia Model against A. baumannii [6]

Treatment GroupDoseSurvival RateLog10 Reduction in Lung CFU/g (vs. control)
Saline (Control)N/A0%N/A
Rifampin Alone5.0 mg/kg10%~2.0
SPR741 Alone60 mg/kg BID20%~4.0
SPR741 + Rifampin60 mg/kg + 5.0 mg/kg BID90%~6.0

Table 5: In Vivo Efficacy of SPR741 with Azithromycin in a Murine Thigh Model against MDR Enterobacteriaceae [10]

Isolate CharacteristicTreatment GroupMean Change in log10 CFU/thigh at 24h
AZM MIC ≤16 mg/LAzithromycin Alone+2.60
AZM MIC ≤16 mg/LAZM + SPR741-0.53

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the synergistic effect of SPR741 with a variety of novel and conventional antibiotics against multidrug-resistant Gram-negative bacteria. By permeabilizing the outer membrane, SPR741 effectively broadens the spectrum of activity of its partner antibiotics, transforming them into potent agents against otherwise resistant pathogens. The detailed experimental protocols and comparative data presented in this guide underscore the potential of SPR741 combination therapy as a promising strategy to address the urgent threat of antimicrobial resistance. Further clinical development of SPR741 is warranted to translate these encouraging preclinical findings into effective treatments for patients with serious Gram-negative infections.[11]

References

Validation

Head-to-Head Comparison of SPR741 Antibiotic Combinations: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of SPR741 in combination with various antibiotics, supported by experimental data. SPR741, a...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of SPR741 in combination with various antibiotics, supported by experimental data. SPR741, a novel polymyxin B derivative, acts as an antibiotic adjuvant, permeabilizing the outer membrane of Gram-negative bacteria and potentiating the activity of co-administered antibiotics.

This document summarizes key quantitative data from in vitro and in vivo studies, details the experimental methodologies, and visualizes the underlying mechanisms and workflows to offer a comprehensive overview of SPR741's potential in combating multidrug-resistant infections.

Mechanism of Action of SPR741

SPR741 is a cationic peptide designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to polymyxin B.[1][2] Its primary mechanism involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[3][4] This disruption is initiated by the binding of SPR741 to the lipid A component of lipopolysaccharide (LPS) in the outer membrane. This interaction leads to a disorganization of the LPS layer, creating transient pores and allowing the entry of co-administered antibiotics into the periplasmic space. This perturbation of the outer membrane triggers the Rcs (Regulator of Capsule Synthesis) signaling pathway, a complex two-component system that responds to envelope stress.[3][5]

SPR741_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Negative Bacterial Cell Envelope cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm SPR741 SPR741 LPS LPS SPR741->LPS Binds to Antibiotic Partner Antibiotic Target Antibiotic Target (e.g., Ribosome, DNA) Antibiotic->Target Inhibits OM_Disruption Outer Membrane Disruption LPS->OM_Disruption Leads to OM_Disruption->Antibiotic Allows entry of RcsF RcsF OM_Disruption->RcsF Stress Signal IgaA IgaA RcsF->IgaA Interacts with RcsC_periplasmic RcsC (periplasmic domain) RcsC_IM RcsC RcsD RcsD RcsC_IM->RcsD Phosphorylates RcsB RcsB RcsD->RcsB Phosphorylates IgaA->RcsC_IM Inhibits RcsB_P RcsB-P RcsB->RcsB_P Phosphorylation RcsA RcsA Gene_Expression Altered Gene Expression RcsA->Gene_Expression Regulates RcsB_P->RcsA Forms heterodimer with RcsB_P->Gene_Expression Regulates Checkerboard_Assay_Workflow start Start prep_antibiotics Prepare serial dilutions of Antibiotic A and Antibiotic B (with SPR741) start->prep_antibiotics setup_plate Dispense antibiotic dilutions into a 96-well microtiter plate in a checkerboard format prep_antibiotics->setup_plate inoculate Inoculate wells with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL) setup_plate->inoculate incubate Incubate plate at 37°C for 16-24 hours inoculate->incubate read_mic Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity incubate->read_mic calc_fic Calculate the Fractional Inhibitory Concentration (FIC) Index: FICI = FIC_A + FIC_B read_mic->calc_fic interpret Interpret results: Synergy: FICI ≤ 0.5 Additive: 0.5 < FICI ≤ 1 Indifference: 1 < FICI ≤ 4 Antagonism: FICI > 4 calc_fic->interpret end End interpret->end Time_Kill_Assay_Workflow start Start prep_cultures Prepare a standardized inoculum of the test organism (e.g., 5x10^5 CFU/mL) in logarithmic growth phase start->prep_cultures add_antibiotics Add antibiotics (alone and in combination) to culture tubes containing the inoculum prep_cultures->add_antibiotics incubate_sample Incubate cultures at 37°C with shaking add_antibiotics->incubate_sample take_samples Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 24 hours) incubate_sample->take_samples plate_samples Perform serial dilutions and plate onto -agar plates to determine CFU/mL take_samples->plate_samples plot_data Plot log10 CFU/mL versus time plate_samples->plot_data interpret_results Interpret results: Synergy: ≥ 2-log10 decrease in CFU/mL with combination vs. most active single agent Bactericidal: ≥ 3-log10 decrease in CFU/mL vs. initial inoculum plot_data->interpret_results end End interpret_results->end Murine_Thigh_Infection_Model_Workflow start Start induce_neutropenia Induce neutropenia in mice using cyclophosphamide injections start->induce_neutropenia infect_mice Infect the thigh muscle of mice with a standardized bacterial inoculum induce_neutropenia->infect_mice administer_treatment Administer treatment (vehicle, single agents, or combination therapy) at specified time points post-infection infect_mice->administer_treatment monitor_mice Monitor mice for a predetermined period (e.g., 24 hours) administer_treatment->monitor_mice euthanize_harvest Euthanize mice and aseptically harvest the thigh tissue monitor_mice->euthanize_harvest homogenize_plate Homogenize the tissue, perform serial dilutions, and plate to determine the bacterial load (CFU/thigh) euthanize_harvest->homogenize_plate analyze_data Analyze the change in log10 CFU/thigh over the treatment period homogenize_plate->analyze_data end End analyze_data->end

References

Comparative

The Potentiator's Promise: A Comparative Guide to SPR741 Combinations Against Pan-Drug Resistant Bacteria

For researchers, scientists, and drug development professionals navigating the challenge of pan-drug resistant (PDR) bacterial infections, the landscape of effective treatments is narrow and fraught with difficulty. This...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the challenge of pan-drug resistant (PDR) bacterial infections, the landscape of effective treatments is narrow and fraught with difficulty. This guide provides an objective comparison of the efficacy of SPR741, a novel potentiator molecule, in combination with existing antibiotics against these formidable pathogens. By disrupting the outer membrane of Gram-negative bacteria, SPR741 enables antibiotics that are normally ineffective to reach their intracellular targets, offering a renewed line of attack.

This document summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and contrasts the performance of SPR741 combinations with other therapeutic alternatives.

Mechanism of Action: Disrupting the Fortress

SPR741, a synthetic polymyxin B analogue, acts by binding to the lipopolysaccharide (LPS) of the Gram-negative outer membrane. This interaction disrupts the membrane's integrity, creating transient pores that increase its permeability.[1][2][3] Unlike its parent compound, polymyxin B, SPR741 has minimal intrinsic antibacterial activity and has been designed to reduce the potential for nephrotoxicity.[1][3] Its primary role is to act as an adjuvant, or "potentiator," allowing co-administered antibiotics to bypass the formidable outer membrane barrier and access their targets within the bacterial cell.[1][4][5]

Mechanism of Action of SPR741 cluster_0 Gram-Negative Bacterium Outer_Membrane Outer Membrane (with LPS) Periplasm Periplasmic Space Outer_Membrane->Periplasm Increased Permeability Inner_Membrane Inner Membrane Cytoplasm Cytoplasm (contains antibiotic targets) Periplasm:s->Cytoplasm:n Reaches Target Target Antibiotic Target SPR741 SPR741 SPR741->Outer_Membrane Binds to LPS & Disrupts Membrane Antibiotic Antibiotic Antibiotic->Outer_Membrane Blocked by intact membrane Antibiotic:s->Periplasm:n Enters through disrupted membrane

Caption: Mechanism of SPR741 potentiation.

In Vitro Efficacy: A Quantitative Comparison

The potentiation effect of SPR741 has been demonstrated across a range of antibiotic classes against various multidrug-resistant and pan-drug-resistant Gram-negative pathogens. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) observed in key studies.

Table 1: Efficacy of SPR741 in Combination with Various Antibiotics against Escherichia coli

AntibioticStrain(s)SPR741 Concentration (µg/mL)MIC Alone (µg/mL)MIC with SPR741 (µg/mL)Fold ReductionReference
RifampinATCC 259228>1280.015>8000[6]
ClarithromycinATCC 259228>2560.06>4000[6]
AzithromycinMDR Isolates8>162-4≥8-16[7]
MinocyclineChallenge Set8Varies0.5-24-32[7]
MecillinamMBL-producers8128/>2561/432->64[8]

Table 2: Efficacy of SPR741 in Combination with Various Antibiotics against Klebsiella pneumoniae

AntibioticStrain(s)SPR741 Concentration (µg/mL)MIC Alone (µg/mL)MIC with SPR741 (µg/mL)Fold ReductionReference
RifampinATCC 438168640.5128[6]
ClarithromycinATCC 438168>2562>128[6]
Erythromycin + ClarithromycinPDR Isolate7 (SPR741), 5 (CLA), 7 (E)>128 (each)Not reported as MICSynergistic killing[9]
TemocillinKPC-producers88/160.5/28-16[8]

Table 3: Efficacy of SPR741 in Combination with Various Antibiotics against Acinetobacter baumannii

AntibioticStrain(s)SPR741 Concentration (µg/mL)MIC Alone (µg/mL)MIC with SPR741 (µg/mL)Fold ReductionReference
RifampinNCTC 121568160.2564[6]
RifampinXDR AB5075240.58[10]
MinocyclineAB5075850.12540[11]
Clarithromycin + ErythromycinXDR Isolates8-10>128 (each)Not reported as MICSynergistic killing[12]

In Vivo Studies: Translating In Vitro Success

Preclinical animal models have demonstrated the in vivo efficacy of SPR741 combinations in reducing bacterial burden and improving survival.

Table 4: Summary of In Vivo Efficacy of SPR741 Combinations

PathogenInfection ModelSPR741 CombinationKey FindingsReference
A. baumannii (XDR)Murine PulmonaryRifampin90% survival with combination vs. 0% with rifampin alone; ~2-log10 reduction in lung CFU vs. rifampin alone.[10][10]
Enterobacteriaceae (MDR)Neutropenic Murine ThighAzithromycinStasis to 1-log kill in 81.8% of isolates with AZM MICs ≤16 µg/mL.[3][3]
K. pneumoniae (PDR)Neutropenic Murine ThighErythromycin + ClarithromycinSignificant reduction in bacterial load (4.52 Log10 CFU/thigh) compared to vehicle group.[9][9]
Various Gram-NegativesNeutropenic Murine ThighRifampinSignificant reductions in bacterial burden below stasis against E. coli, K. pneumoniae, E. cloacae, and A. baumannii.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Susceptibility Testing
  • Method: Broth microdilution was the standard method used to determine the Minimum Inhibitory Concentration (MIC) of antibiotics alone and in combination with SPR741.[3][8]

  • Procedure:

    • Bacterial isolates were grown overnight and then diluted to a standardized inoculum (~5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Two-fold serial dilutions of the partner antibiotic were prepared in microtiter plates.

    • A fixed concentration of SPR741 (typically 4 or 8 µg/mL) was added to the wells for combination testing.

    • The standardized bacterial inoculum was added to each well.

    • Plates were incubated at 35-37°C for 16-20 hours.

    • The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

  • Synergy Determination: For some studies, a checkerboard assay was used to determine the fractional inhibitory concentration (FIC) index, with an FIC of ≤0.5 indicating synergy.[10]

Broth Microdilution Workflow Start Bacterial Isolate Prep Overnight Culture & Dilution to Standard Inoculum Start->Prep Inoculate Inoculate Wells with Bacterial Suspension Prep->Inoculate Plate Prepare Microtiter Plate with Serial Antibiotic Dilutions Add_SPR741 Add Fixed Concentration of SPR741 Plate->Add_SPR741 Add_SPR741->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read End Determine MIC Read->End

References

Validation

SPR741: A Comparative Analysis of In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals SPR741, a novel polymyxin B derivative, is emerging as a potent antibiotic potentiator, designed to enhance the efficacy of existing antibiotics against mul...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SPR741, a novel polymyxin B derivative, is emerging as a potent antibiotic potentiator, designed to enhance the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive comparison of its in vitro and in vivo performance, supported by experimental data, to inform research and development efforts in the fight against antimicrobial resistance. Unlike traditional antibiotics, SPR741 exhibits minimal direct antibacterial activity on its own. Instead, it acts as an adjuvant, disrupting the outer membrane of Gram-negative bacteria, thereby allowing co-administered antibiotics to penetrate the cell and reach their targets more effectively.[1][2][3][4] This mechanism of action has been shown to restore or enhance the activity of a broad range of antibiotic classes against challenging pathogens.

In Vitro Efficacy: Restoring Antibiotic Susceptibility

The in vitro efficacy of SPR741 is primarily evaluated by its ability to reduce the Minimum Inhibitory Concentration (MIC) of partner antibiotics against various Gram-negative pathogens. This potentiation effect has been demonstrated across multiple studies and against a spectrum of clinically relevant bacteria.

Quantitative Data Summary

The following tables summarize the potentiation effect of SPR741 in combination with various antibiotics against different bacterial strains.

Table 1: Potentiation of Rifampin against Acinetobacter baumannii

StrainRifampin MIC (μg/mL)Rifampin MIC with SPR741 (μg/mL)Fold Reduction in MICReference
AB50754.00.5 (in the presence of 2.0 μg/mL SPR741)8[5]
Diversity Set (28 strains)>128 (for AB3027)Growth inhibited in 96% of strains with 1.0 μg/mL rifampin + 4.0 μg/mL SPR741>4 (for most strains)[5][6]

Table 2: Potentiation of Macrolides against Klebsiella pneumoniae

CombinationEffectStrainReference
SPR741 + Erythromycin (E) + Clarithromycin (CLA)Synergistic killing activityXDR and PDR K. pneumoniae[7]
7 µg/mL SPR741 + 5 µg/mL CLA + 7 µg/mL E2.88 Log10 CFU/mL reduction at 6hATCC 700603[7]
8 µg/mL SPR741 + 16 µg/mL CLA + 16 µg/mL EEffective biofilm eradicationK. pneumoniae[7]

Table 3: Potentiation of Azithromycin against Multidrug-Resistant Enterobacteriaceae

Isolate CharacteristicAverage Change in Bacterial Burden (log10 CFU/thigh) with AZM-SPR741Stasis to 1-log Kill ObservedReference
AZM MICs of ≤16 mg/liter-0.53 ± 0.829/11 isolates (81.8%)[8]
AZM MICs of ≥32 mg/liter+1.80 ± 1.411/19 isolates (5.3%)[8]
Experimental Protocols

Checkerboard Assay: This method is used to assess the synergistic effect of two antimicrobial agents.[5] A two-dimensional array of serial dilutions of SPR741 and a partner antibiotic is prepared in a microtiter plate. Each well is inoculated with a standardized bacterial suspension. The plate is incubated, and the MIC of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify synergy.[5]

Time-Kill Kinetics Assay: This assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.[7] Bacteria are exposed to the antimicrobial agents at specific concentrations. At various time points, samples are collected, serially diluted, and plated to determine the number of viable bacteria (colony-forming units, CFU/mL). A significant reduction in CFU/mL compared to the control indicates bactericidal activity.[7]

In Vivo Efficacy: Translating In Vitro Synergy to Animal Models

The promising in vitro potentiation of SPR741 has been validated in several in vivo infection models, demonstrating its potential for clinical application.

Quantitative Data Summary

Table 4: In Vivo Efficacy of SPR741 in Combination with Rifampicin in Murine Thigh Infection Models

PathogenSPR741 Dose (mg/kg/dose)Rifampicin Dose (mg/kg/dose)Reduction in Bacterial Burden (Log10 cfu/g below stasis)Reference
E. coli ATCC 25922≤20Varied2.2[9]
K. pneumoniae IR60 [blaNDM-1]≤20Varied3.7[9]
E. cloacae Kp114 [blaKPC]≤20Varied4.7[9]
K. pneumoniae ATCC BAA 2146 [blaNDM-1]≤20Varied1.6[9]
A. baumannii ATCC BAA 747≤20Varied2.9[9]

Table 5: In Vivo Efficacy of SPR741 in Combination with Rifampin in a Murine Pulmonary Infection Model with A. baumannii AB5075

Treatment GroupSurvival RateReduction in Bacterial Burden (log10 CFU/g) vs. Vehicle ControlReduction in Bacterial Burden (log10 CFU/g) vs. Rifampin AloneReference
SPR741 (60 mg/kg BID) + Rifampin (5.0 mg/kg BID)90%6.02.0[5][6]
Rifampin (5.0 mg/kg BID) alone50%--[5][6]
SPR741 (60 mg/kg BID) alone0%--[5][6]
Vehicle Control0%--[5][6]
Experimental Protocols

Neutropenic Murine Thigh Infection Model: This model is commonly used to evaluate the efficacy of antimicrobial agents.[9] Mice are rendered neutropenic by treatment with cyclophosphamide.[9] A localized infection is established by injecting a bacterial suspension into the thigh muscle. Treatment with the antimicrobial agents is initiated at a specified time post-infection. At the end of the study, the thigh muscle is homogenized, and the bacterial load (CFU/g) is determined.[9]

Murine Pulmonary Infection Model: This model mimics respiratory tract infections.[5][6] Mice are infected via intranasal or intratracheal inoculation of a bacterial suspension. Treatment is administered at defined intervals. Efficacy is assessed by monitoring survival rates and determining the bacterial burden in the lungs at specific time points.[5][6]

Visualizing the Mechanism and Workflow

To further elucidate the function and application of SPR741, the following diagrams illustrate its mechanism of action and a typical experimental workflow.

Mechanism of Action of SPR741 cluster_0 Gram-Negative Bacterium cluster_1 Enhanced Permeability Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Increased Influx Increased Influx of Antibiotic Outer Membrane->Increased Influx Inner Membrane Inner Membrane Cytoplasm Cytoplasm SPR741 SPR741 SPR741->Outer Membrane Disrupts LPS Antibiotic Partner Antibiotic Antibiotic->Outer Membrane Blocked Target Bacterial Target (e.g., Ribosome, DNA) Increased Influx->Target Antibiotic reaches target

Caption: SPR741 disrupts the outer membrane of Gram-negative bacteria, facilitating the entry of partner antibiotics.

Experimental Workflow: In Vivo Efficacy Testing cluster_0 Endpoints A 1. Animal Model Selection (e.g., Neutropenic Murine Thigh Model) B 2. Induction of Neutropenia (e.g., Cyclophosphamide) A->B C 3. Bacterial Inoculation (e.g., Intramuscular Injection) B->C D 4. Treatment Administration (SPR741 + Partner Antibiotic) C->D E 5. Endpoint Evaluation D->E F Bacterial Burden Analysis (CFU/g of tissue) E->F Quantitative G Survival Analysis E->G Qualitative

Caption: A generalized workflow for assessing the in vivo efficacy of SPR741 in combination with a partner antibiotic.

References

Comparative

Unveiling the Action of SPR741: A Genetic Approach to Validating its Outer Membrane Disruption Mechanism

A deep dive into the mechanism of SPR741, a novel potentiator of antibiotics, reveals a targeted disruption of the outer membrane of Gram-negative bacteria. Genetic knockout studies, particularly utilizing the Keio colle...

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanism of SPR741, a novel potentiator of antibiotics, reveals a targeted disruption of the outer membrane of Gram-negative bacteria. Genetic knockout studies, particularly utilizing the Keio collection of Escherichia coli mutants, have been instrumental in validating this mechanism, pinpointing the lipopolysaccharide (LPS) core as the primary site of interaction. This guide compares SPR741 with its parent compound, polymyxin B (PMB), and its nonapeptide derivative (PMBN), highlighting the unique and safer profile of SPR741 through supporting experimental data.

SPR741 is a novel polymyxin B analogue designed to potentiate the activity of a broad range of antibiotics against Gram-negative bacteria[1]. Unlike its predecessor, polymyxin B, SPR741 exhibits minimal intrinsic antibacterial activity and, crucially, a reduced toxicity profile[2][3]. Its primary mechanism of action is the permeabilization of the bacterial outer membrane, thereby allowing co-administered antibiotics to bypass this formidable barrier and reach their intracellular targets[4][5][6]. This targeted disruption has been rigorously validated through genetic studies, which form the cornerstone of our understanding of SPR741's efficacy.

Genetic Knockouts Pinpoint the Lipopolysaccharide Core as the Key Target

The most compelling evidence for SPR741's mechanism comes from chemical-genetic interaction studies using the Keio collection, a library of single-gene knockout mutants of E. coli. When the Keio collection was screened in the presence of a sublethal concentration of SPR741, mutants with deletions in genes involved in the biosynthesis of the LPS core were found to be exceptionally sensitized to the compound[1]. This hypersensitivity demonstrates that an intact LPS core is crucial for bacterial resistance to SPR741's disruptive effects. Truncating the LPS core, therefore, exposes the outer membrane to enhanced permeabilization by SPR741[7].

In contrast, similar screens with polymyxin B and polymyxin B nonapeptide did not show this unique sensitization in LPS biosynthesis knockouts, indicating a different and broader mechanism of action for these related compounds. This genetic evidence strongly supports the hypothesis that SPR741's activity is predominantly focused on the outer membrane via a specific interaction with the LPS core.

Comparative Analysis: SPR741 vs. Polymyxin B and PMBN

The key differentiator for SPR741 lies in its targeted action on the outer membrane, a feature that distinguishes it from other polymyxins.

FeatureSPR741Polymyxin B (PMB)Polymyxin B Nonapeptide (PMBN)
Primary Target Outer Membrane (LPS Core)[1]Outer and Inner (Cytoplasmic) MembranesOuter and Inner (Cytoplasmic) Membranes
Intrinsic Antibacterial Activity Minimal[2]HighLow
Cytoplasmic Membrane Depolarization MinimalSignificantSignificant
Nephrotoxicity Reduced[2][3]HighReduced compared to PMB
Sensitization of LPS Knockouts HighLowLow

Table 1: Comparison of SPR741, Polymyxin B, and PMBN. This table summarizes the key mechanistic and functional differences between SPR741 and its related polymyxin compounds, highlighting the unique outer membrane-specific action of SPR741.

Experimental Validation of SPR741's Mechanism

A series of key experiments have been employed to dissect and validate the mechanism of action of SPR741.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay utilizes the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Disruption of the outer membrane allows NPN to enter and intercalate into the phospholipid bilayer, resulting in a measurable increase in fluorescence. Studies have shown that SPR741 induces a dose-dependent increase in NPN uptake, confirming its ability to permeabilize the outer membrane[8][9].

Cytoplasmic Membrane Depolarization Assay (DiSC3(5) Assay)

To assess the impact on the inner membrane, the voltage-sensitive dye DiSC3(5) is used. This dye accumulates in polarized cytoplasmic membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence. Experiments consistently demonstrate that SPR741 causes minimal cytoplasmic membrane depolarization, even at high concentrations, in stark contrast to the significant depolarization induced by PMB and PMBN. This provides strong evidence for SPR741's selective action on the outer membrane.

Experimental Protocols

Screening of the E. coli Keio Knockout Collection
  • Preparation of the Keio Collection: The E. coli Keio knockout collection, consisting of single-gene deletion mutants, is arrayed in 96- or 384-well plates.

  • Drug Exposure: The library is replicated onto solid agar plates containing a sub-inhibitory concentration of SPR741 (e.g., 8 µg/mL). Control plates without the drug are also prepared.

  • Incubation: Plates are incubated at 37°C for 24-48 hours.

  • Data Analysis: Colony size is measured using automated imaging and analysis software. Strains exhibiting a significant reduction in colony size in the presence of SPR741 compared to the control are identified as "sensitized" or "hypersusceptible" mutants.

  • Hit Validation: Putative hits are confirmed by re-testing in liquid broth culture to determine the minimum inhibitory concentration (MIC) of SPR741 for the knockout strain compared to the wild-type parent strain.

Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: A fresh overnight culture of the bacterial strain to be tested is diluted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilutions: The antimicrobial agent (SPR741, PMB, or a combination with another antibiotic) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizing the Mechanism and Workflow

SPR741_Mechanism SPR741 Mechanism of Action cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium SPR741 SPR741 LPS Lipopolysaccharide (LPS) Core SPR741->LPS Interacts with Periplasm Periplasm SPR741->Periplasm Permeabilizes Outer Membrane Antibiotic Co-administered Antibiotic Antibiotic->Periplasm Enters through permeabilized membrane Outer_Membrane Outer Membrane Inner_Membrane Inner (Cytoplasmic) Membrane Cytoplasm Cytoplasm Periplasm->Cytoplasm Crosses inner membrane Target Intracellular Target Cytoplasm->Target Inhibits target Keio_Screening_Workflow Keio Collection Screening Workflow Start Start: E. coli Keio Knockout Library Replicate Replicate onto solid agar plates Start->Replicate Control_Plate Control Plate (No Drug) Replicate->Control_Plate SPR741_Plate SPR741 Plate (Sub-inhibitory concentration) Replicate->SPR741_Plate Incubate Incubate at 37°C Control_Plate->Incubate SPR741_Plate->Incubate Analyze Analyze Colony Size Incubate->Analyze Identify Identify Sensitized Mutants (Reduced Growth on SPR741 plate) Analyze->Identify Validate Validate Hits (MIC determination in liquid culture) Identify->Validate

References

Validation

Benchmarking SPR741's Potentiation Effect Across Different Bacterial Species

A Comparative Guide for Researchers and Drug Development Professionals This guide provides a comprehensive analysis of the potentiation effect of SPR741, a novel antibiotic adjuvant, across various Gram-negative bacteria...

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the potentiation effect of SPR741, a novel antibiotic adjuvant, across various Gram-negative bacterial species. SPR741 is a derivative of polymyxin B engineered to have minimal intrinsic antibacterial activity and reduced nephrotoxicity.[1][2] Its primary mechanism of action involves disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[3][4] This guide presents a compilation of experimental data, detailed methodologies for key assays, and visual representations of its mechanism and experimental workflows to support research and development efforts in combating antimicrobial resistance.

Mechanism of Action: A Two-Step Assault

SPR741 acts as a sensitizing agent, enabling partner antibiotics to reach their intracellular targets in Gram-negative bacteria. This process can be visualized as a two-step mechanism:

  • Outer Membrane Disruption: SPR741, a cationic peptide, interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations that stabilize the LPS layer, leading to membrane disorganization and increased permeability.

  • Enhanced Antibiotic Influx: The compromised outer membrane allows co-administered antibiotics, which may have been previously excluded, to penetrate the cell and reach their respective targets, such as ribosomes or DNA gyrase, ultimately leading to bacterial cell death.

SPR741 Mechanism of Action Figure 1: Mechanism of SPR741 Potentiation cluster_0 Gram-Negative Bacterium cluster_1 Outer_Membrane Outer Membrane Lipopolysaccharide (LPS) Periplasmic_Space Periplasmic Space Increased_Permeability Increased Permeability Outer_Membrane->Increased_Permeability 2. Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Target Antibiotic Target (e.g., Ribosome) SPR741 SPR741 SPR741->Outer_Membrane 1. Disrupts LPS Antibiotic Partner Antibiotic Antibiotic->Outer_Membrane Cannot Penetrate Antibiotic_Influx Antibiotic Influx Antibiotic->Antibiotic_Influx Increased_Permeability->Antibiotic_Influx Target_Binding Binding to Target Antibiotic_Influx->Target_Binding Bacterial_Death Bacterial Cell Death Target_Binding->Bacterial_Death

Caption: Mechanism of SPR741 potentiation.

Potentiation Effect of SPR741: Quantitative Data

The potentiation effect of SPR741 has been demonstrated against a range of clinically relevant Gram-negative pathogens. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) of various antibiotics when used in combination with SPR741.

Table 1: Potentiation of Rifampin against Acinetobacter baumannii
StrainRifampin MIC (µg/mL)Rifampin + SPR741 (2.0 µg/mL) MIC (µg/mL)Fold Reduction in MIC
AB50754.00.58

Data sourced from Zurawski et al., 2017.[5]

Table 2: Potentiation of Minocycline against Acinetobacter baumannii
StrainMinocycline MIC (µg/mL)Minocycline + SPR741 (8.0 µg/mL) MIC (µg/mL)Fold Increase in Activity
AB5075>0.50.12540

Data sourced from a 2022 study on minocycline and SPR741 synergy.[1]

Table 3: Potentiation of Various Antibiotics against Multidrug-Resistant Escherichia coli Subsets
AntibioticAntibiotic MIC₉₀ (µg/mL)Antibiotic + SPR741 MIC₉₀ (µg/mL)Fold Reduction in MIC₉₀
Azithromycin>162 - 4≥8 - 16
Fusidic Acid>644 - 8≥16 - 32
Minocycline-0.5 - 24 - 32 (increase in potency)

MIC₉₀ values represent the concentration required to inhibit 90% of the tested isolates. Data for minocycline reflects an increase in potency. Data sourced from a study on SPR741 combinations against Enterobacteriaceae.[3]

Table 4: Potentiation of β-Lactams against ESBL-producing E. coli and K. pneumoniae
Antibiotic CombinationSusceptibility Rate (Alone)Susceptibility Rate (+ SPR741 8 mg/L)
Mecillinam-SPR74147.5% - 88.7%85.6% - 100.0%
Temocillin-SPR74147.5% - 88.7%85.6% - 100.0%
Piperacillin-tazobactam-SPR74147.5% - 88.7%85.6% - 100.0%

Data sourced from a study evaluating SPR741 with β-lactam agents.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess the potentiation effect of SPR741.

Minimal Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic alone and in combination with SPR741 is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Inoculum Preparation: A suspension of the bacterial strain is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The antibiotic is serially diluted in a 96-well microtiter plate. For combination testing, a fixed, sub-inhibitory concentration of SPR741 (e.g., 8 µg/mL) is added to each well containing the serially diluted antibiotic.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is employed to assess the synergistic, additive, indifferent, or antagonistic effects of combining SPR741 with a partner antibiotic.

Checkerboard Assay Workflow Figure 2: Checkerboard Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilute_A Serial Dilute Antibiotic A (Horizontally) Prepare_Inoculum->Serial_Dilute_A Serial_Dilute_B Serial Dilute SPR741 (Vertically) Prepare_Inoculum->Serial_Dilute_B Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilute_A->Inoculate_Plate Serial_Dilute_B->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_Results Read MICs and Determine Growth Incubate->Read_Results Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_Results->Calculate_FIC Determine_Interaction Determine Interaction (Synergy, Additive, etc.) Calculate_FIC->Determine_Interaction End End Determine_Interaction->End

Caption: Workflow for a checkerboard synergy assay.

  • Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the partner antibiotic along the x-axis and serial dilutions of SPR741 along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as described for MIC determination.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Curve Assay

Time-kill curve assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

  • Culture Preparation: A logarithmic-phase bacterial culture is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Exposure to Antimicrobials: The bacterial culture is exposed to the antibiotic alone, SPR741 alone, and the combination of both at specific concentrations (e.g., based on their MICs). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours). The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each condition. A synergistic effect is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours. A bactericidal effect is defined as a ≥ 3-log₁₀ reduction in the initial inoculum.[5]

Conclusion

The data presented in this guide demonstrate that SPR741 is a promising antibiotic potentiator with the ability to restore the activity of various classes of antibiotics against multidrug-resistant Gram-negative bacteria. The provided experimental protocols offer a standardized framework for further investigation and comparison of SPR741's efficacy with other novel adjuvants. The continued exploration of such combination therapies is a critical strategy in the fight against antimicrobial resistance.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Guidance for SPR741

For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the proper handling and disposal of SPR741, an investigational antibiotic agent. The f...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides crucial safety and logistical information for the proper handling and disposal of SPR741, an investigational antibiotic agent. The following procedures are based on the chemical properties of SPR741 and standard laboratory safety protocols, as a specific Safety Data Sheet (SDS) was not publicly available at the time of this writing.

SPR741 is a cationic peptide derived from polymyxin B, designed to increase the permeability of the outer membrane of Gram-negative bacteria.[1] As an investigational compound, it should be handled with care in a laboratory setting. Adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection.

Handling and Storage

Before disposal, proper handling and storage of SPR741 are paramount. Unused or expired SPR741, as well as contaminated labware, should be considered chemical waste.

PropertyDataReference
Chemical Name SPR741 (also known as NAB741)[1]
Chemical Class Cationic peptide, Polymyxin B analogue[1][2]
CAS Number 1179330-52-9[1][3]
Molecular Formula C44H73N13O13[3]
Molar Mass 992.146 g·mol−1[3]
Disposal Procedures for SPR741

Given that SPR741 is an antibiotic agent, its disposal must be managed to prevent the development of antibiotic-resistant bacteria in the environment.[4] The following step-by-step guidance outlines the recommended disposal protocol.

Step 1: Decontamination of Liquid Waste

  • Used Culture Media: Culture media containing SPR741 should be treated as biohazardous and chemical waste.[4] Autoclaving can destroy pathogens but may not deactivate the antibiotic itself.[4] Therefore, after autoclaving to address biological hazards, the liquid should be collected as chemical waste.

  • Stock Solutions: Concentrated stock solutions of SPR741 are considered hazardous chemical waste and should never be disposed of down the drain.[4] They must be collected in a designated, properly labeled, and sealed waste container.

Step 2: Disposal of Solid Waste

  • Contaminated Labware: All labware, including pipette tips, gloves, and vials that have come into contact with SPR741, should be disposed of as solid hazardous waste.

  • Empty Containers: Containers of SPR741 should be thoroughly emptied. The first rinse of the container must be collected and disposed of as hazardous chemical waste.[5] For containers of highly toxic compounds, the first three rinses should be collected.[5]

Step 3: Waste Segregation and Labeling

  • Segregation: Do not mix SPR741 waste with other incompatible chemical wastes.[5]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "SPR741."

Step 4: Final Disposal

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department should be contacted for specific guidance on the disposal of investigational pharmaceutical waste.[4]

  • Licensed Disposal Vendor: The collected hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with all applicable federal, state, and local regulations.[6]

Experimental Workflow & Logical Relationships

The following diagrams illustrate the recommended workflow for the proper disposal of SPR741 and the logical relationship between its properties and handling procedures.

cluster_0 SPR741 Waste Generation cluster_1 Decontamination & Collection cluster_2 Final Disposal Protocol A Used Culture Media (Liquid Waste) D Autoclave Media for Biohazard Neutralization A->D B Stock Solutions (Liquid Waste) E Collect in Labeled Hazardous Waste Container B->E C Contaminated Labware (Solid Waste) C->E D->E F Store in Secondary Containment E->F G Contact Institutional EHS F->G H Arrange Pickup by Licensed Waste Vendor G->H

Caption: Workflow for the proper disposal of SPR741 waste.

SPR741 SPR741 Cationic Peptide Cationic Peptide SPR741->Cationic Peptide Investigational Drug Investigational Drug SPR741->Investigational Drug Antibiotic Antibiotic SPR741->Antibiotic Chemical Waste Chemical Waste Cationic Peptide->Chemical Waste Requires Chemical Disposal Protocol Investigational Drug->Chemical Waste Handle as Potentially Hazardous Material Biohazardous Waste Biohazardous Waste Antibiotic->Biohazardous Waste Risk of Environmental Contamination

References

Handling

Essential Safety and Operational Guide for Handling SPR741

For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety protocols and logistical information for the handling and disposal of SPR741. The following procedural gu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of SPR741. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Handling

SPR741 is a cationic peptide derived from polymyxin B, designed to potentiate the activity of other antibiotics by disrupting the outer membrane of Gram-negative bacteria.[1][2] While engineered for reduced toxicity compared to its parent compound, proper handling is crucial to minimize exposure and ensure experimental integrity.

Personal Protective Equipment (PPE)

Given that no formal Safety Data Sheet (SDS) is publicly available, the following PPE recommendations are based on standard laboratory practices for handling peptide-based compounds and antibiotic agents.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified
Hand Protection Disposable Nitrile GlovesStandard laboratory grade
Body Protection Laboratory CoatStandard length
Respiratory Not generally requiredUse in a chemical fume hood if creating aerosols
Engineering Controls
  • Ventilation: Work with SPR741 powder should be conducted in a chemical fume hood to prevent inhalation of airborne particles. Solutions of SPR741 can be handled on a standard laboratory bench.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where SPR741 is handled.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Operational Plan

Storage and Stability

Proper storage is critical to maintaining the efficacy of SPR741.

FormStorage TemperatureDuration
Powder-20°C1 year
-80°C2 years
In Solvent-20°C1 month
-80°C6 months

Note: For solutions, it is recommended to aliquot to avoid repeated freeze-thaw cycles.

Solubility Data
SolventSolubility
DMSO100 mg/mL
WaterLimited data available, appears soluble

Disposal Plan

Dispose of SPR741 and any contaminated materials in accordance with institutional, local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused SPR741 Powder Dispose of as chemical waste.
SPR741 Solutions Dispose of as chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated biohazard or chemical waste container.
Contaminated PPE Dispose of in a designated laboratory waste container.

Experimental Protocols

Mechanism of Action: Potentiation of Antibiotics

SPR741 acts as an antibiotic adjuvant by permeabilizing the outer membrane of Gram-negative bacteria.[1][2][3] This allows other antibiotics, which might otherwise be ineffective, to penetrate the bacterial cell and reach their intended targets.[1][2] The primary interaction is with the lipopolysaccharide (LPS) component of the outer membrane.[4]

SPR741_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium SPR741 SPR741 Outer_Membrane Outer Membrane Lipopolysaccharide (LPS) SPR741->Outer_Membrane:f1 Interacts with LPS Antibiotic Antibiotic Periplasm Periplasmic Space Antibiotic->Periplasm Penetration Target Antibiotic Target (e.g., Ribosome, DNA) Outer_Membrane:f0->Periplasm Increased Permeability Inner_Membrane Inner Membrane Periplasm->Inner_Membrane Cytoplasm Cytoplasm Inner_Membrane->Cytoplasm Cytoplasm->Target

Caption: Mechanism of SPR741-mediated antibiotic potentiation in Gram-negative bacteria.

Experimental Workflow: In Vitro Synergy Testing

This workflow outlines a typical checkerboard assay to determine the synergistic activity of SPR741 with a partner antibiotic.

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_SPR741 Prepare serial dilutions of SPR741 Combine_Reagents Combine SPR741, antibiotic, and inoculum in a 96-well plate Prepare_SPR741->Combine_Reagents Prepare_Antibiotic Prepare serial dilutions of partner antibiotic Prepare_Antibiotic->Combine_Reagents Prepare_Inoculum Prepare bacterial inoculum (e.g., 5x10^5 CFU/mL) Prepare_Inoculum->Combine_Reagents Incubate Incubate at 37°C for 18-24 hours Combine_Reagents->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) for each well Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Interpret_Results Interpret Synergy: FIC ≤ 0.5 Calculate_FIC->Interpret_Results

Caption: Workflow for determining in vitro synergy using a checkerboard assay.

References

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